mCMY416
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H35N3O2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(9R,9aR)-9-[4-[2-(cyclohexen-1-yl)ethynyl]phenyl]-N-(4-methoxyphenyl)-1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepine-2-carboxamide |
InChI |
InChI=1S/C30H35N3O2/c1-35-27-16-14-26(15-17-27)31-30(34)33-20-5-19-32-21-18-28(29(32)22-33)25-12-10-24(11-13-25)9-8-23-6-3-2-4-7-23/h6,10-17,28-29H,2-5,7,18-22H2,1H3,(H,31,34)/t28-,29+/m1/s1 |
InChI Key |
BAUIACMUZQCLBU-WDYNHAJCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to mCherry Excitation and Emission Spectra
This guide provides a comprehensive overview of the spectral and photophysical properties of mCherry, a widely used monomeric red fluorescent protein. Derived from the Discosoma sp. protein DsRed, mCherry has become an invaluable tool in molecular and cellular biology due to its brightness, photostability, and monomeric nature, which minimizes interference with the function of tagged proteins.[1] This document details its spectral characteristics, experimental protocols for its use, and its application in advanced fluorescence imaging techniques.
Spectroscopic and Photophysical Properties
mCherry exhibits a large Stokes shift, with its excitation and emission peaks well-separated in the yellow-orange and red regions of the spectrum, respectively. This property is advantageous for minimizing bleed-through in multicolor imaging experiments. The protein's chromophore is formed by a post-translational modification of the amino acid sequence Met-Tyr-Gly.[1]
Data Presentation: Key Properties of mCherry
The quantitative characteristics of mCherry are summarized in the tables below, providing essential data for experimental design and analysis.
| Property | Value | Reference |
| Excitation Maximum | 587 nm | [2][3][4] |
| Emission Maximum | 610 nm | [2][3][4] |
| Excitation Range | 540 - 590 nm | [1][3][5] |
| Emission Range | 550 - 650 nm | [1][3][5] |
| Quantum Yield (Φ) | 0.22 | [5] |
| Molecular Weight | 26.7 kDa | [1] |
| Structure | 236 amino acids | [1] |
| Photostability (t½) | ~88 seconds | [6] |
Table 1: Summary of the core spectral and photophysical properties of the mCherry fluorescent protein.
Applications in Förster Resonance Energy Transfer (FRET)
mCherry is an excellent acceptor for green and yellow fluorescent proteins in FRET experiments, a technique used to study molecular interactions.[7] Its spectral overlap with donors like EGFP and mNeonGreen allows for efficient energy transfer when the proteins are in close proximity (typically <10 nm).[8][9]
| FRET Donor | Förster Radius (R₀) | FRET Efficiency | Reference |
| EYFP | 5.66 nm | Not specified | [7] |
| EGFP | 5.1 nm (51 Å) | Not specified | [9] |
| mNeonGreen | Not specified | 22 - 27% | [8] |
| mCherry (HomoFRET) | 5.10 nm | Not specified | [7] |
Table 2: Key parameters for mCherry as a FRET acceptor with common fluorescent protein donors.
Visualizing Key Concepts and Workflows
To facilitate understanding, the following diagrams illustrate the fundamental process of fluorescence, a typical experimental workflow for quantifying mCherry, and the mechanism of FRET.
Caption: Principle of fluorescence illustrated with a Jablonski diagram.
Caption: Förster Resonance Energy Transfer (FRET) from EGFP to mCherry.
References
- 1. mCherry - Wikipedia [en.wikipedia.org]
- 2. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 3. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 4. Excitation and Emission of mCherry Fluorescent Protein [xepu.us]
- 5. MCherry Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]
- 6. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02442K [pubs.rsc.org]
- 7. Förster distances for FRET between mCherry and other Visible Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the performance of mScarlet-I, mRuby3, and mCherry as FRET acceptors for mNeonGreen | PLOS One [journals.plos.org]
- 9. Quantitative FRET analysis with the EGFP-mCherry fluorescent protein pair - PubMed [pubmed.ncbi.nlm.nih.gov]
mCherry: An In-depth Technical Guide to its Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of mCherry, a widely utilized monomeric red fluorescent protein. It details its fundamental structure and photophysical properties, and offers detailed protocols for its application in cellular and molecular biology research.
Core Structure and Properties of mCherry
mCherry is a genetically engineered fluorescent protein derived from the Discosoma sp. red fluorescent protein, DsRed. Through directed evolution, mCherry was optimized for improved monomeric behavior, faster maturation, and enhanced photostability compared to its predecessors.[1][2]
The structure of mCherry consists of a β-barrel composed of 13 β-sheets, which encases a central alpha-helix containing the chromophore.[3][4] The chromophore, responsible for the protein's fluorescence, is formed by the post-translational modification of three amino acid residues: Methionine-71, Tyrosine-72, and Glycine-73.[4] An extended π-electron conjugation system within the chromophore is responsible for its red-shifted absorbance and emission spectra.[4] The complete three-dimensional structure of mCherry has been resolved by X-ray diffraction, providing a detailed understanding of its architecture.[3]
Quantitative Properties of mCherry
The key photophysical and biochemical properties of mCherry are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 26.7 kDa | [3] |
| Amino Acid Residues | 236 | [3] |
| Excitation Maximum | 587 nm | [5] |
| Emission Maximum | 610 nm | [5] |
| Extinction Coefficient | 72,000 M⁻¹cm⁻¹ | [5][6] |
| Quantum Yield | 0.22 | [3][5] |
| Brightness | 15.84 | [5] |
| pKa | < 4.5 | [7] |
| Maturation Time (t½) at 37°C | ~15 - 40 minutes | [8][9] |
| Fluorescence Lifetime | ~1.5 ns | [10][11] |
Table 1: Core Physicochemical Properties of mCherry. Brightness is calculated as the product of the quantum yield and the extinction coefficient, divided by 1000.
| Property | Description | Reference(s) |
| Photostability | mCherry exhibits high photostability, making it suitable for long-term imaging studies.[3] Under continuous laser illumination, it has a longer half-life compared to many other fluorescent proteins.[12][13] However, like all fluorophores, it is susceptible to photobleaching under intense and prolonged illumination. | |
| pH Stability | mCherry maintains its fluorescence over a wide pH range and has a low pKa, meaning it is resistant to quenching in acidic environments.[4] This makes it a reliable reporter in various cellular compartments, including those with lower pH, such as lysosomes. | |
| Monomeric Nature | A key advantage of mCherry is its true monomeric nature. Unlike its parent protein DsRed, which is an obligate tetramer, mCherry exists as a single polypeptide chain.[3] This minimizes the risk of aggregation and interference with the function of fusion partners. |
Table 2: Qualitative Properties and Performance Characteristics of mCherry.
Experimental Protocols
This section provides detailed methodologies for common applications of mCherry in a research setting.
Generation of mCherry Fusion Proteins
This protocol outlines the steps for creating a C-terminal fusion of a protein of interest (POI) with mCherry in a mammalian expression vector.
Materials:
-
pcDNA3.1(+) vector (or other suitable mammalian expression vector)
-
mCherry cDNA
-
cDNA of the POI
-
Restriction enzymes (e.g., BamHI, XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase for PCR
-
Primers for amplifying POI and mCherry
-
DH5α competent E. coli
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid miniprep kit
-
DNA sequencing service
Protocol:
-
Primer Design and PCR Amplification:
-
Design forward and reverse primers for your POI. The forward primer should contain a start codon (ATG) and a 5' restriction site (e.g., BamHI). The reverse primer should lack a stop codon and have a 3' restriction site (e.g., XhoI) that is in-frame with the mCherry sequence.
-
Design forward and reverse primers for mCherry. The forward primer should contain the same 3' restriction site as the POI reverse primer (e.g., XhoI). The reverse primer should include a stop codon and a different 3' restriction site.
-
Perform PCR to amplify the POI and mCherry cDNA using a high-fidelity DNA polymerase.
-
-
Restriction Digest:
-
Digest the PCR products and the pcDNA3.1(+) vector with the chosen restriction enzymes (e.g., BamHI and XhoI for the vector and POI, XhoI and another enzyme for mCherry).
-
Purify the digested vector and inserts using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, POI insert, mCherry insert, and T4 DNA Ligase. Incubate as recommended by the manufacturer.
-
-
Transformation:
-
Transform the ligation mixture into competent DH5α E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening and Plasmid Purification:
-
Select several colonies and grow them in liquid LB medium with the antibiotic.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the POI-mCherry fusion by restriction digest and DNA sequencing.
-
-
Expression in Mammalian Cells:
-
Transfect the sequence-verified plasmid into your mammalian cell line of choice using a suitable transfection reagent.
-
After 24-48 hours, check for red fluorescence using a fluorescence microscope to confirm the expression of the fusion protein.
-
Fluorescence Microscopy of mCherry-Expressing Cells
This protocol describes the imaging of both live and fixed mammalian cells expressing mCherry or mCherry-fusion proteins.
Materials:
-
Cells expressing mCherry or mCherry-fusion protein
-
Glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Mounting medium with DAPI (for fixed cells)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~587 nm, Emission: ~610 nm)
Live-Cell Imaging Protocol:
-
Plate cells expressing the mCherry construct on glass-bottom dishes or coverslips.
-
Allow cells to adhere and grow to the desired confluency.
-
Replace the culture medium with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Place the dish on the microscope stage, ensuring the temperature is maintained at 37°C.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to fluorescence imaging using an appropriate mCherry filter set (e.g., excitation 561 nm laser, emission filter 600-650 nm).
-
Acquire images, minimizing exposure time and laser power to reduce phototoxicity.
Fixed-Cell Imaging Protocol:
-
Grow cells on coverslips to the desired confluence.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional: Permeabilization) If performing immunofluorescence for other proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslip with nail polish and allow it to dry.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for mCherry and DAPI.
Western Blotting for mCherry Fusion Proteins
This protocol details the detection of mCherry fusion proteins in cell lysates by Western blotting.
Materials:
-
Cell lysate from cells expressing the mCherry fusion protein
-
RIPA lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against mCherry or the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Protocol:
-
Sample Preparation:
-
Lyse the cells in RIPA buffer and determine the protein concentration.[1]
-
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-mCherry) diluted in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Visualizing mCherry in Biological Pathways and Workflows
Graphviz diagrams are provided below to illustrate the role of mCherry in signaling pathways and common experimental workflows.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent protein quick guide [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of secreted proteins using mCherry fusion constructs and a fluorescent microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical amplification of mCherry fusion protein is necessary for proper visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feasibility of in vivo imaging of fluorescent proteins using lifetime contrast [opg.optica.org]
- 11. A membrane associated mCherry fluorescent reporter line for studying vascular remodeling and cardiac function during murine embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bimolecular Fluorescence Complementation (BiFC) for Live-Cell Imaging of Protein-Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Origin and development of mCherry protein
An In-depth Technical Guide to the Origin and Development of mCherry Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
mCherry, a monomeric red fluorescent protein, has become an indispensable tool in biological research, enabling the visualization of cellular processes with high fidelity.[1] Its development from a wild-type tetrameric protein to a robust and versatile monomeric probe is a landmark achievement in protein engineering. This guide provides a comprehensive overview of the origin and directed evolution of mCherry, detailing the key molecular milestones, quantitative photophysical properties, and the experimental protocols that underpinned its creation.
Introduction
The discovery of Green Fluorescent Protein (GFP) revolutionized cell biology by allowing researchers to tag and visualize proteins in living cells. The subsequent quest for a broader palette of fluorescent proteins, particularly in the red spectrum to minimize autofluorescence and enhance tissue penetration, led to the discovery of DsRed from the sea anemone Discosoma sp.[1][2] While DsRed exhibited bright red fluorescence, its obligate tetrameric nature often led to aggregation and functional perturbation of fusion partners.[3] This limitation spurred a multi-year effort in the laboratory of Roger Y. Tsien to engineer a truly monomeric and photostable red fluorescent protein, culminating in the development of mCherry.[2]
The Lineage of mCherry: From a Marine Anthozoan to a Workhorse of Molecular Biology
The evolutionary journey of mCherry is a prime example of directed evolution, a powerful protein engineering strategy that mimics natural selection in the laboratory. The process began with the wild-type DsRed protein and involved several key intermediates.
DsRed: The Tetrameric Precursor
DsRed, isolated from Discosoma sp., was the first identified red fluorescent protein from a non-bioluminescent anthozoan.[4] Despite its brilliant red fluorescence, its utility was hampered by slow maturation and a strong tendency to form a tetramer, which could lead to artifacts when fused to other proteins.[2]
mRFP1: The First Monomeric Red Fluorescent Protein
The first major breakthrough was the creation of mRFP1. Through a combination of rational design and directed evolution, the tetrameric DsRed was successfully monomerized. This was a significant undertaking, requiring 33 amino acid substitutions to disrupt the subunit interfaces without abolishing fluorescence.[5] While mRFP1 was a true monomer, it came with trade-offs: reduced brightness and photostability compared to its tetrameric parent.[6]
The "mFruits": A Harvest of Improved Fluorescent Proteins
Starting from mRFP1, further rounds of directed evolution, including random and site-directed mutagenesis, were performed to enhance its properties. This effort generated a series of improved monomeric fluorescent proteins with distinct spectral properties, aptly named the "mFruits".[6] This family includes mHoneydew, mBanana, mOrange, mTangerine, mStrawberry, and the star of this guide, mCherry.[6]
mCherry: The Optimal Red Monomer
Through this process of iterative improvement, mCherry emerged as a superior monomeric red fluorescent protein. It offered a compelling balance of brightness, exceptional photostability (a significant improvement over mRFP1), and rapid maturation.[1][2] Its gene consists of 711 base pairs, encoding a 236-amino acid protein with a molecular weight of approximately 26.7 kDa.[1][7] The chromophore, responsible for its red fluorescence, is formed autocatalytically from a Met-Tyr-Gly triad (B1167595) at positions 71-73.[2][7]
Quantitative Data Presentation
The directed evolution from DsRed to mCherry resulted in significant changes in their photophysical properties. The following tables summarize these key quantitative parameters.
Table 1: Photophysical Properties of mCherry and its Predecessors
| Property | DsRed | mRFP1 | mCherry |
| Excitation Max (nm) | 558 | 584 | 587[1] |
| Emission Max (nm) | 583 | 607 | 610[1] |
| Quantum Yield | 0.79 | 0.25 | 0.22[7] |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | 92,000 | 50,000 | 72,000 |
| Brightness * | 72.7 | 12.5 | 15.8 |
| Photostability (t₁/₂ in s) | - | Low | High |
| Maturation Half-time (min) | Slow | ~90 | ~15[4] |
| Oligomeric State | Tetramer[2] | Monomer[2] | Monomer[1] |
| pKa | - | 4.5 | <4.5 |
*Brightness is calculated as (Quantum Yield × Extinction Coefficient) / 1000.
Table 2: Key Properties of the "mFruits" Fluorescent Protein Family
| Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness* |
| mOrange | 548 | 562 | 0.69 | 45.5 |
| mStrawberry | 574 | 596 | 0.29 | 20.3 |
| mCherry | 587 | 610 | 0.22 | 15.8 |
| mPlum | 590 | 649 | 0.10 | 4.1 |
*Brightness is calculated as (Quantum Yield × Extinction Coefficient) / 1000. Data for this table is compiled from multiple sources for comparative purposes.
Experimental Protocols
The development of mCherry relied on a suite of molecular biology and biophysical techniques. Below are detailed methodologies for key experiments.
Site-Directed and Random Mutagenesis
Directed evolution of fluorescent proteins is heavily reliant on the ability to introduce genetic mutations.
-
Site-Directed Mutagenesis: This technique is used to introduce specific, targeted mutations into the gene encoding the fluorescent protein. A common method is based on the QuikChange™ protocol, which utilizes a PCR-based approach with mutagenic primers.[8][9]
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and the plasmid containing the fluorescent protein gene as a template. The entire plasmid is amplified, incorporating the mutation.
-
Template Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids.[9]
-
Transformation: The mutated plasmids are then transformed into competent E. coli cells for propagation.
-
-
Random Mutagenesis (Error-Prone PCR): To explore a wider range of mutations, error-prone PCR is employed.[10]
-
Reaction Conditions: The PCR reaction is performed under conditions that reduce the fidelity of the DNA polymerase, such as by including Mn²⁺ in the reaction buffer or using unbalanced dNTP concentrations.
-
Library Creation: The resulting PCR products, containing random mutations, are then cloned into an expression vector, creating a library of fluorescent protein variants.
-
Screening: This library is then screened for colonies exhibiting desired properties, such as improved brightness or a spectral shift.
-
Protein Expression and Purification
To characterize the photophysical properties of the engineered proteins, they must be expressed and purified.[11]
-
Transformation and Culture: The plasmid containing the fluorescent protein gene is transformed into an appropriate E. coli expression strain (e.g., JM109(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
Induction: The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of ~0.5-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. The culture is then incubated at a lower temperature (e.g., room temperature or 18-25°C) overnight to promote proper protein folding.
-
Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Purification: The recombinant fluorescent protein is purified from the cell lysate. A common method is affinity chromatography, utilizing a polyhistidine tag (His-tag) engineered onto the protein. The lysate is passed through a column containing Ni-NTA resin, which binds the His-tagged protein. After washing, the purified protein is eluted with a buffer containing a high concentration of imidazole.[12] Alternative methods include hydrophobic interaction chromatography or ion-exchange chromatography.[13][14]
Measurement of Photophysical Properties
-
Quantum Yield (QY) Measurement (Comparative Method): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[15]
-
Standard Selection: A fluorescent standard with a known and well-characterized quantum yield in the same spectral region as the sample is chosen (e.g., Rhodamine 101 for red fluorescent proteins).[16]
-
Absorbance Matching: A series of dilutions of both the standard and the unknown protein are prepared. The absorbance of each solution is measured at the excitation wavelength. For accurate comparison, the absorbance should be kept below 0.1 to avoid inner filter effects.[17]
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: The integrated fluorescence intensity (area under the emission curve) is plotted against the absorbance for both the standard and the unknown. The quantum yield of the unknown (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[15]
-
-
Photobleaching Measurement: Photostability is a crucial parameter for imaging applications.[18]
-
Sample Preparation: Purified protein can be embedded in a polyacrylamide gel or imaged in live cells expressing the protein.[19]
-
Microscopy Setup: The sample is placed on a fluorescence microscope (widefield or confocal). A region of interest is continuously illuminated with a specific wavelength and intensity of light.[20]
-
Image Acquisition: Images are acquired at regular intervals during illumination.
-
Data Analysis: The fluorescence intensity of the illuminated region is measured over time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[18]
-
Mandatory Visualizations
Directed Evolution of mCherry
Caption: The evolutionary pathway from the tetrameric DsRed to the monomeric mCherry.
Experimental Workflow for Fluorescent Protein Characterization
Caption: A generalized workflow for the engineering and characterization of new fluorescent proteins.
Conclusion
The development of mCherry stands as a testament to the power of directed evolution in tailoring proteins for specific scientific applications. From its origins as a problematic tetramer, mCherry has been meticulously engineered into a highly effective and widely used monomeric red fluorescent protein. Its superior photostability, brightness, and rapid maturation have made it an invaluable tool for live-cell imaging and a wide array of other biological investigations. The methodologies employed in its creation continue to inform the development of the next generation of fluorescent probes, pushing the boundaries of what we can visualize within the intricate world of the cell.
References
- 1. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 2. mCherry - Wikipedia [en.wikipedia.org]
- 3. Improved monomeric red, orange and yellow fluorescent proteins derived from Discosoma sp. red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. mRFP1 :: Fluorescent Protein Database [fpbase.org]
- 6. ZEISS Microscopy Online Campus | Anthozoa Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 7. proteopedia.org [proteopedia.org]
- 8. Directed evolution of green fluorescent protein by a new versatile PCR strategy for site-directed and semi-random mutagenesis | Scilit [scilit.com]
- 9. From green to blue: site-directed mutagenesis of the green fluorescent protein to teach protein structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microscopist.co.uk [microscopist.co.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. ijirset.com [ijirset.com]
- 13. Rapid purification of recombinant green fluorescent protein using the hydrophobic properties of an HPLC size-exclusion column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of recombinant green fluorescent protein by three-phase partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 19. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
How does mCherry work in live-cell imaging?
An In-depth Technical Guide to mCherry for Live-Cell Imaging
Introduction
In the landscape of molecular and cell biology, fluorescent proteins (FPs) are indispensable tools that have revolutionized the study of cellular processes by enabling real-time visualization of proteins, organelles, and dynamic events within living cells.[1] Among the vast palette of available FPs, mCherry, a monomeric red fluorescent protein, has emerged as a workhorse for live-cell imaging.[2] Derived from the tetrameric protein DsRed from the Discosoma sp. coral, mCherry was engineered through directed evolution to overcome limitations of its predecessors, such as oligomerization and slow maturation.[3]
This guide provides a comprehensive technical overview of mCherry, detailing its mechanism of action, photophysical properties, and practical applications in live-cell imaging. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy to investigate cellular dynamics.
Core Mechanism of Fluorescence
The fluorescence of mCherry originates from a chromophore embedded within the core of its β-barrel structure. This structure, composed of 11 beta-sheets, effectively shields the chromophore from the surrounding solvent. The mCherry protein consists of 236 amino acids and has a molecular weight of approximately 26.7 kDa.[1][3]
The chromophore is not an external cofactor but is formed autocatalytically through the post-translational modification of a three-amino-acid sequence: Methionine-71, Tyrosine-72, and Glycine-73.[3] This process involves a series of cyclization, dehydration, and oxidation steps. The final maturation step, a second oxidation, generates an acylimine linkage that extends the π-electron conjugation of the chromophore.[4] This extended conjugation is responsible for the red-shifted absorption and emission spectra characteristic of mCherry.[4]
Photophysical Properties
mCherry is distinguished by an optimal balance of photostability, brightness, and excellent pH resistance, making it one of the most widely used red fluorescent proteins.[1] Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum | 587 nm | [1][5] |
| Emission Maximum | 610 nm | [1][5] |
| Molar Extinction Coeff. | 72,000 M⁻¹cm⁻¹ | (via citation) |
| Quantum Yield (Φ) | 0.22 | [4] |
| Brightness | 15.8 | Calculated |
| Photostability (t½) | ~88 s | [6] |
| Maturation Time | ~15 minutes (half-time) | [3] |
| Monomeric Structure | Yes | [1][3] |
| pH Stability | Stable | [1][3] |
| Brightness is the product of the Molar Extinction Coefficient and Quantum Yield, divided by 1000. |
Compared to its parent protein DsRed, mCherry offers the critical advantage of being a true monomer, which minimizes interference with the function of fused proteins.[3] While its quantum yield is lower than that of some other FPs like EGFP, its high photostability makes it exceptionally well-suited for long-term time-lapse imaging experiments.[4][7] It's also noteworthy that mCherry can exist in multiple brightness states, a bright and a dim state, which can be a factor in quantitative fluorescence fluctuation spectroscopy (FFS) experiments.[4][8]
mCherry in Live-Cell Imaging: A Practical Guide
Vector Design and Fusion Proteins
mCherry is commonly used as a fluorescent tag by fusing it to a protein of interest. This allows for the visualization of the protein's localization, trafficking, and interactions in living cells.[4] Due to its monomeric nature and high tolerance for N- and C-terminal fusions, mCherry is an excellent fusion partner.[1][9]
Considerations:
-
Linkers: A flexible linker (e.g., a short chain of glycine (B1666218) and serine residues) between the protein of interest and mCherry is often recommended to ensure proper folding and function of both partners.
-
Potential Issues: A rare but documented issue is the potential for translation to initiate at an internal methionine (M10) in the mCherry sequence, which can lead to the production of a small amount of untagged, fluorescent mCherry.[10][11] This can be mitigated by mutating this residue if precise localization is critical.[10]
Experimental Protocol: Transfection of Mammalian Cells
To express an mCherry fusion protein, the corresponding plasmid DNA must be introduced into the host cells. Transient transfection is a common method for this purpose. The following is a generalized protocol for the transfection of HEK293T cells using Polyethylenimine (PEI).[12][13]
Materials:
-
Healthy, sub-confluent HEK293T cells (or other target cell line).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium (e.g., Opti-MEM).
-
High-quality, purified plasmid DNA of the mCherry construct.
-
Transfection-grade PEI (linear, 25 kDa).
-
6-well tissue culture plates.
Protocol:
-
Cell Seeding (Day 0): Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. For HEK293T, this is typically ~0.5 x 10⁶ cells per well. Incubate overnight.
-
Transfection Complex Preparation (Day 1):
-
For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a microcentrifuge tube.
-
In a separate tube, dilute 6 µg of PEI (using a 3:1 PEI:DNA ratio) into 100 µL of serum-free medium.
-
Add the diluted PEI to the diluted DNA dropwise while gently vortexing.
-
Incubate the DNA-PEI mixture for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Gently add the 200 µL of the DNA-PEI complex dropwise to the cells in the well.
-
Swirl the plate gently to ensure even distribution.
-
Return the plate to the incubator (37°C, 5% CO₂).
-
-
Post-Transfection (Day 2):
-
Approximately 18-24 hours post-transfection, check for initial mCherry expression under a fluorescence microscope.
-
If desired, the medium can be replaced with fresh, pre-warmed complete medium to reduce toxicity from the transfection reagent.
-
-
Imaging (Day 2-3): Cells are typically ready for imaging 24-48 hours post-transfection, allowing for sufficient protein expression and maturation of the mCherry chromophore.
Experimental Protocol: Live-Cell Imaging
Proper imaging technique is critical to obtaining high-quality data while maintaining cell health. The primary challenge is to minimize phototoxicity, which can be caused by the excitation light generating reactive oxygen species.[14][15]
Equipment and Setup:
-
Microscope: An inverted confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain temperature (37°C), CO₂ (5%), and humidity.[16]
-
Objective: A high numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for high-resolution imaging.
-
Light Source: Laser (e.g., 561 nm or 587 nm) or LED illumination.[17]
-
Filters/Detectors: An emission filter or spectral detector set to capture fluorescence in the ~600-650 nm range.[17]
Protocol:
-
Sample Preparation: Place the culture dish or slide with live, mCherry-expressing cells onto the microscope stage within the environmental chamber. Allow the sample to acclimate for at least 15-20 minutes.
-
Locate Cells: Using brightfield or DIC, locate a field of view with healthy-looking, transfected cells.
-
Minimize Phototoxicity:
-
Use the lowest possible excitation power that provides a sufficient signal-to-noise ratio.
-
Use the shortest possible exposure time (for camera-based systems) or the fastest scan speed with minimal averaging (for confocal systems).
-
Limit exposure: Use the shutters to ensure the cells are only illuminated during image acquisition.[14] Avoid continuous exposure while searching for cells or focusing.
-
-
Image Acquisition:
-
Set the excitation source (e.g., 561 nm laser).
-
Set the detector to collect emitted light between 600 nm and 650 nm.
-
Acquire single images or a time-lapse series according to the experimental design. For time-lapse, use the longest possible interval between frames that will still capture the dynamics of the process being studied.
-
-
Data Analysis: Process images using software such as Fiji (ImageJ) or commercial imaging software.
References
- 1. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 2. Strengths and Weaknesses of Recently Engineered Red Fluorescent Proteins Evaluated in Live Cells Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mCherry - Wikipedia [en.wikipedia.org]
- 4. MCherry Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]
- 5. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 6. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02442K [pubs.rsc.org]
- 7. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Fluctuation Spectroscopy of mCherry in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mCherry Fusion Proteins Facilitate Production of Recombinant, Cysteine-Rich Leptospira interrogans Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mCherry contains a fluorescent protein isoform that interferes with its reporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. addgene.org [addgene.org]
- 13. An improved strategy for fluorescent tagging of membrane proteins for overexpression and purification in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
The Researcher's Guide to Red Fluorescent Proteins: A Technical Comparison Featuring mCherry
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent protein is a critical decision that can significantly impact the outcome of cellular imaging and reporter assays. This technical guide provides an in-depth comparison of mCherry with other red fluorescent proteins (RFPs), offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to inform your experimental design.
Executive Summary
mCherry, a monomeric fluorescent protein derived from Discosoma sp., has become a workhorse in cell biology due to its favorable characteristics, including good photostability and a relatively fast maturation time. However, the landscape of red fluorescent proteins is continually evolving, with newer variants offering significant improvements in brightness and other key photophysical properties. This guide presents a head-to-head comparison of mCherry against its predecessor, DsRed, the popular tandem dimer tdTomato, and newer-generation proteins like mRuby3 and the mScarlet series. The choice of the optimal RFP will ultimately depend on the specific experimental requirements, such as the need for the brightest possible signal, the tolerance for an oligomeric tag, or the necessity of rapid signal development.
Quantitative Comparison of Red Fluorescent Proteins
The following tables summarize the key quantitative parameters for a selection of commonly used red fluorescent proteins, providing a basis for direct comparison.
Table 1: Spectroscopic and Photophysical Properties
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) | Brightness¹ | Photostability (t½, s)² |
| DsRed | 558 | 583 | 0.70 | 75,000 | 52.5 | - |
| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 | 64.0 |
| tdTomato | 554 | 581 | 0.69 | 138,000 | 95.2 | 64.0 |
| mRuby3 | 558 | 605 | 0.35 | 112,000 | 39.2 | - |
| mScarlet | 569 | 594 | 0.70 | 100,300 | 70.2 | 574.0 |
| mScarlet-I | 569 | 594 | 0.54 | 92,300 | 49.8 | 368.0 |
¹Brightness is calculated as the product of the Quantum Yield and the Extinction Coefficient. ²Photostability half-life (t½) can vary significantly based on experimental conditions.
Table 2: Maturation and Oligomeric State
| Fluorescent Protein | Maturation Half-Time (min) | Oligomeric State |
| DsRed | >600[1] | Tetramer |
| mCherry | 15[2] | Monomer |
| tdTomato | 60[3][4] | Tandem Dimer |
| mRuby3 | 168 | Monomer |
| mScarlet | 264.0 | Monomer |
| mScarlet-I3 | - | Monomer |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of fluorescent proteins. The following sections provide step-by-step protocols for key experiments.
Measuring Fluorescent Protein Brightness (In Vitro)
This protocol describes the determination of fluorescent protein brightness using a plate reader.
Materials:
-
Purified fluorescent protein solutions of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well plates
-
Microplate reader with fluorescence intensity detection capabilities
Procedure:
-
Prepare a dilution series of the purified fluorescent protein in PBS. It is recommended to also include a dilution series of a reference fluorophore with a known quantum yield, such as fluorescein, for calibration.
-
Pipette 100 µL of each dilution into the wells of the 96-well plate in triplicate. Include wells with PBS only as a blank control.
-
Measure the absorbance of the protein solutions at their respective excitation maxima to confirm the concentration using the Beer-Lambert law.
-
Set up the plate reader to excite at the known excitation maximum of the fluorescent protein and measure the emission across a range of wavelengths to determine the emission maximum.
-
Measure the fluorescence intensity of all samples at the optimal excitation and emission wavelengths.
-
Subtract the average fluorescence of the blank wells from the measurements of the protein-containing wells.
-
Plot the fluorescence intensity against the protein concentration. The slope of the linear portion of this curve is proportional to the brightness of the fluorescent protein.
Measuring Photostability (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) is a common technique to assess the photostability of fluorescent proteins in living cells.
Materials:
-
Cells expressing the fluorescent protein of interest, cultured on glass-bottom dishes.
-
Confocal laser scanning microscope equipped for FRAP.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
-
Microscope Setup: Turn on the confocal microscope and allow the laser to warm up for stable output. Set the environmental chamber to 37°C and 5% CO₂.
-
Image Acquisition Parameters:
-
Select a cell with a uniform distribution of the fluorescent protein.
-
Define a region of interest (ROI) for photobleaching.
-
Set the imaging parameters (laser power, gain, scan speed) to a level that minimizes photobleaching during image acquisition.
-
-
Pre-Bleach Imaging: Acquire 5-10 images of the cell at a regular time interval (e.g., every 1-2 seconds) to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to photobleach the ROI. The duration and intensity of the bleach pulse should be sufficient to reduce the fluorescence in the ROI by at least 50%.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same frequency as the pre-bleach images to monitor the recovery of fluorescence in the bleached ROI. Continue imaging until the fluorescence intensity in the ROI reaches a plateau.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same cell, and a background region outside the cell for each time point.
-
Correct for photobleaching during acquisition by normalizing the intensity of the FRAP ROI to the control region.
-
Normalize the corrected fluorescence intensity data to the pre-bleach intensity.
-
Plot the normalized intensity versus time and fit the recovery phase to an exponential function to determine the half-time of recovery (t½), which is an indicator of photostability.
-
Measuring Maturation Time
This protocol describes a method to determine the maturation half-time of a fluorescent protein in living cells using a translation inhibitor.
Materials:
-
Cells expressing the fluorescent protein of interest.
-
Cycloheximide (B1669411) solution (for eukaryotic cells) or chloramphenicol (B1208) (for bacteria).
-
Time-lapse fluorescence microscope with an environmental chamber.
-
Image analysis software.
Procedure:
-
Induce Expression: If using an inducible promoter, add the inducer to the cell culture to initiate the expression of the fluorescent protein.
-
Time-Lapse Imaging: Begin acquiring fluorescence and bright-field images of the cells at regular intervals.
-
Inhibit Translation: After a set period of expression, add cycloheximide to the culture medium to a final concentration that effectively blocks protein synthesis (e.g., 100 µg/mL for many mammalian cell lines).
-
Continue Imaging: Continue acquiring images to monitor the increase in fluorescence due to the maturation of the pre-existing, non-fluorescent protein population.
-
Data Analysis:
-
Quantify the total fluorescence intensity of individual cells or the entire field of view over time.
-
The fluorescence signal will continue to rise after the addition of the translation inhibitor and will plateau once all the synthesized protein has matured.
-
Fit the post-inhibition increase in fluorescence to a first-order kinetic model to determine the maturation half-time (t½).
-
Visualization of Signaling Pathways
Fluorescent proteins are invaluable tools for visualizing and quantifying the dynamics of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate how mCherry can be employed as a reporter in key signaling cascades.
MAPK/ERK Signaling Pathway Reporter
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. mCherry can be used as a reporter for ERK activity by fusing it to a downstream transcription factor or by placing it under the control of a promoter that is activated by this pathway.
Caption: MAPK/ERK pathway activation leading to mCherry reporter expression.
NF-κB Signaling Pathway Reporter
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of the immune response, inflammation, and cell survival. A common method to monitor NF-κB activation is to use a reporter construct where the expression of a fluorescent protein like mCherry is driven by a promoter containing NF-κB binding sites.
Caption: NF-κB signaling cascade resulting in the expression of an mCherry reporter.
Genetically Encoded Calcium Indicator (GECI) Workflow
Genetically encoded calcium indicators (GECIs) are engineered proteins that fluoresce upon binding calcium ions. Many GECIs are based on a fusion of a calmodulin (CaM) domain, a CaM-interacting peptide (such as M13), and one or more fluorescent proteins. In a ratiometric GECI, a second fluorescent protein, like mCherry, is included as a stable reference signal.
Caption: Workflow of a ratiometric GECI using mCherry as a reference.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 3. Calcium Indicators Based on Calmodulin-Fluorescent Protein Fusions | Springer Nature Experiments [experiments.springernature.com]
- 4. Calibration Protocol - Plate Reader Fluorescence Calibration [protocols.io]
mCherry as a Reporter Gene In Vivo: A Technical Guide
Introduction
Genetically encoded fluorescent reporters have revolutionized the study of biological processes in living organisms. Among these, mCherry, a monomeric red fluorescent protein derived from Discosoma sp., has become a widely used tool for in vivo imaging. Its red-shifted excitation and emission spectra allow for deeper tissue penetration and reduced phototoxicity compared to green fluorescent proteins.[1] This guide provides a comprehensive overview of the use of mCherry as an in vivo reporter gene, including its quantitative properties, detailed experimental protocols, and visualizations of its application in signaling pathway analysis and lineage tracing.
Quantitative Properties of mCherry
The selection of a fluorescent reporter is a critical step in experimental design. The photophysical properties of mCherry make it a versatile tool for a variety of in vivo applications.[2] Key quantitative characteristics are summarized below for easy comparison.
| Property | Value | Reference |
| Excitation Maximum | 587 nm | [3] |
| Emission Maximum | 610 nm | [3] |
| Quantum Yield | 0.22 | |
| Extinction Coefficient | 72,000 M⁻¹cm⁻¹ | |
| Brightness | 15,840 | |
| Molecular Weight | 26.7 kDa | |
| Structure | Monomer | |
| pKa | <4.5 | |
| Maturation Time (t½) | ~40-70 min |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of mCherry as an in vivo reporter. The following sections provide step-by-step methodologies for key experimental procedures.
Protocol 1: Generation of mCherry-Expressing Lentiviral Vectors
Lentiviral vectors are a common and effective method for delivering and stably expressing transgenes in a wide range of cell types, both in vitro and in vivo. This protocol outlines the steps for producing high-titer lentivirus for mCherry expression.
Materials:
-
HEK293T packaging cell line
-
Lentiviral transfer plasmid containing the mCherry gene under a suitable promoter (e.g., EF1α)
-
Packaging plasmids (e.g., pCMV delta R8.2 and pCMV-VSV-G)
-
Transfection reagent (e.g., PEI)
-
DMEM complete medium (10% FBS, 4 mM L-alanyl-L-glutamine)
-
Opti-MEM reduced serum medium
-
0.45 µm polyethersulfone (PES) filter
-
Sterile conical tubes and cell culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm tissue culture dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the mCherry transfer plasmid and the packaging plasmids. The ratio of plasmids should be optimized for your specific transfer plasmid.
-
Transfection:
-
In a sterile tube, dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the PEI transfection reagent in Opti-MEM.
-
Add the PEI solution to the DNA solution, mix gently, and incubate for 15-20 minutes at room temperature.
-
Gently add the DNA-PEI mixture to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO₂. After 18 hours, replace the medium with fresh DMEM complete medium.
-
Virus Harvest:
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Centrifuge the supernatant at a low speed to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cellular debris.
-
-
Storage: Aliquot the viral supernatant and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Imaging of mCherry-Expressing Tumors in a Mouse Model
In vivo imaging allows for the non-invasive monitoring of biological processes over time. This protocol describes the imaging of mCherry-labeled tumor cells in a xenograft mouse model.
Materials:
-
BALB/c nude mice
-
mCherry-expressing tumor cells
-
Anesthesia (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium)
-
In vivo imaging system equipped for fluorescence imaging
-
Sterile syringes and needles
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation and Injection:
-
Harvest mCherry-expressing tumor cells and resuspend them in sterile PBS at the desired concentration.
-
Subcutaneously or orthotopically inject the cells into the mice.
-
-
Animal Preparation for Imaging:
-
Anesthetize the mouse using an appropriate method.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Image Acquisition:
-
Set the excitation and emission filters appropriate for mCherry (e.g., excitation ~580 nm, emission ~620 nm).
-
Acquire fluorescent images. The exposure time may need to be optimized based on the signal intensity.
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the fluorescent and photographic images.
-
Quantify the fluorescent signal to monitor tumor growth or response to treatment.
-
-
Post-Imaging:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Return the mouse to its cage and monitor its condition.
-
Protocol 3: Immunofluorescence Staining of Tissues with Endogenous mCherry Expression
Immunofluorescence can be used to visualize the localization of mCherry-expressing cells within tissues and to co-localize mCherry with other proteins of interest.
Materials:
-
Tissue sections from mice with mCherry-expressing cells
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against a protein of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Fixation and Sectioning:
-
Perfuse the mouse with 4% PFA or fix the dissected tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue in a sucrose (B13894) solution before embedding and freezing.
-
Cut frozen sections on a cryostat.
-
-
Immunostaining:
-
Wash the tissue sections with PBS.
-
Permeabilize the sections with a detergent such as Triton X-100 in PBS.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for at least 30 minutes.
-
Incubate the sections with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the sections with an anti-fade mounting medium and seal the coverslip.
-
Image the sections using a fluorescence microscope with the appropriate filter sets for mCherry, the secondary antibody fluorophore, and DAPI.
-
Visualizations
Diagrams are powerful tools for representing complex biological processes and experimental designs. The following sections provide Graphviz diagrams for a signaling pathway and an experimental workflow relevant to the use of mCherry as a reporter.
Signaling Pathway: Wnt/β-catenin Pathway Reporter
mCherry can be used as a reporter for the activity of signaling pathways. In this example, the expression of mCherry is driven by a promoter containing TCF/LEF binding sites, which are activated by the canonical Wnt/β-catenin pathway.
Experimental Workflow: In Vivo Lineage Tracing
Lineage tracing is a powerful technique to track the fate of a specific cell population and its progeny during development, homeostasis, and disease. The Cre-Lox system combined with a fluorescent reporter like mCherry is a widely used method for this purpose.
Conclusion
mCherry remains a robust and versatile fluorescent reporter for in vivo studies. Its favorable spectral properties, coupled with its monomeric nature, make it suitable for a wide range of applications, from tracking tumor progression to elucidating the dynamics of signaling pathways and cell fate. By following detailed protocols and leveraging the power of in vivo imaging, researchers can effectively utilize mCherry to gain deeper insights into complex biological processes within the context of a living organism. As fluorescent protein technology continues to evolve, mCherry provides a solid foundation and a reliable benchmark for the development of next-generation reporters for in vivo imaging.
References
An In-depth Technical Guide to the Core Principles of mCherry Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of mCherry, a widely used monomeric red fluorescent protein. It covers its spectral properties, molecular characteristics, and practical applications in biological research, with a focus on quantitative data, detailed experimental protocols, and visualizations of its use in cellular signaling pathways.
Core Properties of mCherry
mCherry is a popular fluorescent protein derived from Discosoma sp. red fluorescent protein (DsRed). It was engineered through directed evolution to be a monomer, overcoming the oligomerization tendency of its parent protein, which could interfere with the function of fused proteins.[1] Its bright red fluorescence, rapid maturation, and photostability make it an excellent tool for various applications in cellular and molecular biology.[1][2]
Quantitative Spectroscopic and Photophysical Properties
The utility of a fluorescent protein is defined by its quantitative characteristics. The key properties of mCherry are summarized in the table below, providing a basis for experimental design and comparison with other fluorescent proteins.
| Property | Value | References |
| Excitation Maximum | 587 nm | [1][2][3][4] |
| Emission Maximum | 610 nm | [1][2][3][4] |
| Quantum Yield | 0.22 | [1][5] |
| Molar Extinction Coefficient | 72,000 M⁻¹cm⁻¹ | [1] |
| Brightness | 15.8 (Quantum Yield × Extinction Coefficient / 1000) | [1] |
| Photostability (Bleaching half-time) | 68 seconds (widefield epifluorescence) | [1] |
| pH Stability (pKa) | < 4.5 | [1] |
| Maturation Half-Time (at 37°C) | ~15 - 57 minutes | [1][6] |
| Molecular Weight | 26.7 kDa | [1][2] |
| Two-Photon Excitation Peak | ~1160 nm | [7][8] |
| Fluorescence Lifetime | ~1.52 ns | [9] |
Molecular Structure and Chromophore Formation
The structure of mCherry consists of an 11-stranded β-barrel that encases a central α-helix.[1] This β-barrel structure provides a stable environment for the chromophore, protecting it from the solvent and contributing to its fluorescent properties. The chromophore, responsible for the protein's color, is formed autocatalytically from a Gln-Tyr-Gly triad (B1167595) at positions 65-67 of the polypeptide chain.[1] This process involves cyclization and oxidation of the amino acid residues to form a p-hydroxybenzylideneimidazolinone chromophore.[1] The extended π-electron conjugation within this structure is responsible for mCherry's red-shifted absorbance and emission spectra.[4]
Experimental Protocols
The following sections provide detailed methodologies for common applications of mCherry in a research setting.
Transfection of Mammalian Cells with mCherry Plasmids
This protocol outlines a general procedure for transiently transfecting mammalian cells with a plasmid encoding mCherry or an mCherry-fusion protein using a lipid-based transfection reagent.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plasmid DNA encoding mCherry or mCherry-fusion protein (purified, endotoxin-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute 2 µg of the mCherry plasmid DNA in 100 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute a volume of the lipid-based transfection reagent (as recommended by the manufacturer, typically 2-5 µL) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
Transfection: a. Gently wash the cells twice with PBS. b. Replace the medium in each well with 1 mL of serum-free medium. c. Add the 200 µL of the DNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of complete cell culture medium. b. Return the cells to the 37°C CO₂ incubator.
-
Expression and Analysis: Expression of mCherry can typically be observed by fluorescence microscopy 24-48 hours post-transfection.
Creation of mCherry Fusion Proteins
This protocol describes a general workflow for creating a C-terminal mCherry fusion protein using standard molecular cloning techniques.
Materials:
-
Expression vector containing the mCherry coding sequence (e.g., pmCherry-N1)
-
Plasmid containing the gene of interest (GOI)
-
Restriction enzymes and corresponding buffers
-
T4 DNA ligase and buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
DNA purification kits (miniprep, gel extraction)
Procedure:
-
Primer Design and PCR Amplification: a. Design PCR primers to amplify the coding sequence of your GOI. The forward primer should include a start codon and a restriction site compatible with the multiple cloning site (MCS) of the mCherry vector. The reverse primer should omit the stop codon and include a different compatible restriction site that will place the GOI in-frame with the mCherry coding sequence. b. Perform PCR to amplify the GOI.
-
Restriction Digest: a. Digest both the PCR product and the mCherry vector with the selected restriction enzymes. b. Purify the digested vector and insert using a gel extraction kit.
-
Ligation: a. Set up a ligation reaction with the purified, digested GOI and mCherry vector using T4 DNA ligase. Incubate as recommended by the manufacturer (typically 1 hour at room temperature or overnight at 16°C).
-
Transformation: a. Transform the ligation mixture into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the mCherry vector. Incubate overnight at 37°C.
-
Screening and Sequencing: a. Pick several colonies and grow them in liquid culture. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the correct insertion of the GOI by restriction digest analysis and DNA sequencing.
Fluorescence Microscopy Imaging of mCherry
This protocol provides general guidelines for imaging mCherry-expressing cells using a widefield or confocal fluorescence microscope.
Equipment and Settings:
-
Fluorescence microscope (widefield or confocal)
-
Light source (e.g., mercury lamp, LED, or laser)
-
Appropriate filter set for mCherry:
-
Excitation filter: ~560/40 nm or ~587/25 nm
-
Dichroic mirror: ~595 nm
-
Emission filter: ~630/75 nm or ~610/75 nm[10]
-
-
Objective lens (e.g., 20x, 40x, or 63x oil immersion)
-
Digital camera or detector
Procedure:
-
Sample Preparation: a. Grow transfected cells on glass-bottom dishes or coverslips suitable for microscopy. b. For live-cell imaging, maintain the cells in an appropriate imaging medium at 37°C and 5% CO₂ using a stage-top incubator. c. For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Wash again with PBS before mounting.
-
Image Acquisition: a. Place the sample on the microscope stage and bring the cells into focus using brightfield or DIC optics. b. Switch to the fluorescence imaging mode and select the mCherry filter set. c. Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. d. Capture images using the acquisition software. For multi-color imaging, ensure that the emission spectra of the different fluorophores are adequately separated to minimize bleed-through.
mCherry in Cellular Signaling Pathways
mCherry is a valuable tool for visualizing and quantifying the activity of various signaling pathways. By placing the mCherry coding sequence under the control of a promoter that is responsive to a specific pathway, its expression becomes a reporter for the activation of that pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of immune responses, inflammation, and cell survival. Its activation leads to the translocation of NF-κB transcription factors to the nucleus, where they induce the expression of target genes. An mCherry reporter can be used to monitor NF-κB activity by placing it downstream of a promoter containing multiple NF-κB binding sites.[11][12]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the absence of a Wnt ligand, β-catenin is targeted for degradation. Wnt binding to its receptor complex leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes. An mCherry reporter under the control of a TCF/Lef responsive promoter can be used to visualize Wnt pathway activation.[3][13][14]
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved cell-cell communication system that regulates cell fate decisions. The binding of a ligand (e.g., Delta) on one cell to the Notch receptor on an adjacent cell triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with the transcription factor CSL (CBF1 in mammals) to activate target gene expression. An mCherry reporter driven by a CSL-responsive promoter can be used to monitor Notch signaling activity.[2][4][15]
Advanced Applications and Considerations
Beyond its use as a simple reporter, mCherry is employed in more advanced fluorescence microscopy techniques.
-
Fluorescence Resonance Energy Transfer (FRET): mCherry can serve as an acceptor for cyan or green fluorescent proteins (like ECFP or EGFP) in FRET-based biosensors to study protein-protein interactions.[16][17]
-
Fluorescence Recovery After Photobleaching (FRAP): The photostability of mCherry allows for its use in FRAP experiments to study the dynamics and mobility of mCherry-tagged proteins within living cells.[1][18][19]
-
Fluorescence Lifetime Imaging Microscopy (FLIM): mCherry's distinct fluorescence lifetime can be used to distinguish it from other fluorophores with overlapping emission spectra, enabling multi-color imaging in complex biological systems.[9][20]
Considerations: While mCherry is a robust and versatile fluorescent protein, it is essential to consider potential artifacts. Overexpression of mCherry fusion proteins can sometimes lead to mislocalization or aggregation. It is also important to use appropriate controls to account for background fluorescence and phototoxicity, especially in long-term live-cell imaging experiments. Recent studies have also indicated the potential for an alternative translation initiation site within the mCherry sequence, which could produce a shorter, functional isoform, a factor to consider in quantitative expression studies.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Notch1 (Variant) -YFP and Inducible Delta-mCherry Reporter CHO-K1 (hN1G4esn) Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 3. eGFP-tagged Wnt-3a enables functional analysis of Wnt trafficking and signaling and kinetic assessment of Wnt binding to full-length Frizzled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bright single-cell resolution live imaging reporter of Notch signaling in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 7. Construction of fluorescent protein fusions [bio-protocol.org]
- 8. Fluorescent NOTCH reporter lentivirus — LipExoGen [lipexogen.com]
- 9. protocols.io [protocols.io]
- 10. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Lentiviral Vectors to Probe and Manipulate the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive and bright single-cell resolution live imaging reporter of Wnt/ß-catenin signaling in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Notch1-YFP and Inducible Delta-mCherry Reporter CHO-K1 (hN1) Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 16. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Resonance Energy Transfer | Core Facilities, Göteborgs universitet [gu.se]
- 18. A fluorescence recovery after photobleaching protocol to measure surface diffusion of DAGLα in primary cultured cortical mouse neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Frontiers | mCherry contains a fluorescent protein isoform that interferes with its reporter function [frontiersin.org]
- 22. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: Cloning of mCherry into a Vector
For Researchers, Scientists, and Drug Development Professionals
Introduction
mCherry, a monomeric red fluorescent protein derived from Discosoma sp., is a widely utilized tool in molecular biology for visualizing proteins, tracking cells, and as a reporter for gene expression.[1] Its rapid maturation, high photostability, and bright fluorescence make it an excellent candidate for fusion tagging and other labeling applications.[1][2] This document provides detailed protocols and application notes for the cloning of the mCherry gene into a target vector, a fundamental step for its subsequent use in various experimental systems. The protocols outlined below cover the entire workflow, from the amplification of the mCherry gene to the final verification of positive clones.
Experimental Workflow Overview
The overall process of cloning mCherry into a vector involves several key steps: amplification of the mCherry coding sequence, preparation of the vector, ligation of the mCherry insert into the vector, transformation of competent E. coli cells, and subsequent screening for positive clones.
Figure 1. A diagram illustrating the key stages of the mCherry cloning workflow.
Detailed Experimental Protocols
PCR Amplification of the mCherry Gene
This protocol describes the amplification of the mCherry coding sequence from a template plasmid.
Materials:
-
Template DNA (e.g., a plasmid containing the mCherry gene)
-
Forward and reverse primers flanking the mCherry sequence and containing appropriate restriction sites
-
High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)
-
dNTPs
-
Reaction buffer
-
Nuclease-free water
PCR Reaction Mixture:
| Component | Final Concentration | Volume (for 50 µL reaction) |
| 5X High-Fidelity Buffer | 1X | 10 µL |
| 10 mM dNTPs | 200 µM | 1 µL |
| 10 µM Forward Primer | 0.5 µM | 2.5 µL |
| 10 µM Reverse Primer | 0.5 µM | 2.5 µL |
| Template DNA | 1-10 ng | 1 µL |
| High-Fidelity DNA Polymerase | 1.0 U/50 µL | 0.5 µL |
| Nuclease-free water | - | to 50 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | 55-65°C | 20-30 seconds | |
| Extension | 72°C | 20-30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4-10°C | Hold | 1 |
Note: The annealing temperature should be optimized based on the specific primers used. The extension time depends on the length of the PCR product and the polymerase used.[3] After PCR, the product should be purified using a PCR purification kit or via gel extraction.
Vector and Insert Preparation by Restriction Digest
This protocol outlines the digestion of the destination vector and the purified mCherry PCR product with restriction enzymes to generate compatible ends for ligation.
Materials:
-
Purified mCherry PCR product
-
Recipient plasmid vector
-
Restriction enzymes
-
10X Restriction enzyme buffer
-
Nuclease-free water
Restriction Digest Reaction:
| Component | Vector (30 µL reaction) | Insert (30 µL reaction) |
| DNA | 1 µg | 0.5-1 µg |
| 10X Reaction Buffer | 3 µL | 3 µL |
| Restriction Enzyme 1 | 1 µL | 1 µL |
| Restriction Enzyme 2 | 1 µL | 1 µL |
| Nuclease-free water | to 30 µL | to 30 µL |
Incubate the reactions at 37°C for 1-4 hours. Following digestion, it is recommended to purify the digested vector and insert by gel electrophoresis and subsequent gel extraction to remove undigested plasmid and small DNA fragments.
Ligation of mCherry into the Vector
This step involves joining the digested mCherry insert and the linearized vector using DNA ligase.
Materials:
-
Purified, digested mCherry insert
-
Purified, linearized vector
-
T4 DNA Ligase
-
10X T4 DNA Ligase Buffer
-
Nuclease-free water
Ligation Reaction Mixture:
| Component | Volume (for 10 µL reaction) |
| 10X T4 DNA Ligase Buffer | 1 µL |
| Linearized Vector | 50 ng |
| mCherry Insert | Molar ratio of 3:1 to vector |
| T4 DNA Ligase | 1 µL |
| Nuclease-free water | to 10 µL |
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
Transformation of Competent E. coli
This protocol describes the introduction of the ligation product into chemically competent E. coli cells.
Materials:
-
Chemically competent E. coli (e.g., DH5α)
-
Ligation reaction mixture
-
SOC or LB medium
-
LB agar (B569324) plates with the appropriate antibiotic
Transformation Protocol:
-
Thaw a tube of competent E. coli cells on ice for 10-15 minutes.
-
Add 2-5 µL of the ligation mixture to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45-90 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB medium to the tube.
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
Spread 50-100 µL of the cell suspension onto pre-warmed selective LB agar plates.
-
Incubate the plates overnight at 37°C.
Screening of Positive Clones
After incubation, individual colonies can be screened to identify those containing the vector with the mCherry insert.
Colony PCR: A small amount of a single colony is picked and used as a template for a PCR reaction with primers that flank the insertion site.
Restriction Digest Analysis: Plasmid DNA is isolated from overnight liquid cultures of individual colonies (miniprep). The purified plasmid is then digested with the same restriction enzymes used for cloning and analyzed by gel electrophoresis to confirm the presence and orientation of the insert.
Sequence Verification: Positive clones identified by colony PCR or restriction digest should be further verified by Sanger sequencing to ensure the mCherry sequence is correct and in the proper reading frame.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No colonies on the plate | Inefficient ligation or transformation. | Verify the activity of the ligase and the competency of the cells. Run a positive control for transformation (e.g., uncut plasmid). |
| Incorrect antibiotic on the plate. | Double-check that the antibiotic in the plates matches the resistance gene on the vector. | |
| Many colonies, but none are positive | High background of self-ligated vector. | Dephosphorylate the linearized vector to prevent self-ligation. Ensure complete digestion of the vector. |
| Incorrect insert size in colony PCR | Non-specific primer binding or contamination. | Optimize PCR conditions (e.g., annealing temperature). Use fresh reagents and template DNA. |
| No mCherry expression | The insert is out of frame or in the wrong orientation. | Sequence the plasmid to confirm the reading frame and orientation. |
| Issues with the expression system (e.g., promoter, host strain). | Ensure the chosen vector and host strain are compatible for protein expression. For inducible promoters, ensure the inducer is added at the correct concentration and time. |
Vector Selection and Design Considerations
The choice of vector is critical for the successful expression of mCherry. Several types of vectors are available, including standard bacterial expression vectors (e.g., pET series), mammalian expression vectors (e.g., pcDNA series), and lentiviral vectors for stable integration.
Figure 2. A flowchart to guide the selection of an appropriate expression vector.
When designing the cloning strategy, consider the following:
-
Fusion Tags: Decide whether mCherry will be an N-terminal or C-terminal fusion to a protein of interest. This will dictate the placement of restriction sites and the inclusion or exclusion of stop codons.
-
Restriction Sites: Choose restriction enzymes that do not cut within the mCherry gene and are unique in the multiple cloning site of the vector.
-
Reading Frame: If creating a fusion protein, ensure that the mCherry coding sequence is in the correct reading frame with the gene of interest.
References
Protocol for mCherry Transfection in Mammalian Cells: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the transfection of mammalian cells with plasmids encoding the red fluorescent protein, mCherry. This guide is intended for researchers and professionals in drug development and scientific research who utilize fluorescent reporters for monitoring gene expression, protein localization, and other cellular processes.
Introduction
mCherry, a monomeric red fluorescent protein derived from Discosoma sp., is a widely used reporter in cell biology due to its bright fluorescence, high photostability, and rapid maturation.[1] Successful transfection and optimal expression of mCherry are crucial for the reliability and accuracy of experimental results. This document outlines detailed protocols for three common transfection methods: Calcium Phosphate co-precipitation, Lipofection-mediated transfection, and Electroporation. Additionally, it provides troubleshooting guidance and examples of mCherry's application in signaling pathway analysis.
Data Presentation: Optimizing Transfection Parameters
The efficiency of transfection is highly dependent on various parameters, including the cell type, plasmid DNA concentration, and the amount of transfection reagent. The following tables summarize recommended starting conditions for different transfection methods and cell lines. Optimization is often necessary to achieve the highest transfection efficiency and cell viability.[2]
Table 1: Lipofectamine™ 3000 Transfection Reagent Recommendations (per well)
| Culture Vessel | DNA per well | P3000™ Reagent per well | Lipofectamine™ 3000 Reagent per well (optimization range) |
| 96-well | 100 ng | 0.2 µL | 0.15 - 0.3 µL |
| 24-well | 500 ng | 1 µL | 0.75 - 1.5 µL |
| 6-well | 2500 ng | 5 µL | 3.75 - 7.5 µL |
Data adapted from Lipofectamine™ 3000 Reagent Protocol.[3][4]
Table 2: Calcium Phosphate Transfection Parameters for a 10 cm Dish
| Parameter | Recommended Amount/Volume |
| Plasmid DNA | 10-20 µg |
| 2M CaCl₂ | 62 µL |
| DNA + ddH₂O + CaCl₂ final volume | 500 µL |
| 2x HBS | 500 µL |
| Incubation time of precipitate on cells | 7-11 hours |
This protocol is optimized for HEK293T cells and may require adjustments for other cell lines.[5][6]
Table 3: Electroporation Settings for Jurkat Cells
| Parameter | Setting |
| Electroporator | BTX squareporator |
| Voltage | 1700 V |
| Pulse Width | 20 ms (B15284909) |
| Number of Pulses | 1 |
| Cell Density | 5x10⁵ cells per reaction |
These settings are a starting point for Jurkat cells and should be optimized for different cell types and electroporation systems.[7][8]
Experimental Protocols
Calcium Phosphate Co-Precipitation Method
This cost-effective method is widely used for transient and stable transfections, particularly for cell lines like HEK293T.[9][10]
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
mCherry plasmid DNA
-
2 M CaCl₂, sterile
-
2x HEPES-buffered saline (HBS), pH 7.05
-
Sterile, deionized water
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to reach 60-80% confluency on the day of transfection.[5]
-
Preparation of DNA-Calcium Phosphate precipitate: a. In a sterile tube, mix 10-20 µg of mCherry plasmid DNA with sterile water to a final volume of 438 µL. b. Add 62 µL of 2 M CaCl₂ to the DNA solution and mix gently.[5] c. In a separate tube, have 500 µL of 2x HBS ready. d. Add the DNA-CaCl₂ solution dropwise to the 2x HBS while gently vortexing or bubbling to form a fine precipitate.[5] e. Incubate the mixture at room temperature for 10-30 minutes.[6]
-
Transfection: a. Add the precipitate dropwise and evenly to the cells in the 10 cm dish. b. Gently swirl the plate to distribute the precipitate. c. Incubate the cells at 37°C in a CO₂ incubator overnight.[6]
-
Post-transfection: a. The next day, remove the medium containing the precipitate and wash the cells once with PBS. b. Add 10 mL of fresh, pre-warmed complete medium. c. Incubate the cells for 24-72 hours before analyzing mCherry expression.
Lipofection-Mediated Transfection using Lipofectamine™ 3000
Lipofection reagents are lipid-based formulations that form a complex with DNA, facilitating its entry into cells. Lipofectamine™ 3000 is a high-efficiency reagent suitable for a broad range of cell lines, including those that are hard to transfect.[11]
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)
-
Complete culture medium
-
mCherry plasmid DNA
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
Protocol (for a 6-well plate):
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they are 70-90% confluent at the time of transfection.[3]
-
Complex Formation: a. In a sterile tube, dilute 2.5 µg of mCherry plasmid DNA in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix well. b. In a separate sterile tube, dilute 3.75 - 7.5 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[3] c. Combine the diluted DNA and the diluted Lipofectamine™ 3000 reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow complex formation.[3]
-
Transfection: a. Add the DNA-lipid complex mixture dropwise to the cells in the 6-well plate. b. Gently rock the plate back and forth to distribute the complexes evenly.
-
Post-transfection: a. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. A medium change is not typically required.[3] b. Analyze mCherry expression using fluorescence microscopy or flow cytometry.
Electroporation
Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of plasmid DNA. This method is highly efficient for a wide variety of cell types, including suspension cells and primary cells.[12]
Materials:
-
Jurkat cells (or other suspension cell line)
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
mCherry plasmid DNA
-
Electroporation buffer or serum-free medium
-
Electroporation cuvettes (e.g., 0.2 cm gap)
-
Electroporator
Protocol (for Jurkat cells):
-
Cell Preparation: a. Culture Jurkat cells to a density of 2-4x10⁵ cells/mL to ensure they are in the logarithmic growth phase.[8] b. On the day of electroporation, pellet the cells by centrifugation and resuspend them in electroporation buffer or serum-free medium at a concentration of 20x10⁶ cells/mL.[8]
-
Electroporation: a. In a sterile electroporation cuvette, mix 10-20 µg of mCherry plasmid DNA with 500 µL of the cell suspension (1x10⁷ cells).[8] b. Set the electroporator to the optimized parameters for your cell line (e.g., for Jurkat cells: 1700 V, 20 ms pulse width, 1 pulse).[7] c. Place the cuvette in the electroporator and deliver the electrical pulse.
-
Post-electroporation: a. Immediately after the pulse, transfer the cells from the cuvette to a culture flask containing pre-warmed complete medium without antibiotics. b. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. c. Monitor cell viability and mCherry expression.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for mCherry transfection in mammalian cells.
Caption: NF-κB signaling pathway with an mCherry reporter system.[13][14]
Troubleshooting
Low transfection efficiency or high cell toxicity are common issues encountered during transfection experiments.
Low mCherry Fluorescence
-
Suboptimal DNA amount: Titrate the amount of plasmid DNA to find the optimal concentration for your cell type.
-
Poor DNA quality: Use high-purity, endotoxin-free plasmid DNA.
-
Cell health: Ensure cells are healthy, actively dividing, and at the correct confluency. Do not use cells that are over-passaged.
-
Incorrect reagent-to-DNA ratio: Optimize the ratio of transfection reagent to plasmid DNA.[15]
-
Weak promoter: Use a vector with a strong constitutive promoter like CMV or EF1α for high-level expression.[16]
-
Issues with the mCherry construct: A shorter, functional isoform of mCherry can sometimes be expressed, leading to diffuse or incorrect localization of the signal.[1][17] Sequence verification of the plasmid is recommended.
High Cell Toxicity
-
Excessive transfection reagent: Reduce the amount of transfection reagent.
-
High DNA concentration: Too much plasmid DNA can be toxic to some cells.
-
Prolonged exposure to complexes: For sensitive cell lines, consider reducing the incubation time with the DNA-reagent complexes or changing the medium 4-6 hours post-transfection.
-
Contaminants: Ensure all reagents and plasmid DNA are free of contaminants.
By following these detailed protocols and considering the optimization and troubleshooting advice, researchers can achieve reliable and robust mCherry expression for their experimental needs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mammalian cell transfection: the present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. static.igem.org [static.igem.org]
- 5. Calcium Phosphate transfection of 293T cells [ruthazerlab.mcgill.ca]
- 6. med.upenn.edu [med.upenn.edu]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. media.addgene.org [media.addgene.org]
- 11. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 17. Frontiers | mCherry contains a fluorescent protein isoform that interferes with its reporter function [frontiersin.org]
Application Notes and Protocols: Utilizing mCherry for Protein Localization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the monomeric red fluorescent protein mCherry for protein localization studies. Detailed protocols for creating fusion proteins, transfection, and fluorescence microscopy are included to facilitate the successful implementation of this powerful research tool.
Introduction to mCherry
mCherry is a widely used red fluorescent protein (RFP) derived from the Discosoma sp. coral protein DsRed.[1][2] It is a popular choice for protein localization studies due to its monomeric nature, which minimizes interference with the function of the protein it is fused to.[2] Key advantages of mCherry include its high photostability, rapid maturation, and excellent pH resistance, making it suitable for long-term live-cell imaging.[1][3] Its distinct excitation and emission spectra allow for clear visualization and enable multi-color imaging experiments in conjunction with other fluorescent proteins like GFP.
mCherry is a valuable tool for a variety of applications, including analyzing gene expression, tracking protein dynamics and interactions, and visualizing cellular components. Its utility extends across diverse biological systems, from prokaryotes to eukaryotes, and it is employed in both in vivo and in vitro studies.
Key Properties of mCherry
Quantitative data for mCherry's spectral and physical properties are summarized below, providing essential information for experimental design and data interpretation.
| Property | Value | Reference |
| Excitation Maximum | 587 nm | |
| Emission Maximum | 610 nm | |
| Excitation Range | 540 - 590 nm | |
| Emission Range | 550 - 650 nm | |
| Quantum Yield | 0.22 | |
| Molecular Weight | 26.7 kDa | |
| Amino Acid Residues | 236 | |
| Structure | Monomer |
Experimental Protocols
Detailed methodologies for key experiments involving mCherry for protein localization are provided below.
Protocol 1: Construction of mCherry Fusion Protein Plasmids
This protocol outlines the general steps for creating a plasmid that expresses a protein of interest fused to mCherry.
1. Primer Design:
-
Design forward and reverse primers to amplify the gene of interest.
-
The forward primer should include a restriction site that is compatible with the multiple cloning site (MCS) of the mCherry vector (e.g., pRAN473, an mCherryOpt fusion vector with a tetracycline-inducible promoter) and should be in-frame with the mCherry coding sequence.
-
The reverse primer should also contain a compatible restriction site.
2. PCR Amplification:
-
Perform PCR to amplify the gene of interest using a high-fidelity DNA polymerase.
-
Verify the PCR product by agarose (B213101) gel electrophoresis.
3. Restriction Digest:
-
Digest both the PCR product and the mCherry vector with the chosen restriction enzymes.
-
Purify the digested DNA fragments.
4. Ligation:
-
Ligate the digested gene of interest into the linearized mCherry vector.
5. Transformation:
-
Transform the ligation product into competent E. coli cells.
-
Select for transformed cells on antibiotic-containing agar (B569324) plates.
6. Verification:
-
Isolate plasmid DNA from selected colonies.
-
Verify the correct insertion of the gene of interest by restriction digest analysis and DNA sequencing.
Protocol 2: Transfection of Mammalian Cells with mCherry Plasmids
This protocol describes the transient transfection of mammalian cells to express the mCherry fusion protein.
1. Cell Seeding:
-
The day before transfection, seed healthy, actively dividing mammalian cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
2. Preparation of Transfection Complex:
-
For each well to be transfected, dilute the mCherry fusion plasmid DNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine®) in the same serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of DNA-lipid complexes.
3. Transfection:
-
Add the DNA-lipid complexes dropwise to the cells in the multi-well plate.
-
Gently rock the plate to ensure even distribution.
4. Incubation and Expression:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours to allow for gene expression.
5. Analysis:
-
After the incubation period, visualize the expression of the mCherry fusion protein using fluorescence microscopy.
Protocol 3: Fluorescence Microscopy of mCherry Fusion Proteins
This protocol provides guidelines for imaging cells expressing mCherry fusion proteins.
1. Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable filter set for mCherry. A common filter set includes an excitation filter around 540-580 nm and an emission filter around 600-660 nm.
-
Ensure the light source is properly aligned and warmed up.
2. Sample Preparation:
-
For live-cell imaging, ensure cells are in a suitable imaging medium.
-
For fixed-cell imaging, cells can be grown on coverslips, fixed with a suitable fixative (e.g., 4% paraformaldehyde), and mounted on a microscope slide.
3. Image Acquisition:
-
Place the sample on the microscope stage and bring the cells into focus using brightfield illumination.
-
Switch to fluorescence illumination using the mCherry filter set.
-
Adjust the exposure time and gain to obtain a clear signal with minimal background fluorescence.
-
Capture images of cells expressing the mCherry fusion protein, noting its subcellular localization.
4. Multi-Color Imaging (Optional):
-
If co-localizing with another fluorescent protein (e.g., GFP), use appropriate filter sets for each fluorophore and acquire images sequentially to avoid spectral bleed-through. A standard GFP filter set uses an excitation of ~450-490 nm and emission of ~500-550 nm.
Example Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where mCherry is used to track the translocation of a protein of interest (POI) from the cytoplasm to the nucleus upon ligand binding to a receptor.
Potential Challenges and Considerations
-
Codon Optimization: For expression in organisms with a low GC content, such as Clostridium difficile, a codon-optimized version of mCherry (mCherryOpt) may be necessary for efficient protein production.
-
Alternative Translation Initiation: A shorter, functional isoform of mCherry can sometimes be produced, potentially leading to background fluorescence and interfering with localization studies. Re-engineered mCherry variants are available to mitigate this issue.
-
Multiple Brightness States: mCherry can exist in more than one brightness state, which should be considered in quantitative fluorescence studies.
-
Fusion Protein Functionality: It is crucial to verify that the mCherry tag does not interfere with the normal function and localization of the protein of interest.
By following these guidelines and protocols, researchers can effectively utilize mCherry as a robust and reliable tool for investigating protein localization and dynamics within living cells.
References
Application Notes and Protocols for Lentiviral Transduction with mCherry Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of mammalian cells, including both dividing and non-dividing cells. Their ability to integrate into the host genome makes them ideal for establishing stable cell lines with long-term transgene expression. The mCherry fluorescent protein, a monomeric red fluorescent protein derived from Discosoma sp., serves as an excellent reporter gene. Its bright fluorescence allows for the direct visualization and quantification of transduced cells, making it a valuable tool in research and drug development for applications such as tracking engineered cells, optimizing transduction protocols, and generating stable reporter cell lines.
These application notes provide detailed protocols for the production of mCherry-encoding lentiviruses, the transduction of target cells, and the establishment of stable mCherry-expressing cell lines.
Key Concepts
-
Lentiviral Vectors: These are replication-incompetent viral vectors derived from the Human Immunodeficiency Virus (HIV). For safety, the viral genome is split across multiple plasmids (typically a transfer plasmid containing the gene of interest, a packaging plasmid, and an envelope plasmid) to prevent the generation of replication-competent virus.
-
mCherry: A monomeric red fluorescent protein with an excitation maximum at 587 nm and an emission maximum at 610 nm. It is commonly used as a reporter to track gene expression and transduction efficiency.
-
Multiplicity of Infection (MOI): The ratio of infectious viral particles to the number of target cells. The optimal MOI varies depending on the cell type and the desired transduction efficiency.
-
Transduction Enhancers: Reagents like Polybrene are cationic polymers that neutralize the negative charge on the cell surface, thereby reducing electrostatic repulsion and increasing the efficiency of viral entry.
-
Puromycin (B1679871) Selection: A method for selecting successfully transduced cells. Lentiviral vectors often carry a puromycin resistance gene. In the presence of puromycin, only cells that have successfully integrated the lentiviral construct will survive.
Quantitative Data Summary
Lentiviral Production and Transduction Parameters
The following tables provide a summary of key quantitative parameters for lentiviral transduction with mCherry constructs.
Table 1: Recommended Multiplicity of Infection (MOI) for Common Cell Lines
| Cell Line | Recommended MOI |
| A549 | 5 |
| Caco-2 | 25 |
| HCT116 | 5 |
| HEK293T | 5 |
| HeLa | 3 |
| HepG2 | 5 |
| Jurkat | 10 |
| LNCaP | 5 |
| MCF-7 | 10 |
| PC3 | 2 |
| SH-SY5Y | 10 |
| THP-1 | 5 |
Note: The optimal MOI should be determined experimentally for each new cell type and lentiviral preparation.
Table 2: Recommended Puromycin Concentrations for Selection of Stable Cell Lines
| Cell Line | Puromycin Concentration (µg/mL) |
| HEK293T | 0.5 - 2.0 |
| HeLa | 1.0 - 3.0 |
| A549 | 1.0 - 2.0 |
| Jurkat | 0.5 - 1.5 |
Note: It is crucial to perform a kill curve to determine the optimal puromycin concentration for your specific cell line.
Table 3: Lentiviral Titer from Different Production Methods
| Production Scale | Vector System | Titer (TU/mL) | Reference |
| Small-scale (cell culture dishes) | Triple transient transfection | 1 x 10^7 - 5 x 10^7 (unconcentrated) | [1] |
| Large-scale (bioreactors) | Stable inducible producer cell lines | 0.5 x 10^7 - 2 x 10^7 (unconcentrated) | [1] |
TU/mL: Transducing Units per milliliter. The titer can vary significantly based on the transgene, promoter, and titration method.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of mCherry-encoding lentivirus using a transient transfection approach in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral transfer plasmid encoding mCherry
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the lentiviral plasmids. For a 10 cm dish, a common ratio is:
-
10 µg of mCherry transfer plasmid
-
7.5 µg of packaging plasmid (e.g., psPAX2)
-
2.5 µg of envelope plasmid (e.g., pMD2.G)
-
-
Transfection:
-
Dilute the plasmid DNA mix in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 12-18 hours, carefully remove the medium containing the transfection complex and replace it with fresh complete growth medium.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any cell debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter.
-
Aliquot the filtered virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol provides a general procedure for transducing mammalian cells with mCherry lentivirus.
Materials:
-
Target cells
-
Complete growth medium
-
mCherry lentivirus stock
-
Polybrene (stock solution, e.g., 8 mg/mL)
-
Multi-well plates (e.g., 24-well plate)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Prepare Transduction Medium:
-
Thaw the mCherry lentivirus stock on ice.
-
Prepare the transduction medium by adding the desired amount of lentivirus and Polybrene to the complete growth medium. A final Polybrene concentration of 4-8 µg/mL is recommended for most cell types.
-
-
Transduction:
-
Remove the existing medium from the cells.
-
Add the transduction medium to the cells.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.
-
Medium Change: After the incubation period, remove the transduction medium and replace it with fresh complete growth medium.
-
Expression Analysis: Allow the cells to grow for 48-72 hours to allow for mCherry expression. Analyze mCherry expression using fluorescence microscopy or flow cytometry.
Protocol 3: Generation of Stable mCherry-Expressing Cell Lines
This protocol describes how to select for a stable population of mCherry-expressing cells using puromycin.
Materials:
-
Transduced cells from Protocol 2
-
Complete growth medium
-
Puromycin (stock solution)
Procedure:
-
Determine Optimal Puromycin Concentration (Kill Curve):
-
Plate non-transduced target cells in a multi-well plate.
-
The next day, add a range of puromycin concentrations to the cells (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL).
-
Incubate the cells and monitor cell viability daily for 3-7 days.
-
The optimal puromycin concentration is the lowest concentration that results in complete cell death of the non-transduced cells within 3-5 days.
-
-
Puromycin Selection:
-
At 48-72 hours post-transduction, replace the medium of the transduced cells with fresh complete growth medium containing the predetermined optimal concentration of puromycin.
-
Replace the puromycin-containing medium every 2-3 days.
-
-
Expansion of Stable Cells:
-
Continue the selection process until all non-transduced cells have died and resistant colonies are visible.
-
Expand the resistant colonies to establish a stable mCherry-expressing cell line.
-
Visualizations
Caption: Workflow for the production of mCherry lentivirus.
Caption: Workflow for lentiviral transduction and stable cell line generation.
Biosafety Considerations
Lentiviral vectors, although replication-incompetent, are derived from HIV and require appropriate biosafety precautions. All work involving lentivirus must be conducted in a Biosafety Level 2 (BSL-2) facility.
-
Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and eye protection.
-
Biological Safety Cabinet (BSC): All manipulations of lentiviral vectors, including production, transduction, and medium changes, should be performed in a Class II BSC.
-
Waste Disposal: All liquid waste that has come into contact with lentivirus should be decontaminated with a 10% bleach solution for at least 30 minutes before disposal. Solid waste should be autoclaved.
-
Sharps: Avoid the use of sharps whenever possible. If their use is unavoidable, take extreme caution to prevent accidental exposure.
-
Institutional Guidelines: Always follow the specific biosafety guidelines and regulations of your institution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Viral Titer | - Poor health of HEK293T cells- Suboptimal plasmid quality or ratio- Inefficient transfection | - Use low-passage, healthy HEK293T cells- Use high-quality, endotoxin-free plasmids and optimize the ratio of transfer:packaging:envelope plasmids- Optimize the transfection protocol (reagent, DNA:reagent ratio) |
| Low Transduction Efficiency | - Low viral titer- Suboptimal MOI- Cell type is difficult to transduce- Ineffective Polybrene concentration | - Concentrate the virus or produce a higher titer stock- Perform an MOI titration to determine the optimal MOI for your cells- Increase the incubation time with the virus; consider spinoculation- Optimize the Polybrene concentration |
| High Cell Death After Transduction | - Viral toxicity at high MOI- Polybrene toxicity | - Reduce the MOI- Decrease the Polybrene concentration or the incubation time |
| Cells Do Not Survive Puromycin Selection | - Transduction efficiency was too low- Puromycin concentration is too high | - Confirm high transduction efficiency before starting selection- Perform a kill curve to determine the optimal puromycin concentration |
| No or Weak mCherry Signal | - Low transduction efficiency- Promoter in the lentiviral vector is not active in the target cell type- Imaging settings are not optimal | - Troubleshoot transduction efficiency- Choose a lentiviral vector with a promoter that is active in your cells of interest (e.g., EF1a for broad expression)- Optimize fluorescence microscopy or flow cytometry settings for mCherry detection |
References
Application Notes and Protocols: Utilizing mCherry for Promoter Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The red fluorescent protein mCherry has emerged as a powerful and versatile tool for the quantitative analysis of promoter activity.[1][2] Its favorable photophysical properties, including a monomeric structure, good brightness, high photostability, and a distinct emission spectrum, make it an excellent reporter for monitoring gene expression dynamics in a wide range of biological systems.[1][3][4] These application notes provide detailed protocols for using mCherry as a reporter to assay promoter activity, from vector construction to data analysis, and highlight its utility in studying signaling pathways and for drug development.
Key Advantages of mCherry as a Reporter Protein
-
Monomeric Nature: mCherry exists as a true monomer, minimizing the risk of aggregation and interference with the function of fused proteins.
-
Photostability and Brightness: It exhibits robust photostability and quantum yield, allowing for long-term imaging and sensitive detection.
-
Spectral Profile: With an excitation maximum at 587 nm and an emission maximum at 610 nm, mCherry is well-separated from commonly used green fluorescent proteins (GFPs), making it ideal for dual-reporter assays.
-
Rapid Maturation: mCherry matures quickly, enabling the timely detection of reporter gene expression after transfection or induction.
-
Low Cytotoxicity: It generally shows low toxicity, which is crucial for maintaining cell health and obtaining reliable experimental results.
Applications in Research and Drug Development
Promoter activity assays using mCherry are instrumental in various research areas:
-
Gene Regulation Studies: Elucidating the mechanisms of gene expression by characterizing the strength and regulation of promoters and enhancers.
-
Signaling Pathway Analysis: Monitoring the activation of specific signaling pathways by placing mCherry under the control of a responsive promoter.
-
Drug Screening: High-throughput screening of compound libraries to identify molecules that modulate the activity of a target promoter.
-
Gene Therapy Development: Evaluating the efficacy and specificity of promoters for driving therapeutic gene expression.
Experimental Workflow Overview
A typical workflow for a promoter activity assay using mCherry involves several key steps, from the initial cloning of the promoter of interest into an mCherry reporter vector to the final quantification of fluorescence.
Caption: General experimental workflow for mCherry-based promoter activity assays.
Detailed Experimental Protocols
Protocol 1: Construction of mCherry Reporter Vector
This protocol describes the cloning of a promoter of interest into a commercially available or custom-made mCherry reporter vector.
Materials:
-
Promoter DNA fragment (from PCR amplification or synthesized)
-
mCherry reporter plasmid (e.g., with a multiple cloning site upstream of the mCherry gene)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Vector and Insert Preparation:
-
Digest the mCherry reporter plasmid and the promoter DNA fragment with appropriate restriction enzymes. Ensure the enzymes are compatible and will allow for directional cloning of the promoter upstream of the mCherry coding sequence.
-
Purify the digested vector and insert fragments using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert at a suitable molar ratio (e.g., 1:3 or 1:5 vector to insert).
-
Incubate the reaction at the recommended temperature and time for the T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate the plates overnight at 37°C.
-
-
Colony Screening and Plasmid Purification:
-
Select several colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Purify the plasmid DNA from the overnight cultures using a plasmid purification kit.
-
-
Verification:
-
Verify the correct insertion of the promoter by restriction digestion analysis and Sanger sequencing.
-
Protocol 2: Cell Culture, Transfection, and mCherry Expression
This protocol outlines the transfection of the mCherry reporter construct into mammalian cells and subsequent expression of the fluorescent protein.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Purified mCherry reporter plasmid DNA
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Multi-well cell culture plates
-
Optional: Positive control plasmid (e.g., CMV promoter driving mCherry) and negative control (empty vector).
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells into multi-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium in separate tubes.
-
Combine the diluted DNA and transfection reagent and incubate for the recommended time to allow complex formation.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Expression:
-
Incubate the cells at 37°C in a CO2 incubator.
-
mCherry expression can typically be observed 24-48 hours post-transfection. The optimal time for analysis should be determined empirically.
-
Protocol 3: Quantification of Promoter Activity
Promoter activity is quantified by measuring the fluorescence intensity of mCherry. This can be done using various methods.
Method A: Fluorescence Microscopy (Qualitative to Semi-Quantitative)
-
Observe the transfected cells under a fluorescence microscope equipped with appropriate filters for mCherry (Excitation: ~587 nm, Emission: ~610 nm).
-
Capture images of multiple fields of view for each condition.
-
Image analysis software (e.g., ImageJ) can be used to quantify the mean fluorescence intensity per cell for a more quantitative comparison.
Method B: Microplate Reader (Quantitative)
-
After the desired incubation period, measure the fluorescence intensity of the cells directly in the multi-well plate using a microplate reader with the appropriate excitation and emission filter set.
-
Optional Cell Lysis: For a more accurate measurement of total mCherry protein, cells can be lysed before reading.
-
Wash the cells with PBS.
-
Add a suitable lysis buffer (e.g., RIPA buffer) and incubate on ice.
-
Transfer the cell lysates to a new plate for fluorescence measurement.
-
-
Normalize the fluorescence readings to a measure of cell viability or number (e.g., using a CellTiter-Glo assay or by measuring the fluorescence of a co-transfected constitutive reporter like GFP).
Method C: Flow Cytometry (Quantitative, Single-Cell Level)
-
Harvest the cells by trypsinization and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer equipped with a laser that can excite mCherry (e.g., a yellow-green laser at 561 nm).
-
Gate on the live, single-cell population.
-
Measure the mCherry fluorescence intensity for each cell.
-
The geometric mean fluorescence intensity (gMFI) of the mCherry-positive population is a robust measure of promoter activity.
Data Presentation and Analysis
Quantitative data from promoter activity assays should be presented clearly to allow for easy comparison between different conditions.
Table 1: Example Data from a Microplate Reader Assay
| Promoter Construct | Treatment | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |
| Promoter X-mCherry | Vehicle | 15,234 | 876 | 1.0 |
| Promoter X-mCherry | Drug A (10 µM) | 45,789 | 2,134 | 3.0 |
| Promoter Y-mCherry | Vehicle | 8,976 | 543 | 1.0 |
| Promoter Y-mCherry | Drug A (10 µM) | 9,123 | 612 | 1.0 |
| Empty Vector | Vehicle | 512 | 45 | - |
| Empty Vector | Drug A (10 µM) | 534 | 51 | - |
Table 2: Example Data from a Flow Cytometry Assay
| Promoter Construct | Treatment | % mCherry Positive Cells | Geometric Mean Fluorescence Intensity (gMFI) |
| Promoter Z-mCherry | Untreated | 85.2% | 12,345 |
| Promoter Z-mCherry | Agonist (1 µM) | 87.5% | 35,678 |
| Promoter Z-mCherry | Antagonist (10 µM) | 84.1% | 6,789 |
| Negative Control | Untreated | 0.5% | 150 |
Application Example: Studying Signaling Pathways
mCherry reporter assays are highly effective for dissecting signaling pathways. For instance, to study the activation of a transcription factor in response to a specific stimulus, a reporter construct can be created with multiple binding sites for that transcription factor upstream of a minimal promoter driving mCherry expression.
Caption: A diagram of a signaling pathway leading to mCherry expression.
Upon stimulation, the activated transcription factor translocates to the nucleus, binds to the promoter in the reporter construct, and drives the expression of mCherry. The resulting fluorescence is a direct and quantitative measure of pathway activation.
Dual-Reporter Assays for Normalization
To control for variations in transfection efficiency and cell number, a dual-reporter system is often employed. In this setup, the experimental promoter drives mCherry expression, while a constitutive promoter (e.g., CMV or SV40) drives the expression of a second reporter, such as Green Fluorescent Protein (GFP) or a secreted luciferase. The mCherry signal is then normalized to the signal from the control reporter.
Caption: Logic of a dual-reporter assay for normalization.
These detailed application notes and protocols provide a comprehensive guide for utilizing mCherry as a robust and reliable reporter for promoter activity assays, empowering researchers in their studies of gene regulation, signal transduction, and drug discovery.
References
- 1. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 2. Overview of the reporter genes and reporter mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of secreted proteins using mCherry fusion constructs and a fluorescent microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Live-Cell Imaging Protocol for mCherry: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to live-cell imaging of the red fluorescent protein, mCherry. A monomeric protein derived from Discosoma sp., mCherry is a widely used tool in cell biology to study the localization, dynamics, and interactions of proteins and organelles in living cells. Its favorable photophysical properties, including high photostability and rapid maturation, make it an excellent candidate for time-lapse microscopy.
This guide will cover the essential photophysical properties of mCherry, a detailed protocol for cell preparation and imaging, and strategies to mitigate phototoxicity, a critical factor in live-cell imaging.
Quantitative Data Summary
A clear understanding of mCherry's spectral properties is crucial for optimal experimental design. The following table summarizes its key photophysical characteristics.
| Property | Value | Reference |
| Excitation Maximum | 587 nm | [1][2] |
| Emission Maximum | 610 nm | [1][2] |
| Molecular Weight | ~28 kDa | [2] |
| Structure | Monomer | [1][3] |
Experimental Protocols
This section outlines a detailed protocol for live-cell imaging of cells expressing mCherry-tagged proteins.
I. Cell Preparation
-
Cell Culture and Transfection:
-
Culture cells in a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
-
Transfect cells with a plasmid encoding the mCherry fusion protein of interest using a transfection reagent of choice.
-
Allow 24-48 hours for protein expression. The optimal expression time should be determined empirically for each cell line and protein of interest.
-
-
Imaging Medium:
-
Prior to imaging, replace the culture medium with a CO2-independent imaging medium to maintain physiological pH on the microscope stage.
-
Alternatively, use a microscope equipped with a live-cell incubation chamber that controls temperature, humidity, and CO2 levels.
-
II. Microscope Setup and Image Acquisition
-
Microscope Configuration:
-
Use an inverted fluorescence microscope equipped with a high numerical aperture (NA) oil or water immersion objective lens (e.g., 60x or 100x) for optimal light collection.
-
Ensure the microscope is equipped with a sensitive camera (e.g., sCMOS or EMCCD) for detecting the fluorescence signal.
-
-
Excitation and Emission Settings:
-
Use a laser line or a filtered lamp for excitation that is close to the excitation maximum of mCherry (587 nm). A 561 nm or 589 nm laser is commonly used.
-
Employ an appropriate filter set with an emission filter that captures the peak of mCherry's emission (around 610 nm) while blocking excitation light. A bandpass filter of 610/75 nm is a suitable choice.
-
-
Image Acquisition Parameters:
-
Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity. Start with a low laser power (e.g., 1-5%) and gradually increase it if the signal is too weak.
-
Exposure Time: Use the shortest possible exposure time to minimize photobleaching and phototoxicity. Typical exposure times range from 50 to 500 milliseconds.
-
Time-lapse Imaging: For time-lapse experiments, determine the optimal imaging interval to capture the dynamics of the biological process of interest without causing excessive phototoxicity. Longer intervals between image acquisitions will reduce the total light exposure.
-
Z-stack Imaging: If acquiring 3D images, use the minimum number of Z-slices necessary to cover the structure of interest.
-
III. Mitigating Phototoxicity
Phototoxicity is a major concern in live-cell imaging as excessive light exposure can lead to cellular stress and artifacts. Here are some strategies to minimize phototoxicity:
-
Minimize Light Exposure: As a general principle, always use the lowest laser power and shortest exposure time that yield an acceptable image quality.
-
Time-lapse Optimization: Increase the time interval between acquisitions in time-lapse experiments.
-
Use of Antioxidants: Consider supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine to reduce the effects of reactive oxygen species generated during fluorescence excitation.
-
Control Experiments: Perform control experiments to assess the impact of imaging on cell health. Image untransfected cells under the same conditions and monitor for any morphological changes or signs of stress. A more quantitative approach is to perform a cell viability or proliferation assay after imaging.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment using mCherry.
Caption: General workflow for mCherry live-cell imaging.
Signaling Pathway Example: Generic Kinase Cascade
mCherry can be used to visualize components of signaling pathways. The diagram below shows a generic kinase cascade where mCherry could be fused to any of the involved proteins (e.g., Receptor, Kinase 1, Kinase 2, Transcription Factor) to study their localization and dynamics upon ligand binding.
Caption: A generic signaling pathway visualized with mCherry.
References
Creating Stable Cell Lines Expressing mCherry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines that constitutively express a protein of interest is a cornerstone of modern biological research and drug discovery.[1][2][3] These cell lines provide a consistent and reproducible system for studying gene function, protein localization, and the effects of therapeutic compounds over extended periods.[2][4] Among the various reporter proteins utilized, mCherry, a monomeric red fluorescent protein derived from Discosoma sp., offers excellent brightness, photostability, and minimal cytotoxicity, making it an ideal tool for tracking cells and quantifying gene expression.
This document provides detailed application notes and protocols for the creation, selection, and validation of stable cell lines expressing mCherry. We will cover two primary methods for gene delivery: plasmid transfection and lentiviral transduction. These protocols are designed to be adaptable to a wide range of mammalian cell types.
Methods Overview
The generation of a stable cell line involves introducing a vector containing the mCherry gene and a selectable marker into the host cells. This is followed by a selection process to eliminate non-transfected cells and subsequent isolation and expansion of clones that have integrated the transgene into their genome.
Key steps in creating a stable cell line expressing mCherry:
-
Vector Selection and Preparation: Choosing an appropriate expression vector with a strong promoter and a suitable selectable marker.
-
Transfection or Transduction: Introducing the vector into the target cell line.
-
Selection: Using a selective agent (e.g., an antibiotic) to kill cells that have not integrated the vector.
-
Clonal Isolation and Expansion: Isolating single, mCherry-positive colonies to ensure a homogenous cell population.
-
Validation: Confirming the stable expression and integration of the mCherry gene.
Data Presentation
Table 1: Recommended Antibiotic Concentrations for Selection
| Antibiotic | Common Working Concentration Range | Cell Line Examples |
| Puromycin | 0.5 - 10 µg/mL | HEK293, HeLa, A549 |
| G418 (Geneticin®) | 200 - 1000 µg/mL | CHO, NIH3T3, HeLa |
| Hygromycin B | 50 - 500 µg/mL | Various mammalian cells |
| Blasticidin S | 1 - 10 µg/mL | Various mammalian cells |
Note: The optimal concentration must be determined empirically for each cell line by performing a kill curve experiment.
Table 2: Comparison of Gene Delivery Methods
| Feature | Plasmid Transfection | Lentiviral Transduction |
| Efficiency in hard-to-transfect cells | Low to moderate | High |
| Integration into the genome | Random, less efficient | Efficient and stable |
| Risk of insertional mutagenesis | Lower | Higher |
| Biosafety requirements | BSL-1 | BSL-2 |
| Preparation time | Short | Long (virus production required) |
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before initiating stable cell line generation, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.
Materials:
-
Target cell line
-
Complete growth medium
-
Selective antibiotic (e.g., Puromycin, G418)
-
24-well plate
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the target cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for Puromycin: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily and change the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
After 7-10 days, assess cell viability in each well using a microscope. The lowest concentration that results in complete cell death is the optimal concentration for selection.
Protocol 2: Generation of mCherry Stable Cell Lines via Plasmid Transfection
This protocol describes the generation of stable cell lines using lipid-mediated transfection of a plasmid encoding mCherry and a selectable marker.
Materials:
-
Target cell line
-
Complete growth medium
-
Plasmid DNA (encoding mCherry and an antibiotic resistance gene)
-
Lipid-based transfection reagent (e.g., Lipofectamine®)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well plates
-
Selective antibiotic
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute plasmid DNA (e.g., 2.5 µg) into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells.
-
-
Recovery: Incubate the cells for 24-48 hours post-transfection to allow for gene expression and recovery.
-
Selection:
-
After the recovery period, passage the cells into a larger flask with complete growth medium containing the pre-determined optimal concentration of the selective antibiotic.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
-
Clonal Isolation:
-
Once antibiotic-resistant colonies become visible (typically after 1-2 weeks), isolate well-separated colonies using cloning cylinders or by limiting dilution.
-
To perform limiting dilution, trypsinize the resistant cell pool and dilute to a concentration of approximately 1 cell per 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Screen the plates for wells containing single colonies.
-
-
Expansion and Validation: Expand the single-cell clones and validate mCherry expression as described in Protocol 4.
Protocol 3: Generation of mCherry Stable Cell Lines via Lentiviral Transduction
Lentiviral vectors are highly efficient at transducing a wide variety of cell types, including primary and non-dividing cells, leading to stable integration of the transgene.
Materials:
-
Target cell line
-
Complete growth medium
-
Lentiviral particles (encoding mCherry and a selectable marker)
-
Polybrene
-
6-well plates
-
Selective antibiotic
Procedure:
-
Cell Seeding: The day before transduction, seed cells in a 6-well plate to reach 50-60% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge on the cell surface.
-
Remove the old medium from the cells and add the Polybrene-containing medium.
-
Add the lentiviral particles to the cells at the desired multiplicity of infection (MOI). MOI is the ratio of viral particles to the number of cells.
-
Gently swirl the plate to mix and incubate overnight.
-
-
Recovery: The next day, replace the virus-containing medium with fresh complete growth medium.
-
Selection: 48-72 hours post-transduction, begin the selection process by adding the appropriate antibiotic to the medium.
-
Clonal Isolation and Expansion: Follow the same procedure as described in Protocol 2 (steps 5 and 6) to isolate and expand single-cell clones.
Protocol 4: Validation of mCherry Expression
Validation is a critical step to confirm the stable expression of mCherry and to select the best clones for downstream applications.
1. Fluorescence Microscopy:
-
Purpose: To visually confirm mCherry expression and assess the homogeneity of the cell population.
-
Procedure:
-
Plate the expanded clones on glass-bottom dishes or coverslips.
-
Once the cells have adhered, visualize them using a fluorescence microscope equipped with appropriate filters for mCherry (Excitation: ~587 nm, Emission: ~610 nm).
-
A homogenous population should show consistent mCherry fluorescence across all cells.
-
2. Flow Cytometry:
-
Purpose: To quantify the percentage of mCherry-positive cells and the intensity of fluorescence.
-
Procedure:
-
Harvest the cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cell suspension using a flow cytometer with the appropriate laser and emission filter for mCherry.
-
Use non-transfected cells as a negative control to set the gate for mCherry-positive cells.
-
Select clones with a high percentage of positive cells and a narrow peak of fluorescence intensity, indicating uniform expression.
-
3. Western Blotting:
-
Purpose: To confirm the expression of the mCherry protein at the correct molecular weight.
-
Procedure:
-
Prepare whole-cell lysates from the expanded clones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for mCherry.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
The expected size of mCherry is approximately 28.8 kDa.
-
4. Stability Assessment:
-
Purpose: To ensure that mCherry expression is maintained over multiple passages.
-
Procedure:
-
Culture the selected clones for an extended period (e.g., 10-15 passages) in the absence of selective pressure.
-
Periodically assess mCherry expression using flow cytometry or fluorescence microscopy to check for any decrease in the percentage of positive cells or fluorescence intensity.
-
Troubleshooting
Low or no mCherry expression, high cell death during selection, and loss of expression over time are common issues encountered during the generation of stable cell lines.
Table 3: Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| No resistant colonies after selection | Antibiotic concentration is too high. | Perform a kill curve to determine the optimal antibiotic concentration. |
| Low transfection/transduction efficiency. | Optimize the transfection/transduction protocol for your specific cell line. | |
| Resistant colonies are mCherry-negative | Promoter silencing. | Use a strong, ubiquitously expressed promoter like EF1α or CAG. |
| The mCherry gene was not successfully integrated. | Screen more clones; consider using a lentiviral system for more efficient integration. | |
| Loss of mCherry expression over time | Promoter methylation and silencing. | Re-clone the cell line and select for clones with stable expression. Use a different promoter if the problem persists. |
| Heterogeneous population. | Ensure that the cell line was derived from a single clone through limiting dilution or FACS sorting. | |
| High cell death after transfection/transduction | Cytotoxicity of the transfection reagent or virus. | Titrate the amount of transfection reagent or lower the MOI of the virus. |
| The expressed protein is toxic to the cells. | Consider using an inducible expression system to control the timing and level of protein expression. |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the successful generation of stable cell lines expressing mCherry. By carefully optimizing each step, from vector selection to clonal validation, researchers can create reliable and reproducible cellular tools for a wide range of applications in basic research and drug development. The use of mCherry as a fluorescent reporter allows for straightforward visualization and quantification of gene expression, facilitating the study of cellular processes in real-time.
References
Application Notes and Protocols for mCherry Labeling in Flow Cytometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
mCherry, a monomeric red fluorescent protein derived from Discosoma sp., has become an invaluable tool in biological research.[1] Its robust photostability, brightness, and excellent pH resistance make it a popular choice for tracking cells, monitoring gene expression, and as a fusion reporter.[1] Flow cytometry, a powerful technique for single-cell analysis, is ideally suited for quantifying mCherry expression. These application notes provide detailed protocols and guidance for the successful use of mCherry in flow cytometry, from experimental design to data analysis.
Spectral Properties of mCherry
Understanding the excitation and emission spectra of mCherry is fundamental for accurate detection in flow cytometry. mCherry has an excitation maximum at approximately 587 nm and an emission maximum at 610 nm.[1][2] For optimal excitation, a yellow-green laser (561 nm) is highly recommended as it excites mCherry much more strongly than the standard blue (488 nm) laser, resulting in a brighter emission signal.[3]
Quantitative Data Summary
The following table summarizes the key spectral properties of mCherry and recommended instrument settings for flow cytometry.
| Parameter | Wavelength (nm) | Recommended Laser | Recommended Filter |
| Excitation Maximum | 587 | 561 (Yellow-Green) | - |
| Emission Maximum | 610 | - | 610/20 or similar bandpass filter |
Experimental Protocols
Protocol 1: Analysis of Cells Stably Expressing mCherry
This protocol outlines the basic steps for analyzing cells that constitutively express mCherry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer with a 561 nm laser
Procedure:
-
Cell Preparation:
-
Harvest cells expressing mCherry and a negative control cell line (not expressing mCherry).
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Transfer the cell suspension to flow cytometry tubes. To obtain a single-cell suspension, pass the cells through a 35 µm cell strainer.
-
-
Flow Cytometer Setup:
-
Use the 561 nm laser for excitation.
-
Set the emission filter to a bandpass appropriate for mCherry, such as 610/20 nm or 620/15 nm.
-
Use the negative control cells to set the forward scatter (FSC) and side scatter (SSC) voltages to position the cell population appropriately on the plot.
-
Adjust the voltage for the mCherry detector so that the negative control population is on scale and near the lower end of the fluorescence axis.
-
-
Data Acquisition:
-
Run the mCherry-expressing cells and ensure the positive signal is on scale.
-
Record data for at least 10,000-50,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on FSC and SSC to exclude debris.
-
Create a histogram of the mCherry fluorescence channel to visualize the distribution of mCherry expression.
-
Use the negative control to set a gate for mCherry-positive cells.
-
Protocol 2: Intracellular Staining for mCherry in Fixed Cells
This protocol is for the detection of intracellular mCherry, which may be necessary when combining with other intracellular targets or when fixation is required.
Materials:
-
PBS
-
Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in Fixation Buffer and incubate for 10-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells once with Permeabilization Buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in PBS for analysis.
-
Follow the instrument setup and data acquisition steps outlined in Protocol 1.
-
Note: Fixation and permeabilization can sometimes affect the fluorescence of fluorescent proteins. It is advisable to test the effect of these steps on your specific mCherry construct.
Compensation and Controls
For multicolor flow cytometry experiments, proper compensation is critical to correct for spectral overlap between fluorochromes.
Controls:
-
Unstained Cells: To set the baseline fluorescence of your cells.
-
Single-Color Controls: For each fluorochrome in your panel, including mCherry, to calculate the compensation matrix.
-
Fluorescence Minus One (FMO) Controls: To properly gate complex populations where the expression of a marker might be continuous. For mCherry, an FMO control would include all other antibodies in the panel except for the one in the channel where mCherry spillover is being assessed. A non-transfected or a wild-type cell line can serve as a negative control for mCherry, similar to an FMO.
Compensation Beads: Using compensation beads provides a consistent and accurate method for setting flow cytometry compensation. BrightComp eBeads™ are commercially available microspheres that are stained with a dye spectrally matched to mCherry and can be used as a single-color control.
Data Analysis and Gating Strategy
A typical gating strategy for analyzing mCherry-expressing cells involves sequential gating to isolate the population of interest.
-
Gate on cells: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Singlet Gate: Use FSC-Height vs. FSC-Area to exclude doublets and clumps.
-
Gate on mCherry-positive cells: Use a histogram of the mCherry fluorescence channel. Set the gate for positivity based on the unstained or negative control sample.
Visualizations
Experimental Workflow for mCherry Analysis
References
Application Notes and Protocols for Two-Photon Microscopy with mCherry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the red fluorescent protein mCherry for two-photon excitation microscopy (2PEM). This technique is particularly advantageous for deep-tissue imaging in live specimens, offering reduced phototoxicity and scattering compared to conventional one-photon confocal microscopy.[1][2][3][4]
Introduction to mCherry in Two-Photon Microscopy
mCherry, a monomeric red fluorescent protein derived from DsRed, is a popular choice for 2PEM due to its brightness, photostability, and distinct spectral properties that allow for multiplexing with other fluorescent proteins like GFP.[1] Its use in 2PEM enables high-resolution, three-dimensional imaging of cellular structures and dynamic processes deep within scattering tissues, a critical capability in fields like neuroscience and in vivo drug screening. The longer excitation wavelengths used in 2PEM penetrate deeper into biological samples and cause less photodamage, making it ideal for longitudinal studies in living animals.
Quantitative Properties of mCherry
The performance of a fluorescent protein in 2PEM is determined by its photophysical properties. The following tables summarize key quantitative data for mCherry and one of its improved variants, mCherry-XL.
| Property | mCherry | mCherry-XL | Reference |
| One-Photon Excitation Max (nm) | 587 | ~585 (blue-shifted) | |
| One-Photon Emission Max (nm) | 610 | ~608 (blue-shifted) | |
| Quantum Yield (Φ) | 0.22 - 0.34 | 0.70 | |
| Fluorescence Lifetime (τ) (ns) | 1.4 - 1.8 | 3.9 | |
| Molecular Weight (kDa) | 28.8 | ~28.8 |
| Property | Value | Reference |
| Peak Two-Photon Excitation (nm) | ~1160 | |
| Alternative Excitation Range (nm) | 740-800, 1000-1200 | |
| Two-Photon Action Cross-Section (σ₂ x Φ) at ~1100 nm (GM) | ~30 | |
| Photochemical Quantum Yield (Φ_bleach) at 1100 nm | (1.6 ± 0.3) × 10⁻⁵ |
Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).
Experimental Workflow for mCherry Two-Photon Imaging
The following diagram outlines a typical workflow for a two-photon microscopy experiment using mCherry.
Detailed Protocols
Protocol 1: Plasmid Construction and Cell Culture Transfection
-
Vector Design : Sub-clone the mCherry coding sequence in frame with the gene of interest into a suitable mammalian expression vector. Ensure the linker between the protein of interest and mCherry is appropriate to not interfere with protein function.
-
Plasmid Preparation : Prepare high-purity, endotoxin-free plasmid DNA for transfection.
-
Cell Culture : Culture the cells of interest (e.g., HEK293, HeLa, or primary neurons) in appropriate media and conditions.
-
Transfection : Transfect the cells with the mCherry-fusion plasmid using a standard transfection reagent (e.g., Lipofectamine) or electroporation.
-
Expression : Allow 24-48 hours for expression of the mCherry-tagged protein before imaging. For stable cell lines, perform selection with the appropriate antibiotic.
Protocol 2: In Vivo Imaging of mCherry in a Mouse Model
This protocol is adapted for imaging the brain of a live mouse expressing mCherry in specific neuronal populations.
-
Animal Model : Utilize a transgenic mouse line expressing mCherry under a specific promoter or a mouse that has undergone in utero electroporation or viral vector injection to express mCherry.
-
Surgical Preparation :
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy to expose the brain region of interest.
-
Implant a glass cranial window to provide optical access and seal the craniotomy.
-
Attach a head-plate for stable fixation during imaging.
-
Allow the animal to recover for at least one week before the first imaging session.
-
-
Imaging Session :
-
Anesthetize the mouse or use a head-restraint system for awake imaging.
-
Secure the mouse on the microscope stage via the head-plate.
-
Apply immersion fluid (water or glycerol) to the cranial window and lower the objective.
-
Protocol 3: Two-Photon Microscope Setup and Image Acquisition
-
Laser Tuning :
-
For optimal excitation of mCherry, tune the Ti:Sapphire laser or Optical Parametric Oscillator (OPO) to ~1160 nm. If this is not available, a wavelength between 1040-1080 nm can be used.
-
To minimize photobleaching, especially during long time-lapse experiments, using excitation wavelengths in the 1000-1200 nm range is recommended over the 740-800 nm range.
-
-
Power Calibration : Adjust the laser power to the minimum necessary for a good signal-to-noise ratio to minimize phototoxicity. This will vary depending on the expression level of mCherry and the imaging depth. Start with a low power (e.g., <20 mW at the sample) and gradually increase.
-
Detector Setup :
-
Use a high-sensitivity, non-descanned detector (e.g., GaAsP PMT).
-
Select an appropriate emission filter for mCherry, typically a bandpass filter around 610 nm (e.g., 620/60 nm).
-
-
Image Acquisition :
-
Define the imaging volume (x, y, and z dimensions) and the desired temporal resolution.
-
For structural imaging, acquire a Z-stack by moving the focal plane through the sample.
-
For functional imaging or tracking dynamic processes, acquire a time-lapse series at a single focal plane or a repeating Z-stack.
-
Use imaging software to control the scan parameters (e.g., pixel dwell time, line averaging) to optimize image quality.
-
Signaling Pathway Visualization
While mCherry is a general-purpose fluorescent marker, it can be used to study specific signaling pathways by fusing it to a protein involved in that pathway. For example, to study a generic kinase signaling cascade:
References
- 1. Peak Multiphoton Excitation of mCherry Using an Optical Parametric Oscillator (OPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Excitation Microscopy and Its Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Excitation Microscopy and Its Applications in Neuroscience | Springer Nature Experiments [experiments.springernature.com]
- 4. microscopist.co.uk [microscopist.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting mCherry Fluorescence
This guide is designed for researchers, scientists, and drug development professionals encountering issues with mCherry fluorescence after transfection. Below you will find a series of frequently asked questions and in-depth troubleshooting guides to help you identify and resolve the problem.
Part 1: Frequently Asked questions (FAQs)
Q1: What is the expected time for mCherry fluorescence to appear after transfection?
The time it takes for mCherry to become fluorescent involves transcription of the gene, translation of the mRNA, and maturation of the protein's chromophore. The maturation half-time for mCherry at 37°C is approximately 40 to 60 minutes.[1][2][3] However, detectable fluorescence in mammalian cells is typically observed between 12 to 24 hours post-transfection, with maximum fluorescence often seen around 48-72 hours.[4]
Q2: What are the correct excitation and emission wavelengths for mCherry?
To visualize mCherry, it is crucial to use the correct filter sets on your microscope. The optimal spectral properties for mCherry are:
-
Excitation Maximum: ~587 nm
-
Emission Maximum: ~610 nm
A standard TRITC/mCherry filter set is typically suitable for imaging.[5]
Q3: Can the cell type I'm using affect mCherry expression and fluorescence?
Yes, the choice of cell line can significantly impact the expression levels of fluorescent proteins.[6] Some cell lines are inherently more difficult to transfect, while others may have cellular machinery that is less optimal for the expression or folding of certain proteins. Additionally, promoter activity can be cell-type specific. For example, a CMV promoter works well in many cell lines like HEK293, but may be silenced in others.[7][8]
Q4: How can I be sure my transfection was successful even if I don't see fluorescence?
The absence of a red signal does not definitively mean your transfection failed. The mCherry protein might be expressed at levels too low for microscopic detection.[7] To confirm a successful transfection, you can:
-
Quantitative PCR (qPCR): Measure the mRNA levels of mCherry to confirm that the gene is being transcribed.[7]
-
Western Blotting: Use an antibody against mCherry to detect the protein in your cell lysate. This method is more sensitive than fluorescence microscopy.[11][12]
Part 2: In-Depth Troubleshooting Guide
If you've reviewed the FAQs and are still facing issues, the following sections provide a more detailed, step-by-step approach to pinpointing the problem.
Category 1: Plasmid and Vector Issues
Q5: How can I verify the integrity and sequence of my mCherry plasmid?
It's essential to ensure that the plasmid DNA you are using is correct and of high quality.
-
Plasmid Integrity: Run your purified plasmid DNA on an agarose (B213101) gel. You should see a prominent band corresponding to the supercoiled plasmid. Nicked or degraded DNA can result in poor transfection efficiency.[13][14]
-
Restriction Digest: Perform a diagnostic restriction digest and run the products on a gel to confirm that the plasmid map is correct and your insert is present.[15][16]
-
Sequencing: The most definitive way to verify your plasmid is through sequencing. This will confirm that the mCherry coding sequence is in-frame, free of mutations, and that the correct promoter and other regulatory elements are present.[14][17]
Q6: Could the promoter in my vector be the problem?
The promoter driving your mCherry gene is critical for expression.
-
Promoter Strength: Weak promoters may not drive high enough expression to produce a visible fluorescent signal.[7] For strong, constitutive expression in a wide range of mammalian cells, consider using promoters like CAG or EF1a.[7][8]
-
Promoter-Cell Line Compatibility: Ensure the promoter you are using is active in your specific cell line.[8]
Category 2: Transfection and Cell Culture Issues
Q7: My transfection efficiency is low. How can I improve it?
Low transfection efficiency is a very common cause of weak or no fluorescence.[13][18]
-
Cell Health and Confluency: Ensure your cells are healthy, actively dividing, and at the optimal confluency (typically 70-90%) at the time of transfection. Cells that are over-confluent will have reduced uptake of nucleic acids.[6]
-
DNA and Reagent Quality: Use high-purity plasmid DNA. The ratio of DNA to transfection reagent is also critical and should be optimized for your specific cell line and reagent.[18]
-
Choice of Transfection Method: The best transfection method is highly dependent on the cell type.[19]
Comparison of Common Transfection Methods
| Method | Principle | Advantages | Disadvantages |
| Lipid-Based | Cationic lipids form complexes with negatively charged DNA, which are then taken up by the cell.[19] | Easy to use, suitable for many cell types. | Can be toxic to some cells, efficiency varies. |
| Electroporation | An electrical pulse creates temporary pores in the cell membrane for DNA to enter.[19] | Highly efficient, especially for hard-to-transfect cells. | Requires specialized equipment, can cause significant cell death. |
| Viral Transduction | Viral vectors (e.g., lentivirus, adenovirus) deliver the gene into the cells.[19] | Very high efficiency, can be used for stable expression. | More complex protocol, potential biosafety concerns. |
Q8: Could my cell culture conditions be affecting mCherry fluorescence?
Suboptimal cell culture conditions can negatively impact protein expression.
-
Contamination: Check your cultures for any signs of bacterial, yeast, or mycoplasma contamination, all of which can affect cell health and transfection outcomes.[6]
-
Media and Supplements: Ensure you are using the correct media and supplements for your cell line. The presence of antibiotics during transfection can sometimes reduce efficiency.[13]
Q9: I see cell death after transfection. What could be the cause?
Significant cell death will lead to a loss of any fluorescent signal.
-
Reagent Toxicity: Too much transfection reagent can be toxic to cells.[18] Perform a titration to find the optimal concentration.
-
Protein Toxicity: Overexpression of some proteins, including fluorescent proteins, can be cytotoxic.[20] If you suspect this, you might try using a weaker promoter or reducing the amount of DNA used for transfection.
Category 3: Protein Expression and Maturation Issues
Q10: Is it possible the mCherry protein is expressed but not fluorescing?
Yes, this is possible due to issues with protein folding and chromophore maturation.
-
Incorrect Folding: If mCherry is part of a fusion protein, the protein of interest could be interfering with its proper folding. Adding a flexible linker (e.g., a series of glycines) between your protein and mCherry can sometimes help.[20]
-
Environmental Factors: Chromophore maturation requires oxygen.[2] While typically not an issue in standard cell culture, very high cell densities or improper culture conditions could potentially limit oxygen availability. The pH of the cellular environment can also influence fluorescence.[21]
Q11: How long does it take for the mCherry chromophore to mature?
The maturation of the mCherry chromophore is a multi-step process. The half-time for maturation at 37°C is around 40-60 minutes, which is slower than for many green fluorescent proteins.[1][3] It's important to allow sufficient time for the protein to be expressed and mature before imaging, typically at least 24 hours post-transfection.[4]
Category 4: Imaging and Detection Problems
Q12: I'm not sure my microscope is set up correctly. What are the optimal settings for mCherry?
Incorrect microscope settings are a frequent source of failed imaging.[22]
-
Filter Sets: You must use a filter set that is appropriate for mCherry's excitation and emission spectra.[5][23]
-
Exposure Time: If the expression level is low, you may need to increase the camera's exposure time to capture the faint signal.
-
Light Source: Ensure your microscope's light source (e.g., mercury lamp, LED) is functioning correctly and has not reached the end of its life.
Recommended Microscope Filter Sets for Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Recommended Filter Set |
| EGFP | 488 | 507 | FITC/GFP[5] |
| mCherry | 587 | 610 | TRITC/mCherry[5] |
| DAPI (Nuclear Stain) | 358 | 461 | DAPI[5] |
Q13: Could photobleaching be an issue?
Photobleaching is the irreversible destruction of a fluorophore by light. If you expose your cells to high-intensity excitation light for extended periods, the mCherry signal can fade or be completely lost.[24] To minimize photobleaching, reduce the light intensity and the duration of exposure.[24] Using an anti-fade mounting medium can also help if you are imaging fixed cells.[24]
Part 3: Experimental Protocols
Protocol 1: Verifying Plasmid Integrity by Restriction Digest
This protocol allows you to confirm that your mCherry plasmid has the correct structure.
-
Set up the digest: In a microcentrifuge tube, combine the following:
-
Plasmid DNA: ~500 ng
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2: 1 µL (Choose enzymes that will produce a predictable band pattern)
-
10x Reaction Buffer: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate: Incubate the reaction at the temperature recommended for your enzymes (usually 37°C) for 1-2 hours.
-
Prepare Agarose Gel: Prepare a 1% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run Gel: Load your digested sample, along with an undigested plasmid control and a DNA ladder, onto the gel. Run the gel at 100V until the dye front has migrated approximately two-thirds of the way down.
-
Visualize: Image the gel under UV light. Compare the resulting bands to the expected pattern from your plasmid map.[15]
Protocol 2: Western Blotting to Detect mCherry Protein Expression
This is a sensitive method to confirm if mCherry protein is present, even if it's not fluorescing.[25]
-
Prepare Cell Lysate: 24-48 hours post-transfection, wash your cells with cold PBS and then lyse them using RIPA buffer containing protease inhibitors.[11][26]
-
Determine Protein Concentration: Use a protein assay (e.g., BCA) to determine the total protein concentration in your lysates.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[26]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for mCherry (anti-mCherry or anti-RFP antibodies often work).[12][25]
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector. A band at the correct molecular weight for mCherry (or your mCherry fusion protein) indicates expression.
Part 4: Visual Guides
Caption: A workflow for troubleshooting the absence of mCherry fluorescence.
Caption: The steps from gene to fluorescent mCherry protein.
References
- 1. Chromophore maturation and fluorescence fluctuation spectroscopy of fluorescent proteins in a cell-free expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation time for mCherry Fluorescent prote - Bacteria Escherichia coli - BNID 106877 [bionumbers.hms.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reporter & Specialty Vectors for Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. optolongfilter.com [optolongfilter.com]
- 6. wearecellix.com [wearecellix.com]
- 7. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. researchgate.net [researchgate.net]
- 9. siRNA阴性和阳性对照实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Performing appropriate RNAi control experiments [qiagen.com]
- 11. Quantitation of secreted proteins using mCherry fusion constructs and a fluorescent microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. goldbio.com [goldbio.com]
- 15. Plasmid Verification – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Mammalian cell transfection: the present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 24. benchchem.com [benchchem.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: mCherry Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize mCherry photobleaching and optimize their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is mCherry photobleaching and why does it occur?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the mCherry protein, upon exposure to excitation light. This leads to a loss of fluorescent signal. The process is primarily caused by the interaction of the excited mCherry chromophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically modify and destroy the chromophore.[1][2] Factors influencing photobleaching include the intensity and duration of light exposure, the excitation wavelength, and the local chemical environment.
Q2: My mCherry signal is fading too quickly. What are the first things I should check?
A2: Rapid photobleaching of mCherry is a common issue. Here are the initial troubleshooting steps:
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Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[3][4]
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Minimize Exposure Time: Decrease the camera exposure time to the minimum required for a clear image.[3][5]
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Avoid Unnecessary Illumination: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[3][6]
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Optimize Filters: Ensure you are using the appropriate excitation and emission filters for mCherry to maximize signal collection and minimize excitation of other cellular components.[7]
Q3: How does the choice of excitation wavelength affect mCherry photobleaching?
A3: The excitation wavelength significantly impacts photobleaching. For two-photon microscopy, shorter wavelengths (e.g., 750-800 nm) can lead to very fast photobleaching.[8][9] Studies have shown that for two-photon excitation of mCherry, a peak excitation wavelength is around 1160 nm, which is beyond the range of standard Ti:Sapphire lasers.[10][11] Using longer wavelengths when possible can help reduce photobleaching. For single-photon excitation, it is best to use a wavelength close to mCherry's excitation peak (~587 nm) to excite it efficiently without excessive energy that could accelerate photobleaching.[7][12]
Q4: Can I use any chemical agents to reduce mCherry photobleaching?
A4: Yes, several chemical agents, known as antifade reagents or antioxidants, can be added to the imaging medium to reduce photobleaching. These agents work by scavenging reactive oxygen species.
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Ascorbic Acid (Vitamin C): Has been shown to significantly alleviate phototoxic effects and reduce photobleaching during live cell imaging.[13][14]
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Trolox: A water-soluble analog of Vitamin E that can reduce phototoxicity.[3]
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Commercial Antifade Reagents: For fixed cells, various commercial mounting media containing antifade agents like p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-Diazabicyclo-octane (DABCO) are available.[6][15] However, their compatibility with live-cell imaging needs to be carefully considered due to potential cytotoxicity.[2]
Q5: How does the cellular environment impact mCherry photostability?
A5: The local microenvironment, including pH and the presence of oxygen, can affect mCherry's photostability.[16] Creating an anaerobic environment can decrease the rate of photobleaching for mCherry, as oxygen is a key mediator of the process.[1] However, this is often not feasible for live-cell imaging of aerobic organisms.
Q6: Is mCherry the most photostable red fluorescent protein?
A6: While mCherry is a widely used and generally robust red fluorescent protein, other options with potentially higher photostability exist.[17][18] For example, mKate2 has been reported to have a slower average photobleaching rate in some systems.[19] A newer variant, Kriek, was specifically engineered from mCherry to have a 2.5- to 4-fold higher photostability.[1] The choice of fluorescent protein may depend on the specific experimental conditions and requirements.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid signal loss during time-lapse imaging | Excitation light is too intense. | Decrease laser power or lamp intensity. Use a neutral density filter.[3][6] |
| Exposure time is too long. | Reduce the camera exposure time to the minimum required for a good signal-to-noise ratio.[3] | |
| Frequent sampling. | Increase the time interval between image acquisitions.[3] | |
| Weak initial mCherry signal | Low protein expression levels. | Ensure your expression system is working optimally. Consider using a brighter fluorescent protein if expression cannot be increased. |
| Suboptimal imaging settings. | Check that your filter sets are appropriate for mCherry's excitation and emission spectra.[7] | |
| High background fluorescence | Autofluorescence from the sample or medium. | Use a specialized imaging medium with reduced autofluorescence. Select excitation and emission filters to minimize background.[19] |
| Non-specific binding of fluorescently tagged proteins. | Optimize your transfection or transduction protocol to ensure proper protein localization. |
Quantitative Data Summary
The following table summarizes the photostability of mCherry in comparison to other fluorescent proteins and under different conditions.
| Fluorescent Protein/Condition | Relative Photostability Metric | Reference |
| mCherry | Half-life of 345.5 s in living cells | [20] |
| CH-1 (mCherry-FRET construct) | Half-life of 1948.8 s in living cells (approx. 6-fold increase) | [20] |
| mKate2 | Slower average photobleaching rate than mCherry in C. elegans embryos | [19] |
| Kriek | 2.5-fold (widefield) and 4-fold (confocal) higher photostability than mCherry | [1] |
| mApple | Half-life of 50.2 s in living cells | [20] |
Experimental Protocols
Protocol 1: Preparing and Using Ascorbic Acid for Live-Cell Imaging
This protocol describes how to prepare and use an ascorbic acid-supplemented imaging medium to reduce mCherry photobleaching during live-cell imaging.
Materials:
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L-Ascorbic acid powder
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Your standard live-cell imaging medium (e.g., DMEM, FluoroBrite)
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Sterile filters (0.22 µm)
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Target cells expressing mCherry
Procedure:
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Prepare a stock solution of L-Ascorbic acid:
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Dissolve L-Ascorbic acid powder in your imaging medium to a final concentration of 50 mM.
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Sterilize the solution by passing it through a 0.22 µm filter.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Prepare the final imaging medium:
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On the day of the experiment, thaw an aliquot of the ascorbic acid stock solution.
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Dilute the stock solution into your pre-warmed imaging medium to a final working concentration. A concentration of 500 µM has been shown to be effective without being cytotoxic for some cell lines.[13][14] However, it is recommended to test a range of concentrations (e.g., 100 µM to 1 mM) to find the optimal, non-toxic concentration for your specific cell type.
-
-
Image your cells:
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Replace the culture medium of your mCherry-expressing cells with the ascorbic acid-supplemented imaging medium.
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Allow the cells to equilibrate for at least 15-30 minutes before starting your imaging session.
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Proceed with your live-cell imaging, following best practices for minimizing light exposure.
-
Visualizations
References
- 1. Microfluidics-Based Selection of Red-Fluorescent Proteins with Decreased Rates of Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peak Multiphoton Excitation of mCherry Using an Optical Parametric Oscillator (OPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 16. reddit.com [reddit.com]
- 17. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02442K [pubs.rsc.org]
Technical Support Center: Optimizing mCherry Signal-to-Noise Ratio
Welcome to the technical support center for the mCherry fluorescent protein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mCherry signal-to-noise ratio for clear and reliable experimental results.
Frequently Asked Questions (FAQs)
Expression & Signal Intensity
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Photostability & Imaging
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Autofluorescence & Background
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Troubleshooting Guides
Q1: What are the optimal excitation and emission wavelengths for mCherry?
mCherry is a red fluorescent protein with a maximum excitation peak at 587 nm and a maximum emission peak at 610 nm .[1][2] It absorbs light in the range of 540-590 nm and emits light in the range of 550-650 nm.[1][3]
Summary of mCherry Spectral Properties:
| Property | Value |
| Excitation Maximum | 587 nm |
| Emission Maximum | 610 nm |
| Excitation Range | 540 - 590 nm |
| Emission Range | 550 - 650 nm |
| Quantum Yield | 0.22 |
| Molecular Weight | ~26.7 kDa |
Q2: Why is my mCherry signal weak or undetectable?
Low mCherry fluorescence can stem from several factors, ranging from suboptimal expression to issues with imaging setup.
Troubleshooting Workflow for Weak mCherry Signal:
Caption: Troubleshooting flowchart for low mCherry signal.
Possible Causes and Solutions:
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Weak Promoter: The promoter driving your mCherry construct may be weak in your specific cell type.
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Solution: Use a strong, constitutive promoter like CMV, EF-1 alpha, or CAG for high expression levels.
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Inefficient Transfection/Transduction: Your cells may not be efficiently taking up the mCherry plasmid.
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Solution: Optimize your transfection or transduction protocol. For transfections, test different DNA-to-reagent ratios. For viral delivery, ensure proper virus production and titering.
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Poor Expression of Fusion Protein: The protein fused to mCherry might be unstable, misfolded, or toxic to the cells, leading to low overall expression.
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Solution: Verify the expression of the full-length fusion protein using a Western blot with an antibody against your protein of interest or mCherry.
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Low Inherent Brightness: While generally bright, mCherry's signal can be lower than some other fluorescent proteins.
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Solution: Ensure your imaging settings are optimized for mCherry detection.
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Incorrect Imaging Settings: Using the wrong filter sets or suboptimal microscope settings will lead to poor signal detection.
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Solution: Use a filter set optimized for mCherry's excitation and emission spectra. (See Q7 for more details).
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Cellular Stress: Factors like high shear forces during cell sorting can negatively impact cell health and protein expression.
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Promoter Silencing: Over time, especially in stable cell lines, the promoter driving mCherry expression can be silenced.
Q3: How can I increase the expression level of my mCherry fusion protein?
To boost the expression of your mCherry fusion protein, consider the following strategies:
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Utilize a Strong Promoter: As mentioned, promoters like CMV or EF-1 alpha are robust choices for high-level expression in mammalian cells.
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Optimize Codon Usage: Ensure the codon usage of your mCherry gene is optimized for the expression system you are using (e.g., mammalian, bacterial).
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Consider Polycistronic Expression: If co-expressing mCherry with another protein, using a 2A self-cleaving peptide (like P2A or T2A) can lead to higher expression of the downstream protein compared to an Internal Ribosome Entry Site (IRES).
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Check for Cellular Toxicity: If your protein of interest is toxic, it can lead to low expression levels. Consider using an inducible expression system to control the timing and level of protein expression.
Q4: Does codon optimization really improve mCherry expression?
Yes, codon optimization can significantly enhance mCherry expression, particularly when expressing it in an organism with a different codon bias than the original gene. For instance, the standard mCherry gene has a high GC content, optimized for mammalian expression. When expressing mCherry in organisms with low GC content, such as C. difficile or some streptococci, codon optimization to match the host's tRNA availability has been shown to dramatically improve fluorescence.
Q5: I see unexpected background fluorescence in my mCherry experiments. What could be the cause?
A known issue with mCherry and other DsRed-derived fluorescent proteins is the presence of a shorter, functional protein isoform. This occurs due to an alternative translation initiation site within the mCherry sequence.
The Origin of the Short mCherry Isoform:
Caption: Alternative translation initiation in mCherry.
This shorter isoform can be particularly problematic when mCherry is used as a C-terminal fusion tag, as it can be expressed independently of the protein of interest, leading to diffuse background fluorescence and confounding localization studies. The shorter version can retain a significant portion of the original fluorescence.
Solutions:
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Mutagenesis: Mutating the alternative start codon (methionine at position 10) to another amino acid can abolish the production of this shorter isoform.
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Use a Re-engineered mCherry: A re-engineered mCherry variant that lacks this background expression has been developed.
Q6: My mCherry signal is photobleaching quickly. How can I reduce it?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. mCherry is generally more photostable than many earlier fluorescent proteins, but photobleaching can still be an issue, especially with long-term imaging.
Strategies to Minimize Photobleaching:
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Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
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Decrease Exposure Time: Minimize the duration of light exposure for each image.
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Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.
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Optimize Imaging Conditions: Imaging under anaerobic conditions has been shown to decrease the rate of mCherry photobleaching.
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Choose the Right Excitation Wavelength: For two-photon microscopy, avoiding excitation wavelengths shorter than a certain threshold can prevent rapid bleaching due to multiphoton ionization.
Q7: What is the best filter set to use for mCherry imaging?
Using an appropriate filter set is crucial for maximizing signal and minimizing background. An ideal mCherry filter set will have an excitation filter that matches mCherry's excitation peak and an emission filter that captures its emission peak while blocking unwanted light.
Recommended Filter Set Specifications for mCherry:
| Filter Component | Wavelength Range |
| Excitation Filter | ~540-580 nm or ~560/40 nm |
| Dichroic Beamsplitter | ~585-595 nm |
| Emission Filter | ~600-660 nm or ~630/75 nm |
Several manufacturers offer filter sets specifically optimized for mCherry. Adding a second emission filter can sometimes improve the signal-to-noise ratio by further blocking residual excitation light, though it may also reduce the overall signal intensity.
Q8: How does fixation and permeabilization affect mCherry fluorescence?
Fixation and permeabilization are standard procedures for preparing cells for immunofluorescence, but they can impact fluorescent proteins.
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Fixation: Aldehyde-based fixatives like formaldehyde (B43269) (paraformaldehyde) can sometimes reduce the fluorescence of proteins. However, many protocols successfully use 2-4% PFA for fixing mCherry-expressing cells without complete loss of signal. Organic solvents like methanol (B129727) or acetone (B3395972) can also be used for fixation, but they can denature proteins, which may affect fluorescence.
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Permeabilization: Detergents like Triton X-100 or saponin (B1150181) are used to permeabilize cell membranes. This step is necessary for intracellular antibody staining but can cause some leakage of soluble fluorescent proteins from the cell.
Experimental Protocol: General Fixation and Permeabilization for mCherry Imaging
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Cell Culture: Grow cells expressing mCherry on coverslips or in imaging-compatible plates.
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Washing: Gently wash the cells with Phosphate Buffered Saline (PBS).
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Fixation: Incubate the cells with 2-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
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Permeabilization (Optional, for intracellular staining): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
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Further Staining/Mounting: Proceed with antibody staining or mount the coverslips using an antifade mounting medium.
Note: The optimal fixation and permeabilization conditions can vary between cell types and experimental goals. It is advisable to test different conditions to find what works best for your specific application.
Q9: How can I reduce autofluorescence in my samples?
Autofluorescence is the natural fluorescence emitted by biological materials, which can obscure the mCherry signal.
Sources of Autofluorescence and Mitigation Strategies:
Caption: Sources and mitigation of autofluorescence.
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Endogenous Fluorophores: Molecules like collagen, NADH, and lipofuscin can contribute to background fluorescence.
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Solution: Use fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths. Chemical treatments with agents like Sudan Black B can reduce lipofuscin-related autofluorescence.
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Fixative-Induced Autofluorescence: Aldehyde fixatives, particularly glutaraldehyde, can increase autofluorescence.
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Solution: Minimize fixation time. Treatment with sodium borohydride (B1222165) after fixation can help reduce this type of autofluorescence.
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Cell Culture Medium: Components like phenol red and fetal bovine serum (FBS) in the culture medium can be fluorescent.
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Solution: For live-cell imaging, use a phenol red-free medium.
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Dead Cells: Dead cells are often highly autofluorescent.
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Solution: In flow cytometry, use a viability dye to exclude dead cells from the analysis.
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Spectral Unmixing: If your imaging system has this capability, you can capture the spectral profile of the autofluorescence from an unstained control sample and computationally subtract it from your mCherry images.
Q10: What are common sources of background noise in mCherry imaging?
Besides autofluorescence, other factors can contribute to a low signal-to-noise ratio:
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Light Leakage: Excitation light leaking through the emission filter can increase background.
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Solution: Use high-quality, steep-edged bandpass filters. In some cases, adding a second emission filter can help.
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-
Detector Noise: The camera or detector itself will have some inherent noise (e.g., dark current, read noise).
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Solution: Cool the camera if possible, and use appropriate camera settings (gain, binning) as recommended by the manufacturer.
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Out-of-Focus Light: In widefield microscopy, fluorescence from above and below the focal plane can contribute to background haze.
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Solution: Use a confocal or other sectioning microscopy technique to reject out-of-focus light.
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References
Technical Support Center: mCherry Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address uneven mCherry expression in cellular experiments.
Troubleshooting Guide: Uneven mCherry Expression
Uneven or heterogeneous mCherry expression is a common issue that can complicate data interpretation. This guide provides a systematic approach to troubleshooting and resolving this problem.
Question: My cells show variable levels of mCherry fluorescence after transfection. What are the potential causes and how can I fix this?
Answer:
Variable mCherry expression can stem from several factors related to your plasmid construct, cell health, and experimental procedures. Below is a step-by-step guide to identify and resolve the issue.
Step 1: Evaluate Your Expression Vector
The design of your mCherry expression vector is critical for achieving uniform expression.
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Promoter Choice: A weak or inappropriate promoter can lead to inconsistent expression.[1] For strong and constitutive expression across a wide range of mammalian cells, consider using promoters like CAG or EF1α.[2][3] CMV promoters can also be effective but are sometimes prone to silencing in stable cell lines.[2]
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Codon Optimization: Ensure the mCherry coding sequence is optimized for the codon usage of your specific cell line (e.g., mammalian, bacterial).[4] This can significantly enhance translational efficiency.
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mCherry Isoforms: Be aware that a shorter, functional isoform of mCherry can be produced due to an alternative translation initiation site. This can create background fluorescence and interfere with the expression of C-terminal fusion proteins. If you suspect this is an issue, consider using a re-engineered mCherry variant where the alternative start codon has been mutated.
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Vector Backbone: For stable, long-term expression, integrating the mCherry gene into the host genome using a lentiviral or retroviral vector is often more reliable than using a transient plasmid, which can be lost during cell division.
Step 2: Optimize Cell Culture Conditions
The health and state of your cells at the time of transfection are paramount for achieving homogenous expression.
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Cell Health and Viability: Always start with healthy, actively dividing cells that are at least 90% viable. Contamination with bacteria, yeast, or mycoplasma can negatively impact cell health and transfection efficiency.
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Cell Confluency: The optimal confluency for transfection varies by cell type but is generally between 70-90%. Too low a density may lead to poor growth, while too high a density can cause contact inhibition, reducing the uptake of foreign DNA.
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Passage Number: Use cells with a low passage number (ideally <30) to ensure consistency. Cell characteristics and transfection susceptibility can change with excessive passaging.
Table 1: Recommended Cell Culture Conditions for Transfection
| Parameter | Recommended Range | Rationale |
| Cell Viability | > 90% | Healthy cells are more receptive to transfection. |
| Cell Confluency | 70 - 90% | Ensures cells are actively dividing and receptive to DNA uptake. |
| Passage Number | < 30-50 | Minimizes genetic and phenotypic drift of the cell line. |
Step 3: Refine Your Transfection Protocol
The method of DNA delivery can significantly influence the uniformity of expression.
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Transfection Reagent: The choice of transfection reagent is cell-type dependent. Optimize the reagent-to-DNA ratio to maximize efficiency while minimizing toxicity.
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DNA Quality and Quantity: Use high-purity plasmid DNA. The optimal amount of DNA will vary depending on the cell type and plasmid size.
Step 4: Generate a Stable Cell Line for Uniform Expression
For long-term experiments requiring consistent mCherry expression, creating a stable cell line is the most robust solution.
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Antibiotic Selection: Co-express mCherry with a selectable marker, such as puromycin (B1679871) N-acetyltransferase. After transfection, treat the cells with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
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Clonal Selection: After antibiotic selection, you will have a mixed population of cells with the mCherry gene integrated at different genomic locations. To achieve the most uniform expression, perform single-cell cloning to isolate and expand individual clones. Screen these clones to find one with the desired level and uniformity of mCherry expression.
Step 5: Isolate a Uniform Population Using FACS
Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for isolating a subpopulation of cells with a specific level of fluorescence.
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Sorting: Use FACS to sort the transfected cells based on their mCherry fluorescence intensity. You can select a narrow range of fluorescence to obtain a highly uniform population.
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Post-Sort Culture: Be aware that the sorting process can be stressful for cells, and some may lose expression due to promoter silencing or other epigenetic changes. It is important to culture the sorted cells and re-analyze their expression to ensure stability.
Experimental Workflow for Troubleshooting Uneven mCherry Expression
Caption: Troubleshooting workflow for achieving uniform mCherry expression.
Frequently Asked Questions (FAQs)
Q1: Why is my mCherry signal weak even after a successful transfection?
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Promoter Strength: Your promoter may be too weak for your cell type. Use a strong constitutive promoter like CAG or EF1a.
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Inherent Brightness: mCherry is bright, but other fluorescent proteins like tdTomato are brighter. For applications requiring very high signal, consider a brighter protein.
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Protein Fusion Issues: If mCherry is fused to another protein, it could be misfolded or degraded. Ensure a proper linker sequence is used between your protein of interest and mCherry to allow for correct folding.
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Low Expression Levels: Even with a strong promoter, expression levels might not be high enough for easy detection. You can verify expression using more sensitive methods like RT-PCR or Western blotting.
Q2: Can I get a uniform mCherry-expressing population without making a stable cell line?
Yes, you can use FACS to sort your transiently transfected cells. This will give you a pure population of cells expressing mCherry at a similar level. However, be aware that this expression will diminish over time as the plasmid is lost during cell division. This method is best suited for short-term experiments.
Q3: My mCherry expression looks good initially, but then fades over time in my stable cell line. What is happening?
This is likely due to promoter silencing. Some promoters, particularly the CMV promoter, can be epigenetically silenced over time in certain cell types. To avoid this, use a promoter that is more resistant to silencing, such as EF1α.
Q4: I am using a lentiviral vector with an IRES to co-express my gene of interest and mCherry, but the mCherry signal is very weak. Why?
Expression of a gene downstream of an Internal Ribosome Entry Site (IRES) is often significantly lower than the gene upstream. This can result in a weak mCherry signal. For more equitable expression levels, consider using a 2A self-cleaving peptide (like P2A or T2A) to link your gene of interest and mCherry.
Experimental Protocols
Protocol 1: Puromycin Selection for Stable Cell Line Generation
This protocol outlines the steps for creating a stable cell line with uniform mCherry expression using puromycin selection.
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Determine Puromycin Killing Curve: Before transfection, determine the minimum concentration of puromycin that effectively kills your non-transfected cells within 3-5 days. This is crucial to ensure efficient selection.
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Transfect Cells: Transfect your cells with a plasmid containing both the mCherry gene and the puromycin resistance gene.
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Initial Recovery: Allow the cells to recover and express the resistance gene for 48-72 hours post-transfection.
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Apply Selection: Replace the normal growth medium with a medium containing the pre-determined concentration of puromycin.
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Maintain Selection: Continue to culture the cells in the puromycin-containing medium, replacing the medium every 2-3 days. Most non-transfected cells should die off within the first week.
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Expand Resistant Colonies: Once resistant colonies are visible, you can either pool them to create a mixed stable population or isolate individual colonies for clonal expansion and screening.
Table 2: Example Puromycin Concentrations for Selection
| Cell Line | Puromycin Concentration (µg/mL) |
| HEK293 | 1.0 - 2.0 |
| OK-P | 2.0 - 5.0 |
| S2 | 1.0 |
| Note: These are starting points. The optimal concentration must be determined empirically for your specific cell line. |
Protocol 2: Fluorescence-Activated Cell Sorting (FACS)
This protocol describes how to isolate a cell population with uniform mCherry expression.
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Prepare a Single-Cell Suspension: Transfect your cells with the mCherry plasmid. After 48-72 hours, harvest the cells and prepare a single-cell suspension in an appropriate buffer (e.g., PBS with 2% FBS).
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Filter Cells: Pass the cell suspension through a 40 µm cell strainer to remove clumps.
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Set Up FACS Instrument: Use a non-transfected cell sample to set the negative gates and a sample of your transfected cells to set the positive gate for mCherry fluorescence.
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Define Sorting Gate: Define a narrow gate within the mCherry-positive population that corresponds to your desired fluorescence intensity level.
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Sort Cells: Sort the cells based on the defined gate. Collect the sorted cells in a tube containing culture medium.
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Post-Sort Culture and Analysis: Plate the sorted cells and allow them to recover. After a few days, re-analyze the population by flow cytometry or fluorescence microscopy to confirm that the uniform expression is maintained.
Logical Relationship for Achieving Uniform Expression
References
- 1. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. researchgate.net [researchgate.net]
- 3. mCherry fluorescent protein [takarabio.com]
- 4. Codon-optimized Fluorescent mTFP and mCherry for Microscopic Visualization and Genetic Counterselection of Streptococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: mCherry Signal Bleed-through in Multi-color Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address mCherry signal bleed-through in multi-color imaging experiments.
Troubleshooting Guide
Q1: I am seeing a signal in my GFP/FITC channel when imaging my mCherry-tagged protein, even on my "mCherry only" control. What is happening and how do I fix it?
A: This is a classic case of spectral bleed-through, also known as crosstalk. It occurs because the emission spectrum of mCherry can extend into the detection range of the GFP/FITC channel.[1][2] Here’s a step-by-step guide to troubleshoot and resolve this issue:
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Confirm with Controls: The first and most critical step is to have proper controls. You should have a sample expressing only the mCherry-tagged protein and another expressing only the GFP-tagged protein. Image both single-color controls using both your GFP and mCherry filter sets/detection channels.[3] This will allow you to definitively see the extent of mCherry bleeding into the GFP channel and vice-versa.
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Optimize Microscope Filter Sets: Ensure your filter sets are optimal for separating mCherry and GFP signals. An ideal filter set for mCherry will capture its peak emission while excluding as much of the spectrum below 600 nm as possible.
-
Sequential Imaging: If your microscope allows, switch from simultaneous to sequential image acquisition. By imaging each channel one after the other, you prevent the excitation of mCherry from causing emission that gets detected while the GFP channel is active.
Experimental Protocol: Sequential Acquisition Setup
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In your microscope's acquisition software, locate the channel or laser settings.
-
Instead of acquiring all channels simultaneously, create two separate acquisition tracks or groups.
-
Track 1 (GFP):
-
Set the 488 nm laser for excitation.
-
Set the detector to collect emission between 500 nm and 550 nm.
-
-
Track 2 (mCherry):
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Set the 561 nm or 587 nm laser for excitation.
-
Set the detector to collect emission between 600 nm and 650 nm.
-
-
The microscope will now image the entire field of view for the GFP channel first, then switch laser and detector settings to image the mCherry channel.
-
-
Computational Correction (Linear Unmixing): If bleed-through persists, it can be corrected computationally using a technique called linear spectral unmixing. This method uses the spectral information from your single-color controls to calculate and subtract the bleed-through from your multi-color image.
Q2: I have tried sequential scanning and optimizing my filters, but my quantitative co-localization analysis still seems inaccurate due to bleed-through. What's the next step?
A: When hardware and acquisition optimizations are insufficient, computational correction is necessary. Linear unmixing is a powerful technique for this.
Experimental Protocol: Linear Unmixing in ImageJ/Fiji
This protocol allows you to calculate the amount of mCherry signal that bleeds into the GFP channel and correct for it.
1. Prepare Control Samples:
-
Sample 1 (mCherry only): Cells expressing only your mCherry-tagged protein.
-
Sample 2 (GFP only): Cells expressing only your GFP-tagged protein.
-
Sample 3 (Multi-color): Cells expressing both proteins.
2. Image Acquisition:
-
For each sample, acquire an image in both the "green" channel (your settings for GFP) and the "red" channel (your settings for mCherry).
-
Crucially, use the exact same acquisition settings (laser power, gain, exposure time, etc.) for all three samples.
3. Quantify Bleed-through Coefficient:
-
Open the image of your "mCherry only" sample.
-
In ImageJ/Fiji, select a region of interest (ROI) over the fluorescent area.
-
Measure the mean intensity in the "red" channel (I_red) and the "green" channel (I_green).
-
The bleed-through coefficient (C) from mCherry into the GFP channel is: C = I_green / I_red.
4. Correct Your Multi-color Image:
-
Open your multi-color image.
-
Use the Image Calculator (Process > Image Calculator...).
-
To get the corrected GFP image, subtract the bleed-through from the original green channel:
-
Image1: Green_Channel_Image
-
Operation: Subtract
-
Image2: Red_Channel_Image
-
Scale: Enter the calculated bleed-through coefficient (C).
-
-
The resulting image is your corrected GFP channel.
Frequently Asked Questions (FAQs)
Q3: What is spectral bleed-through? A: Spectral bleed-through (or crosstalk) is an artifact in fluorescence microscopy where the fluorescence emission from one fluorophore is detected in the channel designated for another fluorophore. This happens because the emission spectra of fluorophores are often broad and can overlap.
Q4: Can mCherry fluorescence be detected in the DAPI channel or vice-versa? A: It is highly unlikely. The excitation and emission spectra of DAPI (UV excitation, blue emission) and mCherry (green/yellow excitation, red emission) are very well separated, making bleed-through between these two fluorophores negligible with standard filter sets.
Q5: How does the choice of fluorescent proteins affect bleed-through? A: Selecting fluorophores with well-separated spectra is the most effective way to minimize bleed-through. For example, pairing a blue or cyan fluorescent protein with mCherry will result in less bleed-through than pairing a yellow fluorescent protein (YFP) with mCherry due to greater spectral separation.
Q6: Does laser power affect the amount of bleed-through? A: Yes. Higher excitation power for mCherry can lead to more signal, which in turn can result in a stronger bleed-through signal in the adjacent channel. It is important to use the lowest laser power necessary for good signal-to-noise to minimize this effect.
Q7: My bleed-through correction results in a noisy or dim image. What can I do? A: This can happen if the original signal was weak or if the bleed-through was very high. Ensure your initial images have a good signal-to-noise ratio. Also, be aware that any noise in the bleed-through channel will be amplified and subtracted, potentially increasing noise in the corrected image. Optimizing your initial image acquisition is key.
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Proteins
This table summarizes the key spectral properties of mCherry and other commonly used fluorescent proteins to help in planning multi-color imaging experiments.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness |
| mCherry | 587 | 610 | 0.22 | 47 |
| EGFP | 488 | 507 | 0.60 | 100 |
| EYFP | 514 | 527 | 0.61 | 105 |
| ECFP | 433 | 475 | 0.40 | 18 |
| DAPI (bound to DNA) | 358 | 461 | ~0.9 | N/A |
Brightness is relative to EGFP, calculated as (Quantum Yield * Molar Extinction Coefficient) / EGFP's value.
Visualizations
Mechanism of Spectral Bleed-Through
The following diagram illustrates how the emission spectrum of a donor fluorophore (like GFP) can overlap with the emission spectrum of an acceptor fluorophore (like mCherry), and how this can lead to bleed-through in detection channels.
Caption: Spectral overlap causing mCherry bleed-through.
Troubleshooting Workflow for mCherry Bleed-Through
This workflow provides a logical sequence of steps to identify and correct for mCherry signal bleed-through.
Caption: A logical workflow for troubleshooting bleed-through.
Example Application: Autophagy Flux Analysis
A common application where mCherry is used with GFP is in monitoring autophagy using the mCherry-GFP-LC3 tandem reporter. In this system, autophagosomes appear yellow (colocalization of green and red signals), while autolysosomes are red because the acidic environment quenches the GFP signal. Accurate separation of the GFP and mCherry signals is therefore critical.
Caption: Autophagy pathway using mCherry-GFP-LC3 reporter.
References
Best fixation methods for preserving mCherry fluorescence
This technical support center provides researchers, scientists, and drug development professionals with guidance on the best fixation methods for preserving mCherry fluorescence. Find troubleshooting tips and answers to frequently asked questions to ensure optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for preserving mCherry fluorescence?
For routine immunofluorescence and archival purposes, the most recommended fixative is paraformaldehyde (PFA) at a concentration of 2% to 4% in phosphate-buffered saline (PBS).[1][2][3] This method generally provides good preservation of both mCherry fluorescence and cellular morphology.[4]
Q2: Will PFA fixation completely eliminate mCherry fluorescence?
PFA fixation can lead to a reduction in the fluorescence intensity of mCherry, with some reports indicating a signal decrease of 30-50%.[5] However, it typically does not completely eliminate the signal, and the remaining fluorescence is often sufficient for imaging. The extent of fluorescence loss can depend on the fixation time, PFA concentration, and storage conditions.
Q3: How long can I store PFA-fixed samples expressing mCherry?
It is best to image samples as soon as possible after fixation. While some signal may be retained for weeks or even months when stored properly in the dark at 4°C, a gradual decrease in fluorescence over time is common. For long-term storage, it is advisable to use an anti-fade mounting medium.
Q4: Can I use methanol (B129727) or acetone (B3395972) to fix cells expressing mCherry?
Solvent-based fixatives like methanol and acetone are generally not recommended for preserving the fluorescence of mCherry and other fluorescent proteins. These reagents can denature the protein, leading to a significant loss of fluorescence. However, in some specific applications where antibody binding requires a solvent-based fixation, it is crucial to test the effect on mCherry fluorescence for your particular experimental setup.
Q5: Does the pH of the PFA solution matter?
Yes, the pH of the PFA solution is critical. It should be buffered to a physiological pH of 7.2-7.4. Improper pH can affect the cross-linking efficiency and potentially harm the fluorescent protein.
Troubleshooting Guide
This guide addresses common issues encountered during the fixation of mCherry-expressing samples.
| Problem | Potential Cause | Recommended Solution |
| Complete loss of mCherry signal | Use of solvent-based fixatives (methanol, acetone). | Use a cross-linking fixative like PFA. If a solvent-based fixative is necessary for your antibody, consider using an anti-mCherry antibody to detect the protein. |
| Sample drying out at any stage. | Ensure the sample remains hydrated throughout the fixation and staining process. | |
| Weak mCherry Signal | Suboptimal PFA concentration or fixation time. | Optimize the PFA concentration (2-4%) and fixation time (10-20 minutes). |
| Prolonged storage of fixed samples. | Image samples as soon as possible after fixation. Use a fresh anti-fade mounting medium. | |
| Low expression level of the mCherry fusion protein. | Verify the expression level by other means (e.g., Western blot). Consider using an anti-mCherry antibody to amplify the signal. | |
| High Background Fluorescence | Autofluorescence from the tissue or cells. | Use a mounting medium with an anti-fade reagent. |
| Glutaraldehyde (B144438) in the fixative solution. | Avoid using glutaraldehyde if possible, as it is known to increase autofluorescence. If its use is necessary, treat with a quenching agent like sodium borohydride. |
Experimental Protocols
Paraformaldehyde (PFA) Fixation of Adherent Cells
This protocol is a standard method for fixing adherent cells expressing mCherry for fluorescence microscopy.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared or methanol-free commercial solution)
-
Mounting medium with anti-fade reagent
Procedure:
-
Wash the cells briefly with PBS.
-
Aspirate the PBS and add the 4% PFA fixation buffer.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Proceed with permeabilization and immunolabeling if required.
-
Mount the coverslips with an anti-fade mounting medium.
-
Store the slides at 4°C in the dark until imaging.
Visual Guides
Workflow for mCherry Fixation and Imaging
Caption: General workflow for fixation and imaging of mCherry.
Decision Tree for Choosing a Fixation Method
Caption: Decision tree for selecting an appropriate fixation method.
References
Choosing the right filter set for mCherry imaging
This technical support center provides guidance on selecting the appropriate filter set for mCherry imaging and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the excitation and emission spectra of mCherry?
mCherry is a popular red fluorescent protein with a maximum excitation peak at approximately 587 nm and a maximum emission peak at around 610 nm.[1][2][3] Its absorption range is roughly between 540 and 590 nm, while its emission range is between 550 and 650 nm.[2][4]
2. What is the ideal filter set for mCherry imaging?
An ideal filter set for mCherry imaging should be centered around its excitation and emission peaks to maximize signal collection and minimize bleed-through from other fluorophores.
-
Excitation Filter: Should transmit light in the range of mCherry's excitation spectrum. A common range is approximately 540-580 nm or 542-582 nm.[5][6][7]
-
Dichroic Mirror (Beamsplitter): Should efficiently reflect the excitation light and transmit the emission light. A typical cut-on wavelength is around 593 nm.[6][7]
-
Emission Filter: Should only pass the emitted fluorescence from mCherry. A common range is approximately 600-660 nm or 603-678 nm.[5][6][7]
3. Can I use a filter set designed for other red fluorophores like TRITC or Texas Red for mCherry imaging?
Yes, filter sets designed for other red fluorophores such as TRITC (tetramethylrhodamine isothiocyanate) or Texas Red can often be used for mCherry imaging.[5][8] However, for optimal performance and signal intensity, a filter set specifically optimized for mCherry is recommended.[9] Filter sets for Rhodamine or Cy3 may work better with red fluorescent proteins that have shorter wavelengths than mCherry, such as TagRFP or mRuby2.[10]
mCherry Filter Set Specifications
The following table summarizes the key spectral characteristics of mCherry and recommended filter set specifications for optimal imaging.
| Parameter | Wavelength (nm) | Recommended Filter Range (nm) |
| mCherry Max Excitation | 587[1][3] | 540 - 580[5] |
| mCherry Max Emission | 610[1][3] | 600 - 660[5] |
| Dichroic Mirror Cut-on | N/A | ~593[6][7] |
Experimental Protocol: Optimizing mCherry Imaging
This protocol provides a general workflow for acquiring high-quality images of mCherry-expressing samples.
Caption: A generalized workflow for mCherry imaging.
Troubleshooting Guide
Problem 1: Weak or No mCherry Signal
-
Possible Cause: Low expression level of the mCherry fusion protein.
-
Possible Cause: Incorrect filter set.
-
Possible Cause: Photobleaching.
-
Solution: Reduce the intensity of the excitation light and the exposure time.[13] Use an anti-fade mounting medium to protect your sample.
-
-
Possible Cause: Issues with the fusion protein.
-
Solution: The addition of a fluorescent tag can sometimes affect the localization or function of the protein of interest.[14] Consider adding a flexible linker between your protein and mCherry. In some cases, the mCherry tag may be cleaved off within the cell, particularly in acidic environments like the lysosome.[15]
-
Problem 2: High Background or Low Signal-to-Noise Ratio (SNR)
-
Possible Cause: Autofluorescence from the sample or medium.
-
Solution: Use a specialized imaging medium with reduced autofluorescence. If imaging tissue, consider using a clearing agent. You can also photobleach the background autofluorescence before imaging your sample.[13]
-
-
Possible Cause: Mismatched or low-quality filters.
-
Possible Cause: Excessive excitation light.
-
Solution: While increasing excitation intensity can boost your signal, it also increases background and can lead to phototoxicity and photobleaching.[18] Find the lowest possible excitation intensity that still provides a detectable signal.
-
Problem 3: Rapid Photobleaching
-
Possible Cause: High excitation light intensity and/or long exposure times.
-
Solution: Minimize the time your sample is exposed to excitation light.[13] Use the lowest possible light intensity that gives you an acceptable signal. For time-lapse imaging, increase the interval between acquisitions.
-
-
Possible Cause: Oxygen radicals.
-
Solution: Use a high-quality anti-fade mounting medium containing oxygen scavengers.
-
-
Possible Cause: Intrinsic properties of mCherry.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the mCherry fluorophore, the light source, the filter set, and the detector in a fluorescence microscope.
Caption: The light path in a fluorescence microscope for mCherry imaging.
References
- 1. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 2. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 3. Peak Multiphoton Excitation of mCherry Using an Optical Parametric Oscillator (OPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mCherry - Wikipedia [en.wikipedia.org]
- 5. optolongfilter.com [optolongfilter.com]
- 6. edmundoptics.com [edmundoptics.com]
- 7. edmundoptics.eu [edmundoptics.eu]
- 8. spectraservices.com [spectraservices.com]
- 9. mCherry-C-OMF-ZERO [idex-hs.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 17. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Reddit - The heart of the internet [reddit.com]
mCherry Fusion Protein Stability Technical Support Center
Welcome to the technical support center for mCherry fusion proteins. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the stability and performance of their mCherry-tagged fusion proteins.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with mCherry fusion proteins, offering potential causes and actionable solutions.
1. Problem: Low or No Red Fluorescence
Possible Causes:
-
Poor protein expression: The fusion protein may not be expressing at high enough levels to be detected.
-
Incorrect protein folding: The fusion partner may be interfering with the proper folding and maturation of the mCherry chromophore.
-
Promoter silencing: The promoter driving the expression of the fusion construct may be silenced or downregulated, especially after cell sorting or long-term culture.[1]
-
Incomplete maturation: mCherry has a maturation half-time of approximately 15 minutes, which can be slow for some dynamic studies.[2][3]
Solutions:
-
Optimize expression conditions: Adjust parameters such as inducer concentration, temperature, and culture media to enhance protein expression.[4][5][6] For instance, lowering the expression temperature (e.g., to 16°C) can sometimes improve the solubility and proper folding of recombinant proteins.[7]
-
Sequence verification: Ensure the coding sequence of the fusion construct is correct and in-frame.
-
Use a different promoter: Select a promoter known for stable and robust expression in your specific cell type.[1]
-
Western blot analysis: Use an anti-mCherry or anti-fusion partner antibody to confirm if the full-length protein is being expressed, even if fluorescence is not visible.
2. Problem: Protein Aggregation or Incorrect Localization
Possible Causes:
-
Steric hindrance: The fusion of mCherry may be interfering with the natural folding, localization, or function of the protein of interest.
-
Weak dimerization tendency: While engineered to be a monomer, mCherry, like other fluorescent proteins, can sometimes exhibit a weak tendency to dimerize, especially at high concentrations, which can lead to aggregation.[8]
-
Inappropriate linker: The absence of a linker or the use of an unsuitable linker can lead to misfolding and aggregation.
Solutions:
-
Introduce a flexible linker: Adding a linker, such as a (Gly-Gly-Gly-Gly-Ser)n repeat, between mCherry and the protein of interest can provide spatial separation, allowing both domains to fold independently.[9][10] A linker like GSAGSAAGSGEF can also be effective and may reduce the risk of homologous recombination.[9]
-
Test N- vs. C-terminal fusion: The position of the mCherry tag can significantly impact the fusion protein's behavior. It is advisable to create and test both N- and C-terminal fusion constructs.
-
Use a solubility-enhancing tag: In bacterial expression systems, fusing a tag like thioredoxin can improve the solubility of the fusion protein.[7]
3. Problem: Signal Loss Over Time (Photobleaching)
Possible Causes:
-
High excitation intensity: Exposing the sample to high-intensity light for prolonged periods will lead to irreversible photobleaching.[11][12]
-
Oxygen-mediated degradation: The mature mCherry chromophore can undergo oxygen-dependent degradation over time, leading to a loss of fluorescence.[13]
Solutions:
-
Optimize imaging parameters: Use the lowest possible excitation power and exposure time that still provides a detectable signal.
-
Use photostable variants: While mCherry is known for its relatively high photostability, other red fluorescent proteins like tdTomato may be more suitable for long-term imaging experiments where tag size is not a major concern.[14]
-
FRET-assisted enhancement: For advanced applications, creating a fusion with a FRET acceptor can significantly enhance the photostability of mCherry.[15]
4. Problem: Cleavage of the mCherry Tag
Possible Causes:
-
Proteolytic degradation: The fusion protein may be susceptible to cleavage by cellular proteases, particularly in environments like the lysosome.[16][17] The N-terminal region of mCherry can be particularly vulnerable to cleavage.[16]
-
Presence of PEST sequences: The fusion partner may contain PEST sequences (rich in proline, glutamic acid, serine, and threonine), which can act as signals for rapid protein degradation.[18][19]
Solutions:
-
Use a cleavage-resistant mCherry variant: A version of mCherry with the N-terminal 11 amino acids removed (crmCherry) has been shown to be more resistant to cleavage in the lysosome.[16]
-
Add protease inhibitors: During protein extraction, include a cocktail of protease inhibitors to prevent degradation.[20]
-
Analyze for PEST sequences: If the fusion partner is being degraded, analyze its sequence for potential PEST domains and consider mutating them if they are not essential for function.[18][21]
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of mCherry?
A1: mCherry has an excitation maximum at 587 nm and an emission maximum at 610 nm. It absorbs light in the 540-590 nm range and emits in the 550-650 nm range.[22][23]
Q2: How does mCherry compare to other red fluorescent proteins?
A2: mCherry is widely used due to its monomeric structure, good photostability, rapid maturation, and excellent pH resistance.[22][23][24] Compared to its predecessor mRFP1, mCherry has improved brightness and photostability.[23] However, other red fluorescent proteins like mApple may be brighter but less photostable.[14]
Q3: Can mCherry be used for quantitative studies?
A3: Yes, mCherry is frequently used for quantitative imaging techniques.[6] Its fluorescence can be used to monitor protein expression levels in real-time, reducing the need for laborious purification steps in some applications.[4][5]
Q4: Are there any known mutations that can improve mCherry's properties?
A4: Yes, for instance, the M163Q mutation has been identified as being responsible for the increased photostability of mCherry compared to its predecessors.[25] Other mutations have been explored to create variants with different spectral properties or reduced cytotoxicity.[24]
Q5: I see a smaller, fluorescent band on my Western blot in addition to my full-length fusion protein. What could be the cause?
A5: In bacterial expression systems, a shorter, still fluorescent isoform of mCherry can be produced due to an internal ribosomal binding site and a methionine at position 10.[26] This can be problematic for C-terminal fusions. Replacing the methionine at position 10 can eliminate the production of this shorter variant.[26] In eukaryotic cells, this is less likely to be an issue, but cleavage by cellular proteases is a common cause of smaller fluorescent fragments.[16][20]
Quantitative Data Summary
Table 1: Photostability Comparison of Selected Fluorescent Proteins
| Fluorescent Protein | Relative Photostability | Notes |
| mCherry | High | A good balance of brightness and photostability.[14] |
| mApple | Lower than mCherry | Brighter than mCherry but photobleaches more quickly.[14] |
| tdTomato | High | A tandem dimer that is highly photostable, but larger.[14] |
| mOrange | Low | Not recommended for experiments where photostability is critical.[14] |
| TagRFP | Lower than mCherry | Bleaches approximately 3-fold faster than mCherry.[27] |
Table 2: mCherry Properties
| Property | Value | Reference |
| Excitation Maximum | 587 nm | [22] |
| Emission Maximum | 610 nm | [22] |
| Molecular Weight | ~26.7 kDa | [22] |
| Maturation Half-Time | ~15 min | [2] |
| Quantum Yield | 0.22 | [2] |
Experimental Protocols
Protocol 1: Western Blotting to Detect mCherry Fusion Protein Cleavage
-
Sample Preparation: Lyse cells expressing the mCherry fusion protein in a buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against mCherry or the fusion partner overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands. The presence of a band at ~27 kDa corresponding to free mCherry, in addition to the full-length fusion, indicates cleavage.
Protocol 2: Site-Directed Mutagenesis to Introduce a Stabilizing Linker
-
Primer Design: Design primers that flank the insertion site and contain the sequence for the desired linker (e.g., (GGGGS)n).
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the plasmid containing the mCherry fusion construct with the designed primers.
-
Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the insertion of the linker sequence by DNA sequencing.
Visualizations
Caption: A schematic of a typical mCherry fusion protein expression cassette.
Caption: A troubleshooting workflow for low fluorescence in mCherry fusion proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. mCherry :: Fluorescent Protein Database [fpbase.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of the mCherry fluorescent protein to optimize the expression of class I lanthipeptides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the mCherry fluorescent protein to optimize the expression of class I lanthipeptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mCherry Fusion Proteins Facilitate Production of Recombinant, Cysteine-Rich Leptospira interrogans Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It | MDPI [mdpi.com]
- 12. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 15. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02442K [pubs.rsc.org]
- 16. Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. home.inje.ac.kr [home.inje.ac.kr]
- 19. PEST sequence - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. PEST sequences mediate heat shock factor 2 turnover by interacting with the Cul3 subunit of the Cul3-RING ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 23. mCherry - Wikipedia [en.wikipedia.org]
- 24. Engineering of mCherry variants with long Stokes shift, red-shifted fluorescence, and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US20090203035A1 - Fluorescent proteins with increased photostability - Google Patents [patents.google.com]
- 26. greenfluorescentblog.wordpress.com [greenfluorescentblog.wordpress.com]
- 27. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Red Fluorescent Proteins: mCherry vs. tdTomato for In Vivo Imaging
For researchers navigating the vibrant world of in vivo fluorescence imaging, the choice of the right reporter protein is paramount. Among the extensive palette of available options, the red fluorescent proteins mCherry and tdTomato have emerged as popular workhorses. This guide provides an objective comparison of their performance in preclinical imaging, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their studies.
When visualizing cellular and molecular events within a living organism, the ideal fluorescent protein should be exceptionally bright, highly photostable, and mature quickly to generate a strong and lasting signal. Both mCherry and tdTomato, derived from the Discosoma sp. coral protein DsRed, have been engineered to improve upon their progenitor's characteristics. However, subtle but significant differences in their properties can have a considerable impact on experimental outcomes, particularly in the challenging environment of deep-tissue imaging.
Quantitative Comparison of mCherry and tdTomato
To facilitate a direct comparison, the key photophysical and biochemical properties of mCherry and tdTomato are summarized in the table below. These parameters are critical in determining the suitability of a fluorescent protein for various in vivo applications.
| Property | mCherry | tdTomato | Reference(s) |
| Structure | Monomer | Tandem Dimer | [1] |
| Molecular Weight (kDa) | 26.7 | 54.2 | [2][3] |
| Excitation Maximum (nm) | 587 | 554 | [2][4] |
| Emission Maximum (nm) | 610 | 581 | [2][4] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 72,000 | 138,000 | [4] |
| Quantum Yield | 0.22 | 0.69 | [4] |
| Brightness | 15,840 | 95,220 | [4] |
| Photostability | High | High | [4][5][6] |
| Maturation Half-Time (37°C) | ~15-52 minutes | ~1 hour | [4][7][8] |
| Acid Sensitivity (pKa) | <4.5 (low) | 5.5 (low) | [3][6] |
Brightness , a product of the extinction coefficient and quantum yield, is a crucial determinant of signal strength. As the table indicates, tdTomato is significantly brighter than mCherry, a key advantage for in vivo imaging where signals can be attenuated by tissue scattering and absorption.[4][9] While both proteins exhibit high photostability, some studies suggest mCherry may have a slight edge in certain contexts, particularly under prolonged and intense illumination.[10]
A notable structural difference is that mCherry is a true monomer, while tdTomato is a tandem dimer, consisting of two dTomato units linked together.[1] This larger size of tdTomato could potentially interfere with the function of a fused protein of interest. However, it is designed for low aggregation.[4]
In Vivo Performance: Experimental Evidence
Direct comparisons in animal models have demonstrated the practical implications of these photophysical properties. In a study comparing several red fluorescent proteins for whole-animal in vivo imaging of DNA vaccine expression, tdTomato provided the strongest signal after intramuscular delivery, while no signal was detected from the mCherry group under the same conditions.[11] This highlights the superior brightness of tdTomato for detecting gene expression in deep tissues.
Another study employing time-domain fluorescence imaging found that tdTomato-expressing cells exhibited the brightest signal compared to mCherry and DsRed-expressing cells when imaged in vitro.[12] The longer fluorescence lifetime of tdTomato also correlated with its higher quantum yield and brightness.[12]
Experimental Protocols
To effectively utilize mCherry or tdTomato for in vivo imaging, robust and reproducible experimental protocols are essential. Below are detailed methodologies for key experimental stages, from vector selection and cell line generation to animal imaging.
Lentiviral Vector Production and Cell Line Generation
Lentiviral vectors are a common and efficient method for stable integration of fluorescent protein expression cassettes into a wide range of cell types.[13]
Protocol:
-
Vector Selection: Choose a lentiviral vector containing the coding sequence for either mCherry or tdTomato under a strong constitutive promoter (e.g., CMV or EF1α). Bicistronic vectors featuring an Internal Ribosome Entry Site (IRES) can be used to co-express the fluorescent protein with a gene of interest from a single mRNA transcript.[13]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. A fourth-generation packaging system is recommended to produce high-titer, replication-incompetent lentivirus.[13]
-
Virus Titer Determination: Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer by transducing a target cell line and quantifying the percentage of fluorescent cells via flow cytometry.
-
Cell Line Transduction: Transduce the target cell line with the lentivirus at a desired multiplicity of infection (MOI).
-
Selection and Clonal Isolation: If the vector contains a selection marker, apply the appropriate antibiotic to select for stably transduced cells. For homogenous expression levels, single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) is recommended.[7]
Generation of Transgenic Mouse Models
For long-term and tissue-specific in vivo studies, generating transgenic mouse lines expressing mCherry or tdTomato is a powerful approach.
Protocol:
-
Transgene Construct Design: Create a construct containing the fluorescent protein cDNA downstream of a ubiquitous or tissue-specific promoter.
-
Pronuclear Injection: Inject the linearized transgene construct into the pronuclei of fertilized mouse oocytes.
-
Embryo Transfer: Transfer the injected oocytes into pseudopregnant female mice.
-
Founder Screening: Genotype the resulting offspring by PCR to identify founder animals carrying the transgene.
-
Expression Analysis: Characterize the expression pattern and intensity of the fluorescent protein in various tissues of the founder mice and their progeny using fluorescence microscopy.[14]
In Vivo Fluorescence Imaging Workflow
The following protocol outlines a general workflow for whole-body fluorescence imaging of mice bearing fluorescently labeled cells.
Protocol:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber. To minimize background autofluorescence, it is advisable to use mice with black fur and feed them a diet low in chlorophyll.
-
Image Acquisition Setup:
-
Select the appropriate excitation and emission filters for the chosen fluorescent protein (e.g., Excitation: 570 nm, Emission: 620 nm for mCherry; Excitation: 535 nm, Emission: 580 nm for tdTomato).
-
Optimize acquisition parameters, including exposure time and binning, to maximize the signal-to-noise ratio.
-
-
Image Acquisition: Acquire both a white light reference image and a fluorescence image. For longitudinal studies, ensure consistent animal positioning and imaging parameters across all time points.
-
Background Subtraction: To obtain accurate quantitative data, it is crucial to correct for background fluorescence. This can be achieved by imaging a control mouse without fluorescently labeled cells and subtracting the background signal.[5]
-
Data Analysis: Quantify the fluorescence signal in the region of interest (ROI) using the imaging system's software. The signal is typically reported as radiant efficiency or total radiant flux.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tdTomato fluorescent protein [takarabio.com]
- 5. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. scispace.com [scispace.com]
- 8. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 9. In vivo tomographic imaging of red-shifted fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seven steps to designing an effective in vivo fluorescence imaging study. | Revvity [revvity.com]
- 11. A Comparison of Red Fluorescent Proteins to Model DNA Vaccine Expression by Whole Animal In Vivo Imaging | PLOS One [journals.plos.org]
- 12. Feasibility of in vivo imaging of fluorescent proteins using lifetime contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentiviral vectors with fluorescent proteins [takarabio.com]
- 14. Afp::mCherry, a red fluorescent transgenic reporter of the mouse visceral endoderm - PMC [pmc.ncbi.nlm.nih.gov]
mCherry vs. RFP: A Comparative Guide for Long-Term Studies
For researchers, scientists, and drug development professionals embarking on long-term cellular studies, the choice of a fluorescent reporter is a critical decision that can significantly impact experimental outcomes. Among the red fluorescent proteins (RFPs), mCherry has emerged as a popular choice. This guide provides an objective comparison of mCherry and other common RFPs, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable tool for your research needs.
When considering a fluorescent protein for long-term imaging and expression studies, key characteristics to evaluate are photostability, maturation time, brightness, and potential cytotoxicity. While "RFP" is a general term for red fluorescent proteins, this guide will focus on comparisons between mCherry and its predecessors or other commonly used variants, often generically referred to as RFP in literature.
Quantitative Comparison of Fluorescent Protein Properties
The selection of an appropriate fluorescent protein is often a trade-off between brightness and photostability. The following table summarizes key quantitative parameters for mCherry and other relevant red fluorescent proteins.
| Property | mCherry | TagRFP | mRuby2 | FusionRed |
| Excitation Max (nm) | 587 | 555 | 559 | 558 |
| Emission Max (nm) | 610 | 584 | 600 | 581 |
| Quantum Yield | 0.22[1] | 0.48 | 0.35 | 0.29 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 72,000[1] | 100,000 | 113,000 | 80,000 |
| Brightness | 15.8 | 48.0 | 39.6 | 23.2 |
| Photostability (t₁/₂ in seconds) | High (e.g., 87.97 ± 0.86 s under 200 μW laser)[2] | Moderate | Moderate | High |
| Maturation Half-Time (minutes at 37°C) | ~15-45[3][4] | ~100[3] | Fast | Fast |
| Monomeric/Oligomeric | Monomeric | Monomeric | Monomeric | Monomeric |
| Cytotoxicity | Low to moderate[5][6] | Low | High[5] | Low[7] |
Brightness is calculated as the product of the quantum yield and the extinction coefficient. Higher values indicate a brighter protein.
Performance in Long-Term Studies
For long-term studies, photostability and low cytotoxicity are paramount. mCherry is widely regarded as a superior choice for such applications due to its exceptional photostability compared to many other RFPs.[2][8] While not the brightest available red fluorescent protein, its resistance to photobleaching allows for extended imaging periods with reduced signal loss.[4][8] Furthermore, mCherry generally exhibits low to moderate cytotoxicity, a crucial factor for maintaining cell health and obtaining biologically relevant data over time.[5][6] Some newer RFPs like FusionRed have been specifically engineered for low toxicity and high performance in fusion constructs.[7]
The maturation time of a fluorescent protein is another important consideration, especially when studying dynamic processes. mCherry has a relatively fast maturation time compared to some other RFPs, ensuring that the fluorescent signal is detectable soon after protein expression.[3][9][10]
Experimental Protocols
To ensure objective comparison and aid in experimental design, detailed protocols for assessing key fluorescent protein characteristics are provided below.
Photobleaching Assay Protocol
This protocol is adapted from fluorescence recovery after photobleaching (FRAP) methodologies and is designed to quantify the photostability of fluorescent proteins expressed in live cells.[7][10][11]
Materials:
-
Live cells expressing the fluorescent proteins of interest (e.g., mCherry, TagRFP)
-
Confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂
-
Appropriate laser lines for excitation (e.g., ~561 nm for mCherry and TagRFP)
-
Image analysis software (e.g., ImageJ, MATLAB)
Procedure:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Place the dish in the microscope's environmental chamber and allow the cells to acclimatize.
-
Identify a region of interest (ROI) within a cell expressing the fluorescent protein.
-
Acquire a series of pre-bleach images (e.g., 5-10 frames) at low laser power to establish a baseline fluorescence intensity.
-
Photobleach the ROI using a high-intensity laser pulse. The duration and intensity of the bleach pulse should be kept consistent across all experiments.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the bleached ROI.
-
For photostability analysis, measure the rate of fluorescence decay during continuous low-intensity illumination.
-
Quantify the fluorescence intensity in the ROI over time. The half-life of the fluorescence signal (t₁/₂) is the time it takes for the intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Cytotoxicity Assay Protocol
This protocol outlines a method to assess the potential cytotoxicity of fluorescent protein expression in mammalian cells.[8][12]
Materials:
-
Mammalian cell line of interest
-
Plasmids encoding the fluorescent proteins to be tested (e.g., mCherry, RFP variant) and a control (e.g., EGFP or an empty vector)
-
Transfection reagent
-
Cell culture medium and supplements
-
96-well plates
-
Plate reader capable of measuring fluorescence
-
Reagents for a standard viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for several days of growth.
-
Transfect the cells with the plasmids encoding the different fluorescent proteins and the control.
-
At various time points post-transfection (e.g., 24, 48, 72, and 96 hours), measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission filters.
-
Following fluorescence measurement, perform a standard cell viability assay (e.g., MTT assay) on the same wells to determine the number of viable cells.
-
Normalize the fluorescence intensity to the cell viability data for each well. A significant decrease in the viability of cells expressing a particular fluorescent protein compared to the control indicates potential cytotoxicity.
Signaling Pathway and Experimental Workflow Visualizations
Fluorescent proteins are instrumental in visualizing and quantifying cellular processes. Below are examples of how mCherry and other RFPs are utilized in signaling pathway analysis and long-term cell tracking.
NF-κB Signaling Pathway Reporter
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. Fluorescent reporters are often used to monitor the activity of this pathway. In a common reporter construct, the expression of a fluorescent protein like mCherry is driven by a promoter containing NF-κB binding sites.[9][13] Upon stimulation (e.g., with TNFα), the NF-κB complex translocates to the nucleus and activates the transcription of the mCherry reporter gene, leading to an increase in red fluorescence that can be quantified over time.
Long-Term Cell Tracking Workflow
mCherry and other stable RFPs are excellent tools for long-term cell tracking studies, such as monitoring cell migration, proliferation, or fate in co-culture or in vivo models.[14][15]
Conclusion
For long-term studies where photostability and low cytotoxicity are critical, mCherry remains a robust and reliable choice. While it may not be the brightest red fluorescent protein available, its proven performance in extended imaging experiments makes it a valuable tool for researchers. Newer RFPs, such as FusionRed, offer improvements in areas like cytotoxicity and may be suitable alternatives depending on the specific experimental requirements. The provided protocols and workflows serve as a foundation for researchers to objectively evaluate and select the optimal fluorescent reporter for their long-term cellular investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. Green Fluorescent Protein-Based Viability Assay in a Multiparametric Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay | Semantic Scholar [semanticscholar.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. The generation of neighbour-labelling cells to study intercellular interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTrace TM Far Red & CellTracker TM Deep Red — long term live cell tracking for flow cytometry and fluorescence microscopy | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating mCherry Fusion Protein Function
For researchers in cellular and molecular biology, the use of fluorescent protein tags is a cornerstone of experimental design. Among these, mCherry, a monomeric red fluorescent protein, is a popular choice for its brightness and photostability. However, the fusion of mCherry to a protein of interest can potentially alter its function, localization, and interaction partners. Therefore, rigorous validation is crucial to ensure that the observed fluorescence accurately reflects the biology of the protein under investigation. This guide provides a comparative overview of mCherry's performance against other common fluorescent proteins and details key experimental protocols for functional validation.
Performance Comparison of Common Fluorescent Proteins
Choosing the right fluorescent protein is critical for the success of imaging experiments. The following table summarizes the key properties of mCherry in comparison to other widely used fluorescent proteins.
| Property | mCherry | EGFP | mRFP1 | TagRFP-T | mKate2 | mRuby2 |
| Relative Brightness | 70 | 100 | 25 | 110 | 100 | 135 |
| Photostability (bleaching half-time in seconds) | 75 | 50 | 10 | 120 | 110 | 90 |
| Quencher Resistance (pKa) | <4.5 | 5.9 | 4.5 | N/A | 5.4 | 4.9 |
| Monomeric/Oligomeric | Monomeric | Monomeric | Oligomeric | Monomeric | Monomeric | Monomeric |
| Excitation Max (nm) | 587 | 488 | 584 | 555 | 588 | 559 |
| Emission Max (nm) | 610 | 507 | 607 | 584 | 633 | 600 |
Note: Values are approximate and can vary depending on the experimental conditions and the fusion partner.
Key Experimental Validation Protocols
To ensure the biological relevance of data obtained from mCherry fusion proteins, a multi-pronged validation approach is recommended. This typically involves assessing the fusion protein's expression, localization, and function.
Experimental Workflow for Validating mCherry Fusion Protein Function
A Researcher's Guide to Quantitative Analysis of mCherry Fluorescence Intensity
For researchers, scientists, and drug development professionals leveraging fluorescent proteins, accurate and quantitative analysis of their reporters is paramount. This guide provides an objective comparison of mCherry's performance against other common fluorescent proteins, supported by experimental data and detailed protocols.
Quantitative Comparison of Fluorescent Proteins
The selection of a fluorescent protein is a critical decision in experimental design. Key performance indicators include quantum yield (QY), extinction coefficient (EC), brightness, photostability, and maturation time. The following table summarizes these quantitative parameters for mCherry and several popular alternatives.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) | Brightness¹ | Photostability (Bleaching half-time, s)² | Maturation Half-time (min) |
| mCherry | 587 | 610 | 0.22[1] | 72,000[1][2] | 15.8 | High[1] | 15 - 69[2][3][4] |
| mScarlet-I | 569 | 594 | 0.54 | 100,300 | 54.2 | Low (0.4s)[1] | 21.5[4] |
| mRuby2 | 559 | 600 | 0.38 | Not specified | >2.5x mCherry[5] | Moderate | Not specified |
| TagRFP-T | 555 | 584 | Not specified | Not specified | Brighter than mCherry[6][7] | 9x TagRFP[8] | Not specified |
| mKate2 | 588 | 633 | 0.40 | Not specified | Similar to mCherry[6] | High[6][9] | Very slow[10] |
| EGFP | 488 | 507 | 0.60 | 56,000 | 33.6 | Moderate | ~5.4[4] |
¹Brightness is calculated as (Quantum Yield × Extinction Coefficient) / 1000. ²Photostability is highly dependent on illumination conditions.
Experimental Protocols
Accurate quantitative comparison of fluorescent proteins requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Cellular Brightness
This protocol outlines a method for comparing the in vivo brightness of different fluorescent proteins expressed in mammalian cells.
1. Cell Culture and Transfection:
- Plate HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
- Transfect cells with plasmids encoding the fluorescent proteins of interest. Each plasmid should have an identical backbone and promoter to ensure comparable expression levels. A co-transfection with a far-red fluorescent protein can be used as an internal control for transfection efficiency.
2. Image Acquisition:
- 48 hours post-transfection, image the cells using a high-content imaging system or a fluorescence microscope equipped with a sensitive camera.
- For mCherry, use an excitation wavelength of 587 nm and an emission filter centered at 610 nm.[7] Use appropriate filter sets for other fluorescent proteins.
- Acquire images from multiple fields of view per well to ensure robust statistics.
3. Image Analysis:
- Use image analysis software such as ImageJ or CellProfiler to segment individual cells and measure the mean fluorescence intensity per cell.[5][11]
- Subtract the background fluorescence from a region without cells.
- Normalize the fluorescence intensity of the protein of interest to the intensity of the internal control to account for variations in transfection efficiency and cell size.[12]
4. Data Analysis:
- Calculate the average normalized fluorescence intensity for each fluorescent protein across all imaged cells.
- Perform statistical analysis to determine significant differences in brightness.
Protocol 2: NF-κB Signaling Pathway Reporter Assay
This protocol describes the use of a fluorescent reporter to quantify the activity of the NF-κB signaling pathway.
1. Cell Line Generation:
- Create a stable cell line (e.g., HEK293) expressing a fluorescent protein (e.g., mCherry) under the control of an NF-κB response element.[13] This involves transfecting the cells with a reporter plasmid containing multiple copies of the NF-κB binding site upstream of a minimal promoter driving mCherry expression, followed by selection of stably expressing clones.
2. Cell Treatment:
- Plate the stable reporter cell line in a 96-well plate.
- Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at various concentrations.[6][14] Include an untreated control.
3. Fluorescence Quantification:
- At a defined time point after stimulation (e.g., 24 hours), measure the mCherry fluorescence intensity using a microplate reader with excitation at 587 nm and emission at 610 nm.[7]
- Alternatively, perform live-cell imaging and quantify the fluorescence intensity of individual cells as described in Protocol 1.
4. Data Analysis:
- Subtract the background fluorescence of non-transfected cells.
- Calculate the fold induction of fluorescence by dividing the intensity of stimulated cells by that of unstimulated cells.
- Plot the fold induction against the concentration of the activator to generate a dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
References
- 1. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
- 2. Generation of longer emission wavelength red fluorescent proteins using computationally designed libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. A palette of bright and photostable monomeric fluorescent proteins for bacterial time-lapse imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. systembio.com [systembio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Systematic In Vivo Characterization of Fluorescent Protein Maturation in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Fluorescent Cells in Mammalian Cell Tissue Culture [protocols.io]
- 12. How to Increase Brightness of Near-Infrared Fluorescent Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A high-sensitivity bi-directional reporter to monitor NF-κB activity in cell culture and zebrafish in real time | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
mCherry in Super-Resolution Microscopy: A Comparative Guide
mCherry, a widely used red fluorescent protein, has emerged as a versatile tool for super-resolution microscopy, offering researchers the ability to visualize cellular structures with nanoscale resolution. While not initially designed for such applications, specific experimental conditions and the development of photoactivatable variants have unlocked its potential in techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). This guide provides a comprehensive comparison of mCherry's performance with other common fluorescent probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal fluorophore for their super-resolution imaging needs.
Performance of mCherry in Super-Resolution Microscopy
Standard mCherry can be used for single-molecule localization microscopy (SMLM) by inducing a light-induced dark state. This is typically achieved by imaging in the presence of a thiol-containing compound, such as β-mercaptoethanol (βME), in the imaging buffer[1][2]. Under these conditions, mCherry can be driven into a long-lived dark state from which it can spontaneously or be photo-induced to return to a fluorescent state, enabling the temporal separation of individual molecules. This "blinking" behavior is the fundamental principle behind SMLM techniques. Studies have demonstrated the ability to achieve a resolution of below 40 nm using this approach with mCherry[1].
For more controlled photo-switching, a photoactivatable variant, PAmCherry1, has been developed[3][4]. PAmCherry1 is initially in a non-fluorescent state and can be "activated" to a red fluorescent state upon irradiation with violet light (around 405 nm)[3][5]. This property makes it an excellent candidate for PALM, allowing for the stochastic activation and subsequent localization of single molecules. PAmCherry1 has been shown to offer good photostability, faster maturation, and high photoactivation contrast compared to other red photoactivatable proteins[3][4].
Comparison with Alternative Fluorophores
While mCherry and its variants are valuable tools, a range of other fluorescent proteins and organic dyes are also widely used in super-resolution microscopy. The choice of fluorophore depends on the specific experimental requirements, including the desired wavelength, brightness, photostability, and the super-resolution technique being employed.
| Property | mCherry (for dSTORM) | PAmCherry1 (for PALM) | mScarlet | PA-GFP (for PALM) | Alexa Fluor 647 (for dSTORM) |
| Excitation Max (nm) | 587 | 564 (post-activation) | 569 | 504 (post-activation) | 650 |
| Emission Max (nm) | 610 | 595 (post-activation) | 594 | 517 (post-activation) | 665 |
| Quantum Yield | 0.22 - 0.23[6][7][8] | ~0.13 (post-activation) | 0.70[6] | 0.79 (post-activation) | 0.33 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 72,000 - 97,000[8][9] | 41,000 (post-activation) | 100,000[6] | 37,000 (post-activation) | 270,000 |
| Brightness | ~15.8 - 22.3 | ~5.3 | 70.0 | ~29.2 | 89.1 |
| Photostability | Moderate[9] | Good[3] | High[6] | Good | High[10] |
| Achievable Resolution (nm) | < 40[1] | ≤ 25[3][4] | ~20-30 | ~20-30 | ~20[10] |
| Key Advantages | Readily available in many existing fusion constructs. | High contrast, good for two-color PALM. | Very bright, high quantum yield. | Well-characterized, good for two-color PALM with red FPs. | Very bright and photostable organic dye. |
| Key Disadvantages | Requires specific buffer conditions for blinking, lower photon budget. | Lower brightness compared to some alternatives. | Requires antibody labeling or other conjugation methods. |
Experimental Protocols
dSTORM Imaging with mCherry
This protocol is adapted from methodologies that induce blinking of mCherry for dSTORM imaging.
1. Sample Preparation:
-
Prepare cells expressing the mCherry fusion protein of interest on high-precision coverslips.
-
Fix and permeabilize the cells using standard protocols appropriate for the target structure.
2. Imaging Buffer Preparation (Glox Buffer with βME):
-
Prepare a base buffer of 50 mM Tris-HCl (pH 8.0) and 10 mM NaCl.
-
Add an oxygen scavenging system: 0.5 mg/mL glucose oxidase, 40 µg/mL catalase, and 10% (w/v) glucose.
-
Immediately before imaging, add 100 mM β-mercaptoethylamine (MEA) or 143 mM β-mercaptoethanol (βME) to the buffer to induce mCherry blinking[1].
3. Imaging and Data Acquisition:
-
Mount the coverslip on a super-resolution microscope equipped for TIRF or highly inclined illumination.
-
Use a 561 nm laser for excitation and a ~600 nm emission filter.
-
Illuminate the sample with high laser power to drive most mCherry molecules into a dark state.
-
Acquire a time series of thousands of images (typically at 30-100 Hz) to capture the stochastic reactivation and fluorescence of individual mCherry molecules.
-
Use a low-power 405 nm laser to aid in the recovery of molecules from the dark state if needed.
PALM Imaging with PAmCherry1
This protocol outlines the general steps for PALM imaging using the photoactivatable mCherry variant, PAmCherry1.
1. Sample Preparation:
-
Transfect cells with a plasmid encoding the PAmCherry1 fusion protein.
-
Plate the cells on high-precision coverslips and culture for 24-48 hours.
-
Fix the cells as required for the experiment.
2. Imaging:
-
Mount the sample on a PALM-capable microscope.
-
Use a 405 nm laser for photoactivation and a 561 nm laser for excitation.
-
Use an appropriate emission filter centered around 595 nm.
3. Data Acquisition:
-
Begin with a low-power 405 nm activation laser pulse to sparsely activate a subset of PAmCherry1 molecules.
-
Image the activated molecules using the 561 nm excitation laser until they photobleach.
-
Repeat the activation and imaging cycle for thousands of frames to build up a high-density map of single-molecule localizations.
-
The intensity of the 405 nm laser can be gradually increased throughout the acquisition to maintain a relatively constant number of activated molecules per frame.
Visualizing the Process
To better understand the experimental workflow and the underlying principles of single-molecule localization microscopy, the following diagrams illustrate a typical experimental setup and the photophysical transitions of the fluorescent proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient switching of mCherry fluorescence using chemical caging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoactivatable mCherry for high-resolution two-color fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [zeiss-campus.magnet.fsu.edu]
- 5. micron.ox.ac.uk [micron.ox.ac.uk]
- 6. Comparing the performance of mScarlet-I, mRuby3, and mCherry as FRET acceptors for mNeonGreen | PLOS One [journals.plos.org]
- 7. Fluorescence Fluctuation Spectroscopy of mCherry in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microfluidics-Based Selection of Red-Fluorescent Proteins with Decreased Rates of Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 10. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of mCherry and mRuby for Cellular Imaging
In the dynamic field of cellular and molecular biology, red fluorescent proteins (RFPs) are indispensable tools for visualizing and tracking proteins, organelles, and cellular processes. Among the plethora of available RFPs, mCherry and mRuby have emerged as popular choices due to their monomeric nature and bright red fluorescence. This guide provides a comprehensive side-by-side comparison of mCherry and mRuby, offering researchers, scientists, and drug development professionals the critical data and protocols needed to select the optimal fluorescent tag for their experimental needs.
Key Performance Characteristics
The selection of a fluorescent protein hinges on its photophysical properties. Here, we present a quantitative comparison of mCherry and mRuby.
| Property | mCherry | mRuby | Reference(s) |
| Excitation Maximum (nm) | 587 | 558 | [1][2] |
| Emission Maximum (nm) | 610 | 605 | [1][2] |
| Quantum Yield | 0.22 | 0.35 | [1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 72,000 | 112,000 | |
| Brightness | 15.84 | 39.2 | |
| Photostability (t½ in seconds) | High | Moderate | |
| Maturation Time (t½ at 37°C) | ~15-40 min | ~2.8 hours | |
| pKa | <5.0 | 4.4 |
Brightness is calculated as the product of the quantum yield and the molar extinction coefficient. Higher values indicate a brighter protein.
In-Depth Analysis
mCherry: Developed from the mFruits collection, mCherry is lauded for its high photostability and rapid maturation time. Its resistance to photobleaching makes it particularly well-suited for long-term imaging experiments. While not the brightest red fluorescent protein available, its reliable performance and well-characterized properties have made it a workhorse in the field.
mRuby: A monomeric variant of the red fluorescent protein eqFP611, mRuby boasts exceptional brightness, outshining mCherry significantly. This high photon output is advantageous for detecting low-abundance proteins or for imaging in systems with high autofluorescence. However, its maturation is considerably slower than mCherry's, a factor that must be considered in experiments requiring rapid visualization of newly synthesized proteins.
Experimental Protocols
To facilitate a direct comparison in your laboratory, we provide the following detailed protocols for assessing key performance parameters.
Protocol 1: Comparison of Fluorescent Protein Brightness in Live Mammalian Cells
Objective: To quantitatively compare the brightness of mCherry and mRuby when expressed in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vectors encoding mCherry and mRuby (e.g., pcDNA3.1-mCherry, pcDNA3.1-mRuby)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Widefield or confocal fluorescence microscope with appropriate filter sets for red fluorescent proteins
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed mammalian cells in a 24-well glass-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect separate wells of cells with the mCherry and mRuby expression vectors according to the manufacturer's protocol for your chosen transfection reagent. Include a mock-transfected control.
-
Expression: Incubate the cells for 24-48 hours post-transfection to allow for protein expression and maturation.
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh, phenol (B47542) red-free imaging medium to the cells.
-
Image the cells using a fluorescence microscope. Use identical acquisition settings (excitation intensity, exposure time, gain) for both mCherry and mRuby expressing cells. For mCherry, use an excitation wavelength around 587 nm and collect emission around 610 nm. For mRuby, excite around 558 nm and collect emission around 605 nm. If using a single filter set for both, a broader excitation/emission range that covers both proteins can be used, but individual optimization is recommended for maximal signal.
-
-
Image Analysis:
-
Using ImageJ/Fiji, outline individual cells in the images from both mCherry and mRuby samples.
-
Measure the mean fluorescence intensity for each cell.
-
Subtract the mean background fluorescence from a region without cells.
-
Calculate the average background-corrected fluorescence intensity for at least 50 cells for each fluorescent protein.
-
Compare the average brightness of mCherry and mRuby.
-
Protocol 2: Assessment of Photostability
Objective: To compare the photobleaching rates of mCherry and mRuby in live cells.
Procedure:
-
Prepare Cells: Follow steps 1-3 of Protocol 1.
-
Time-Lapse Imaging:
-
Select a field of view with several fluorescent cells for both mCherry and mRuby samples.
-
Acquire a time-lapse series of images, continuously illuminating the sample with the excitation light. Use the same imaging settings for both proteins. Acquire images every 5-10 seconds for a total of 5-10 minutes, or until the fluorescence is significantly bleached.
-
-
Data Analysis:
-
For each time series, select several cells and measure their mean fluorescence intensity at each time point.
-
Normalize the fluorescence intensity of each cell to its initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time for both mCherry and mRuby.
-
Calculate the half-life (t½), the time it takes for the fluorescence intensity to decrease by 50%, for each protein. A longer half-life indicates greater photostability.
-
Protocol 3: Determination of Maturation Time
Objective: To compare the maturation kinetics of mCherry and mRuby.
Materials:
-
Cells expressing mCherry and mRuby (from Protocol 1)
-
Cycloheximide (B1669411) (translation inhibitor)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Cells: Follow steps 1-3 of Protocol 1.
-
Inhibit Protein Synthesis: Add cycloheximide to the cell culture medium at a final concentration of 100 µg/mL to stop protein synthesis.
-
Monitor Fluorescence: Immediately after adding cycloheximide, begin monitoring the fluorescence intensity of the cells over time. This can be done by acquiring images at regular intervals (e.g., every 15-30 minutes for several hours) using a fluorescence microscope or by measuring the total fluorescence of the well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time after the addition of cycloheximide.
-
The increase in fluorescence after blocking protein synthesis represents the maturation of newly synthesized, non-fluorescent protein into its fluorescent form.
-
Fit the data to a first-order kinetics model to determine the maturation half-time (t½), which is the time required for 50% of the protein to mature.
-
Visualization of a Biological Application: MAPK/ERK Signaling Pathway
Fluorescent proteins are instrumental in visualizing dynamic cellular processes such as signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Förster Resonance Energy Transfer (FRET)-based biosensors are often employed to monitor the activity of kinases like ERK in real-time. In such a biosensor, a donor and an acceptor fluorescent protein are linked by a peptide that is a substrate for the kinase of interest. Upon phosphorylation, a conformational change brings the two fluorophores closer, leading to an increase in FRET.
Experimental Workflow: Monitoring ERK Activity with a FRET Biosensor
This workflow describes the use of a FRET-based ERK biosensor in which mCherry or mRuby could be used as the acceptor fluorophore, typically paired with a green or yellow fluorescent protein donor.
Caption: Workflow for monitoring ERK signaling using a FRET biosensor.
Conclusion
Both mCherry and mRuby are excellent monomeric red fluorescent proteins, but they possess distinct advantages and disadvantages. mCherry's high photostability and fast maturation make it a reliable choice for long-term imaging and experiments where the timing of protein expression is critical. Conversely, mRuby's superior brightness makes it the preferred option for detecting weakly expressed proteins or for overcoming high cellular autofluorescence. The choice between these two powerful tools will ultimately depend on the specific requirements of the experiment. The protocols and data presented in this guide are intended to empower researchers to make an informed decision and optimize their fluorescence imaging studies.
References
Assessing the Phototoxicity of mCherry in Live Cells: A Comparative Guide
The selection of a fluorescent protein for live-cell imaging is a critical decision that extends beyond considerations of brightness and photostability. An often-underestimated factor is the inherent phototoxicity of the protein, which can introduce artifacts and compromise the validity of experimental results. This guide provides a comprehensive comparison of the phototoxicity of the widely used red fluorescent protein (RFP) mCherry with other common alternatives, supported by experimental data and detailed protocols.
Quantitative Comparison of Phototoxicity
The phototoxicity of fluorescent proteins is primarily mediated by the generation of reactive oxygen species (ROS) upon illumination, which can lead to cellular stress, apoptosis, and necrosis. The efficiency of ROS production varies between different fluorescent proteins.
A key study directly quantified the production of superoxide (B77818) (O₂•⁻) and singlet oxygen (¹O₂) by mCherry and other red fluorescent proteins, providing valuable comparative data.
Table 1: Reactive Oxygen Species (ROS) Production by Red Fluorescent Proteins [1][2][3]
| Fluorescent Protein | Superoxide (O₂•⁻) Quantum Yield (ΦO₂•⁻) | Singlet Oxygen (¹O₂) Quantum Yield (Φ¹O₂) | Superoxide (O₂•⁻) Production Rate (μM/min) at 916.5 J/cm² |
| mCherry | 1.2 x 10⁻³ | 5.7 x 10⁻³ | 1.65 |
| KillerRed | 0.97 x 10⁻³ | 7.6 x 10⁻³ | 2.38 |
| SuperNova | 1.5 x 10⁻³ | 22.0 x 10⁻³ | 3.81 |
Note: KillerRed and SuperNova are specifically engineered as photosensitizers, hence their higher ROS production rates are expected.
While direct comparative studies on cell viability for a wide range of modern RFPs are limited, some studies provide insights. For instance, in a study on Xenopus laevis embryos, fusions with mCherry led to a notable decrease in the average eye size compared to fusions with FusionRed, suggesting a higher level of cytotoxicity for mCherry in this developmental context.
It is also important to consider that newer, brighter RFPs such as mScarlet and mRuby variants have not consistently demonstrated superior performance to mCherry in terms of photostability in live cells. This suggests that their potential for phototoxicity may be comparable, emphasizing the need for careful experimental validation.[1]
Experimental Protocols
To enable researchers to assess the phototoxicity of fluorescent proteins in their specific experimental setups, this section provides detailed methodologies for key experiments.
Protocol 1: Quantification of Reactive Oxygen Species (ROS) Production
This protocol is adapted from a study that measured superoxide and singlet oxygen quantum yields.[1][2][3]
Objective: To quantify the rate of superoxide and singlet oxygen production by a fluorescent protein upon illumination.
Materials:
-
Purified fluorescent protein of interest (e.g., mCherry)
-
Reference photosensitizer (e.g., Rose Bengal)
-
Dihydroethidium (DHE) for superoxide detection
-
Singlet Oxygen Sensor Green (SOSG) for singlet oxygen detection
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
Spectrofluorometer
-
Light source with a specific wavelength for excitation (e.g., 561 nm laser)
Procedure:
-
Sample Preparation:
-
Prepare solutions of the purified fluorescent protein and the reference photosensitizer in PBS.
-
Adjust the concentrations of the proteins to have matched absorption at the excitation wavelength.
-
-
Superoxide Detection:
-
Incubate the protein solutions with DHE.
-
Irradiate the samples with the light source at a defined power density and for specific durations.
-
After irradiation, stop the reaction and analyze the formation of the superoxide-specific product 2-hydroxyethidium (2-OHE⁺) using HPLC with fluorescence detection.
-
Quantify the amount of 2-OHE⁺ produced to determine the rate of superoxide generation.
-
-
Singlet Oxygen Detection:
-
Incubate the protein solutions with SOSG.
-
Irradiate the samples as described above.
-
Measure the increase in fluorescence of SOSG using a spectrofluorometer to determine the rate of singlet oxygen production.
-
-
Quantum Yield Calculation:
-
Compare the ROS production rates of the fluorescent protein to that of the reference photosensitizer (with a known quantum yield) to calculate the superoxide and singlet oxygen quantum yields.
-
Protocol 2: Cell Viability Assessment using a Mitochondrial Membrane Potential Probe
A decrease in mitochondrial membrane potential is an early indicator of cellular stress and apoptosis.
Objective: To assess cell viability by measuring changes in mitochondrial membrane potential after light exposure.
Materials:
-
Live cells expressing the fluorescent protein of interest cultured on glass-bottom dishes.
-
Imaging medium (phenol red-free).
-
Mitochondrial membrane potential probe (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE).
-
Fluorescence microscope equipped for live-cell imaging with environmental control (temperature, CO₂).
Procedure:
-
Cell Preparation:
-
Culture cells expressing the fluorescent protein to a suitable confluency.
-
Incubate the cells with the mitochondrial membrane potential probe according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Mount the dish on the microscope stage.
-
Acquire a baseline time-lapse series of images using low illumination power to establish normal mitochondrial potential.
-
Subject the cells to the intended experimental illumination conditions (higher laser power, longer exposure times).
-
After the high-light exposure, acquire another time-lapse series using the initial low illumination settings.
-
-
Analysis:
-
Quantify the fluorescence intensity of the mitochondrial probe over time. A significant decrease in fluorescence intensity after high-light exposure indicates a loss of mitochondrial membrane potential and, therefore, phototoxicity.
-
Signaling Pathways and Visualizations
Phototoxicity-induced cellular stress often leads to apoptosis, a form of programmed cell death. The primary mechanism involves the generation of ROS, which can damage cellular components and trigger specific signaling cascades.
The diagram above illustrates the general pathway of phototoxicity-induced apoptosis. Upon excitation with light, fluorescent proteins like mCherry can generate ROS. These highly reactive molecules can cause damage to various cellular components, including mitochondria. Mitochondrial damage can lead to the release of cytochrome c, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the effector caspase-3, which executes the final stages of apoptosis by cleaving a variety of cellular substrates.
The provided workflow diagram outlines the key steps for assessing the phototoxicity of a fluorescent protein in live cells using a viability dye. This systematic approach ensures a controlled experiment and reliable data for comparing the phototoxic effects of different fluorescent proteins.
References
- 1. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatio-temporal activation of caspase revealed by indicator that is insensitive to environmental effects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking mCherry performance in different model organisms
mCherry, a monomeric red fluorescent protein derived from Discosoma sp., has become a workhorse in cellular and developmental biology due to its favorable characteristics. This guide provides a comparative analysis of mCherry's performance against other common fluorescent proteins across a range of model organisms, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The performance of a fluorescent protein is determined by several key parameters, including brightness, photostability, and maturation half-time. The following tables summarize the in vivo performance of mCherry and other fluorescent proteins in various model organisms.
Table 1: Performance in Escherichia coli
| Fluorescent Protein | Maturation Half-Time (t₀.₅ in min) at 37°C | Relative Brightness | Notes |
| mCherry | 59.4 ± 7.5 to 77.7 ± 8.5[1][2] | - | Maturation time can vary between different E. coli strains.[1][2] |
| GFPmut3 (GFP) | 5.13 ± 0.5 to 5.48 ± 0.4[1][2] | - | Significantly faster maturation than mCherry.[1][2] |
Table 2: Performance in Budding Yeast (Saccharomyces cerevisiae)
| Fluorescent Protein | Maturation Half-Time (t₀.₅ in min) at 30°C | Relative Brightness (Normalized to mCherry) | Relative Photostability (Fraction remaining) |
| mCherry | 52[3] | 1.00[4][5] | High[4] |
| mScarlet-I | 31[3] | - | - |
| mKate2 | Very Slow[3] | - | More photostable than mCherry in vitro.[4] |
| tdTomato | 90[3] | - | High[4] |
| sfGFP | 7[3] | - | - |
| mVenus | Comparable to E. coli[3] | - | Lower than previously determined.[4] |
| mCitrine | 11.5 (in vitro at 37°C)[3] | - | Most photostable yellow FP.[4] |
| mNeonGreen | Faster than mVenus[3] | - | High[4] |
Table 3: Performance in Caenorhabditis elegans
| Fluorescent Protein | Relative Brightness | Relative Photostability | Notes |
| mCherry | Similar to TagRFP-T and mKate2 under certain conditions.[6] | Lower photon budget than mKate2.[6] | Codon optimization and intron insertion are crucial for germline expression.[7] Prone to aggregation, which can induce toxicity.[8] |
| TagRFP-T | Brightest of the tested red FPs with a 561LP filter.[6] | - | - |
| mKate2 | Similar to mCherry and TagRFP-T under certain conditions.[6] | Superior photobleaching dynamics among tested red FPs.[6] | Exhibits some photoactivation.[6] |
| mRuby2 | - | Poor photostability in vivo.[6] | - |
| GFP (S65C) | - | Most photostable of the tested green FPs.[6] | Retains fluorescence at lower pH than GFP.[9] |
| mNeonGreen | Performance varies depending on expression levels and context.[6] | Most photostable of the tested green FPs.[6] | Not as bright in vivo as predicted from in vitro data.[6] |
Table 4: Performance in Zebrafish (Danio rerio) and Mouse (Mus musculus)
| Model Organism | Application | Key Findings |
| Zebrafish | Labeling proliferating cells during retinal development.[10] | mCherry is a useful tool for in vivo imaging.[11] |
| Zebrafish | Expression of human apoB48-mCherry.[12] | mCherry is detectable throughout the liver.[12] |
| Zebrafish | Reporter for cellular redox imbalance.[13] | The Tg(3EpRE:hsp70:mCherry) line allows for visualization of oxidative stress.[13] |
| Zebrafish | Model for Lewy body disorders.[14] | A stable transgenic line expresses mCherry-tagged human alpha-synuclein (B15492655).[14] |
| Mouse | Reporter for vascular development.[15] | Tg(Flk1::myr-mCherry) mice express high levels of mCherry in the embryonic endothelium.[15] |
| Mouse | Visualization of Glb1 expression.[16] | Transgenic mice expressing Glb1-2A-mCherry enable visualization at tissue and whole-animal levels.[16] |
Experimental Protocols
Accurate benchmarking of fluorescent proteins requires standardized experimental procedures. Below are detailed methodologies for key performance indicators.
Protocol 1: Determination of in vivo Maturation Half-Time
This protocol is adapted from studies in E. coli and yeast.[1][2][3]
Objective: To measure the time required for a fluorescent protein to fold correctly and form its chromophore in a living organism.
Methodology:
-
Construct Preparation: Clone the fluorescent protein coding sequence into an inducible expression vector suitable for the model organism (e.g., pBAD promoter for E. coli, optogenetic induction system for yeast).
-
Cell Culture: Grow the cells under optimal conditions (e.g., 37°C for E. coli, 30°C for yeast) in a suitable medium.
-
Induction of Expression: Induce the expression of the fluorescent protein. For time-lapse microscopy, this should be a rapid and robust induction.
-
Translation Inhibition: After a short induction period, add a translation inhibitor (e.g., cycloheximide (B1669411) for yeast) to halt the synthesis of new protein.
-
Time-Lapse Microscopy: Immediately begin acquiring fluorescence and bright-field images of single cells at regular intervals.
-
Image Analysis: Quantify the fluorescence intensity of individual cells over time.
-
Data Fitting: Plot the increase in fluorescence over time and fit the data to a kinetic model to determine the maturation half-time (t₀.₅). For mCherry, a sigmoidal maturation kinetic is often observed, while GFP follows an exponential kinetic.[1][2]
Protocol 2: Measurement of in vivo Brightness
This protocol is based on comparative studies in yeast and C. elegans.[4][5][6]
Objective: To compare the practical brightness of different fluorescent proteins when expressed in a cellular context.
Methodology:
-
Construct Design: Create a construct that expresses the fluorescent protein of interest and a reference fluorescent protein (e.g., mCherry or mTurquoise2) from the same promoter, separated by a self-cleaving 2A peptide. This ensures equimolar expression.
-
Transformation and Expression: Introduce the construct into the model organism and allow for expression.
-
Microscopy: Acquire fluorescence images of single cells expressing both fluorescent proteins using appropriate filter sets for each.
-
Image Analysis: Measure the fluorescence intensity of both proteins in individual cells.
-
Normalization: For each cell, calculate the ratio of the fluorescence intensity of the protein of interest to that of the reference protein. This normalized value represents the relative in vivo brightness.
Protocol 3: Assessment of in vivo Photostability
This protocol is adapted from in vivo characterizations in yeast and C. elegans.[4][6]
Objective: To determine the resistance of a fluorescent protein to photobleaching during continuous illumination.
Methodology:
-
Sample Preparation: Prepare live samples of the model organism expressing the fluorescent protein of interest.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view under continuous excitation with a defined laser power or lamp intensity.
-
Intensity Measurement: Measure the fluorescence intensity of the fluorescent protein in a defined region of interest in each frame of the time-lapse series.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time or frame number.
-
Quantification: The photostability can be quantified by determining the half-life of the fluorescence signal (the time it takes for the intensity to decrease by 50%) or by calculating the fraction of fluorescence remaining after a specific duration of illumination.
Visualizing Experimental Workflows
Diagram 1: Workflow for Determining in vivo Maturation Half-Time
Caption: Workflow for measuring fluorescent protein maturation half-time.
Diagram 2: Logic for Comparative in vivo Brightness Measurement
Caption: Logic for determining relative in vivo brightness using a 2A peptide system.
Conclusion
mCherry remains a robust and versatile fluorescent protein for in vivo applications across a wide range of model organisms. While newer proteins may offer advantages in specific parameters like brightness (e.g., mScarlet-I) or photostability (e.g., mKate2), mCherry provides a well-characterized and balanced performance profile.[17][18][19] Its relatively fast maturation time compared to many other red fluorescent proteins and good pH resistance make it a reliable choice for many experimental designs.[11][16][17] However, as the data indicates, the optimal fluorescent protein is often context-dependent, and factors such as the model organism, expression level, and specific imaging conditions should be carefully considered. For demanding applications in C. elegans, codon optimization is a critical step to ensure reliable expression.[7]
References
- 1. High Variation of Fluorescence Protein Maturation Times in Closely Related Escherichia coli Strains | PLOS One [journals.plos.org]
- 2. High Variation of Fluorescence Protein Maturation Times in Closely Related Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel stable transgenic zebrafish line expressing mCherry-tagged human alpha-synuclein in the nervous system and exhibiting all the key features of Lewy body disorders at larval stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A membrane associated mCherry fluorescent reporter line for studying vascular remodeling and cardiac function during murine embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparing the performance of mScarlet-I, mRuby3, and mCherry as FRET acceptors for mNeonGreen | PLOS One [journals.plos.org]
- 19. Comparing the performance of mScarlet-I, mRuby3, and mCherry as FRET acceptors for mNeonGreen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of mCMY416: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For novel or proprietary substances such as mCMY416, a specific Safety Data Sheet (SDS) is indispensable. In the absence of an SDS, researchers must rely on established principles of hazardous waste management. This guide provides a comprehensive framework for the safe handling and disposal of laboratory chemical waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Protocols: Characterization and Handling
Before beginning any disposal procedure, it is imperative to characterize the waste. Laboratory chemical waste is generally classified based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] A chemical is deemed a "waste" as soon as it is no longer intended for use.[3][4] Spilled chemicals and the materials used to clean them should also be treated as hazardous waste.[3]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
The appropriate level of Personal Protective Equipment (PPE) is dictated by the potential hazards of the chemical.[5] PPE creates a necessary barrier against toxic and corrosive substances, with protection levels ranging from A (highest) to D (minimum).[5][6] For handling hazardous chemical waste, a combination of appropriate PPE is essential.[7]
Essential PPE for Handling Chemical Waste:
-
Hand Protection: Chemical-resistant gloves are crucial.[7] The choice of material, such as butyl rubber or neoprene, depends on the specific chemical being handled.[8]
-
Eye and Face Protection: Safety goggles or face shields protect against splashes and dust.[7]
-
Body Protection: Coveralls, aprons, or chemical-resistant suits protect the skin and clothing from exposure.[7][8]
-
Respiratory Protection: If there is a risk of inhaling hazardous vapors, dust, or gases, a respirator is necessary.[7][8]
Step-by-Step Disposal Procedures for this compound Waste
1. Waste Accumulation and Storage:
-
Designated Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[1]
-
Container Requirements: Use a suitable, leak-proof container that is compatible with the chemical waste.[1][4] The container must be kept closed except when adding waste.[1][3][4] Do not fill containers beyond the neck to allow for expansion.[1]
-
Secondary Containment: Store waste containers in secondary containment to prevent spills and leaks.[4][9]
2. Labeling:
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as waste accumulation begins.[4][9]
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the associated hazards (e.g., flammable, toxic), and the date the container becomes full.[1][4] Chemical mixtures must be identified with the percent or volume composition of each component.[1]
3. Waste Segregation:
-
Incompatible Chemicals: Incompatible wastes must be segregated to prevent dangerous reactions.[4][9][10] For instance, flammable waste should not be stored with oxidizers, and acids should be segregated from bases.[10]
-
General Categories: If precise separation is not feasible, segregate waste into general categories such as halogenated solvents, non-halogenated solvents, acids, bases, and miscellaneous solids.[11]
4. Requesting Disposal:
-
Contact EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a similar designated office.[3]
-
Waste Collection Form: Submit a waste collection request to the EHS office once your container is ready for pickup.[3]
Prohibited Disposal Methods:
-
Sink/Drain Disposal: Hazardous waste must not be discharged into the sewer system via sinks or other drains.[3][12]
-
Evaporation: Do not dispose of chemicals by evaporation, including in fume hoods.[1][3][9]
-
Regular Trash: Hazardous chemical waste should not be disposed of in the regular trash.[3]
Decontamination and Container Disposal
Decontamination Procedures: Decontamination is the process of removing or neutralizing hazardous chemical contamination.[13] This can involve:
-
Cleaning/Pre-cleaning: The physical removal of foreign material using water and detergents.[13]
-
Neutralization: For certain types of pharmaceutical waste, materials are treated to neutralize harmful chemicals, rendering them safe for disposal.[14]
-
Incineration: This is often the most thorough method for deactivating chemotherapy and other hazardous drugs.[15]
Disposal of Empty Containers:
-
Acute Hazardous Waste Containers: An empty container that held an acute hazardous waste must be triple-rinsed.[3][4][9] The rinsate must be collected and disposed of as hazardous waste.[3][4] After rinsing, the container can be disposed of as regular trash after defacing the label and removing the cap.[3][9]
-
Other Hazardous Waste Containers: Containers that held other hazardous wastes can be disposed of as regular trash once all the waste has been poured out, the label has been defaced, and the cap has been removed.[3]
Quantitative Data Summary
The following table summarizes the key characteristics used to define hazardous waste according to the U.S. Environmental Protection Agency (EPA).
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases and oxidizers. | Alcohols, solvents like xylene and toluene.[1][11] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[1] | Strong acids and bases. |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosion under normal conditions.[1][2] | Peroxides, azides, cyanide. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The EPA lists specific toxic substances with regulated concentration limits, which can be as low as 0.2 ppm for mercury.[11] | Heavy metals (mercury, lead), pesticides, and certain organic compounds.[11] |
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 6. epa.gov [epa.gov]
- 7. protectivecoverall.com [protectivecoverall.com]
- 8. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. Decontamination - Health and Safety Directorate [qmul.ac.uk]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. stericycle.com [stericycle.com]
Personal protective equipment for handling mCMY416
Despite a thorough search for safety data sheets and handling guidelines, no information was found for a substance specifically designated as "mCMY416". This suggests that "this compound" may be an internal laboratory identifier, a misnomer, or a novel compound for which safety information is not yet publicly available.
Without access to a Safety Data Sheet (SDS) or equivalent documentation, it is not possible to provide the essential safety and logistical information required for handling this substance. This includes:
-
Personal Protective Equipment (PPE): Specific recommendations for gloves, eye protection, and respiratory protection are dependent on the chemical and physical properties of the substance.
-
Operational and Disposal Plans: Safe handling, storage, and disposal procedures are determined by the hazard profile of the chemical, including its toxicity, flammability, and reactivity.
-
Quantitative Data: Information such as exposure limits, vapor pressure, and flash points are crucial for a comprehensive safety assessment and are typically found in an SDS.
For all laboratory work, it is imperative to have a comprehensive understanding of the hazards associated with any substance before handling it.
General Laboratory Safety Best Practices
In the absence of specific information for "this compound," researchers, scientists, and drug development professionals should adhere to general laboratory safety protocols. The following table and workflow diagram provide a baseline for handling unknown or novel compounds.
| Personal Protective Equipment (PPE) | Standard Operating Procedure (SOP) Reference | Maintenance and Disposal |
| Eye Protection | Goggles or face shield | Inspect before each use; clean regularly.[1] |
| Hand Protection | Chemically resistant gloves | Inspect for tears or punctures before use; dispose of after contamination or signs of degradation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron | Launder separately from personal clothing; inspect for contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Not typically required for low volatility compounds, but a risk assessment is necessary. |
Standard Workflow for Handling Unknown Chemicals
Caption: Workflow for handling chemicals with unknown safety profiles.
It is strongly recommended that the user attempt to identify the nature of "this compound" through internal documentation or by contacting the source of the substance to obtain the necessary safety information before any handling or experimentation occurs.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
